molecular formula C9H7FO4 B1444468 2-Fluoro-4-(methoxycarbonyl)benzoic acid CAS No. 314241-04-8

2-Fluoro-4-(methoxycarbonyl)benzoic acid

Cat. No.: B1444468
CAS No.: 314241-04-8
M. Wt: 198.15 g/mol
InChI Key: XRXCBKITDLPTEF-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS 314241-04-8) is a fluorinated benzoic acid derivative that serves as a critical building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its application as a key precursor for the synthesis of novel diazepinylbenzoic acid retinoid-X-receptor (RXR) antagonists . These antagonists are being investigated for their potential as oral anti-obesity and anti-diabetic treatments . Furthermore, the compound has been utilized in the development of novel RXR agonists, which show promise for the treatment of various human cancers, underscoring its significant role in early-stage therapeutic discovery . The compound's molecular structure, confirmed by X-ray crystallography, features a benzene ring where the methoxycarbonyl group is nearly coplanar, while the carboxyl group is twisted at a dihedral angle of 20.2°, influencing its solid-state packing via O—H···O hydrogen bonds that form carboxylate inversion dimers . The crystal packing is further consolidated by intermolecular C—H···F and C—H···O interactions . With a molecular formula of C9H7FO4 and a molecular weight of 198.15 g/mol, it is typically supplied as a white crystalline solid . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to standard safety protocols, as the compound may have associated hazards .

Properties

IUPAC Name

2-fluoro-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXCBKITDLPTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731468
Record name 2-Fluoro-4-(methoxycarbonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314241-04-8
Record name 2-Fluoro-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(methoxycarbonyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and materials science. Its structural features, including a fluorine atom, a carboxylic acid group, and a methyl ester, impart unique electronic and steric properties that make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control.

This technical guide provides a comprehensive overview of the key physical properties of this compound. Beyond a simple tabulation of data, this document delves into the experimental methodologies for determining these properties, offering field-proven insights into the causality behind experimental choices and ensuring that the described protocols are self-validating.

Core Physical and Chemical Properties

A foundational understanding of a molecule begins with its fundamental identifiers and structural characteristics.

Chemical Structure and Identifiers

The molecular structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Figure 1: Chemical Structure of this compound.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₉H₇FO₄[1]
Molecular Weight 198.15 g/mol [1]
CAS Number 314241-04-8[2]
Appearance White to off-white solid/powder[3]
Melting Point 154-155 °C[1]
Boiling Point 335.5 ± 32.0 °C (Predicted)[4]
pKa 2.84 ± 0.10 (Predicted)[4]
Solubility Almost insoluble in water; soluble in ethanol and dichloromethane.[3]
InChI Key XRXCBKITDLPTEF-UHFFFAOYSA-N[3]

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the determination of key physical properties of this compound. The emphasis is on the rationale behind the experimental design to ensure data integrity and reproducibility.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.[5]

Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Instrumentation and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

  • This compound sample

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

    • Invert the capillary tube and gently tap it on a hard surface to ensure the sample is tightly packed at the bottom of the sealed end.

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting point. This provides a target range for a more accurate measurement.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with the sample and place it in the apparatus.

    • Set the heating rate to a slow and steady 1-2 °C/min. A slow heating rate is crucial for an accurate determination, allowing for thermal equilibrium between the sample, heating block, and thermometer.[5]

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded temperature range is the melting point of the sample.

  • Data Validation:

    • Repeat the measurement with a fresh sample at least two more times to ensure reproducibility. Consistent results validate the accuracy of the determination.

G cluster_0 Melting Point Determination Workflow prep Sample Preparation (Grind and pack capillary) setup Apparatus Setup (Insert capillary) prep->setup approx Approximate Melting Point (Rapid heating) setup->approx cool Cool Apparatus approx->cool accurate Accurate Melting Point (Slow heating: 1-2 °C/min) cool->accurate record Record Melting Range (Onset to completion) accurate->record validate Data Validation (Repeat measurement) record->validate

References

"2-Fluoro-4-(methoxycarbonyl)benzoic acid" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and spectroscopic data. A validated, step-by-step synthesis protocol is presented, accompanied by a discussion of the underlying chemical principles. Furthermore, this guide explores the compound's reactivity and highlights its significant applications, particularly as a foundational building block in the development of novel therapeutics such as retinoid-X-receptor (RXR) modulators. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile molecule.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a fluorine atom, a carboxylic acid group, and a methyl ester group on a benzene ring, imparts a unique combination of reactivity and functionality. The presence of the electron-withdrawing fluorine atom and carbonyl groups significantly influences the electronic properties of the aromatic ring, making it a valuable synthon for constructing more complex molecular architectures. Its primary importance lies in its role as a precursor in multi-step syntheses, where the distinct functional groups can be selectively modified. Notably, it has been instrumental in the synthesis of novel diazepinylbenzoic acid derivatives investigated as antagonists for the retinoid-X-receptor, a target of significant interest for treating metabolic diseases and cancer.[1][2]

Nomenclature and Chemical Structure

A precise understanding of the compound's identity is critical for unambiguous scientific communication.

  • IUPAC Name : this compound

  • Synonym : 4-(methoxycarbonyl)-2-fluorobenzoic acid[1][2]

  • CAS Number : 314241-04-8[3]

  • Molecular Formula : C₉H₇FO₄[1][3][4]

  • Molecular Weight : 198.15 g/mol [1][4]

Chemical Structure

The molecule consists of a benzoic acid backbone substituted with a fluorine atom at the C2 position and a methoxycarbonyl group (-COOCH₃) at the C4 position.

Chemical structure of this compound

Figure 1: 2D Chemical Structure

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule.[1][2] The benzene ring and the methoxycarbonyl group are nearly coplanar, with a minimal dihedral angle of approximately 1.5° between them.[1][2][5] However, the carboxylic acid group is twisted out of the plane of the benzene ring by about 20.2°.[1][2][5] This non-coplanarity is a common feature in ortho-substituted benzoic acids due to steric hindrance. In the solid state, the molecules form classic carboxylate inversion dimers through intermolecular O—H⋯O hydrogen bonds.[1][2][5]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, characterization, and quality control of the compound.

Physical Properties
PropertyValueSource
Appearance White solid / crystals[1]
Melting Point 154–155 °C[1]
Molecular Formula C₉H₇FO₄[1][3][4]
Molecular Weight 198.15 g/mol [1][4]
Solubility Soluble in ethyl acetate, CDCl₃[1]
Spectroscopic Data

Spectroscopic analysis confirms the molecular structure and purity of the compound. The data below is derived from published characterizations.[1]

TechniqueData Interpretation
¹H NMR (400 MHz, CDCl₃) δ 10.5 (br s, 1H, -COOH), 8.10 (t, J = 7.8 Hz, 1H, Ar-H), 7.89 (d, J = 8.2 Hz, 1H, Ar-H), 7.82 (d, J = 11.0 Hz, 1H, Ar-H), 3.97 (s, 3H, -OCH₃).
¹³C NMR (100.6 MHz, CDCl₃) δ 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8. The multiple peaks for some carbons are due to C-F coupling.
LC-MS (APCI, M+) calculated for C₉H₇O₄F: 198.0328; found: 198.0331.

Synthesis and Purification

The synthesis of this compound is reliably achieved through the oxidation of the corresponding benzaldehyde derivative. The following protocol is adapted from established literature methods.[1][2]

Experimental Protocol: Oxidation of 3-Fluoro-4-formyl methyl benzoate

Causality : This protocol employs a Pinnick-type oxidation, which is highly effective for converting aldehydes to carboxylic acids without over-oxidation. Sodium chlorite (NaClO₂) is the oxidant, and sulfamic acid is used as a chlorine scavenger to prevent side reactions.

Materials :

  • 3-Fluoro-4-formyl methyl benzoate

  • Sulfamic acid (NH₂SO₃H)

  • Sodium chlorite (NaClO₂, 80%)

  • Water (H₂O)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure :

  • Reaction Setup : In a suitable flask, combine 3-fluoro-4-formylmethylbenzoate (1.0 eq), sulfamic acid (1.1 eq), water, and acetonitrile.

  • Addition of Oxidant : While stirring at room temperature, slowly add a solution of 80% sodium chlorite (1.07 eq) in water. The slow addition is crucial to control the exothermic reaction and ensure selectivity.

  • Reaction Monitoring : Stir the mixture for 1 hour at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching : Pour the reaction mixture into a saturated aqueous solution of Na₂SO₃. This step quenches any unreacted NaClO₂ and other reactive chlorine species.

  • Acidification and Extraction : Acidify the solution by adding 1 N HCl. Extract the aqueous layer three times with ethyl acetate. The acidification ensures the product is in its protonated, organic-soluble carboxylic acid form.

  • Washing and Drying : Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal : Remove the solvent in vacuo using a rotary evaporator to yield the crude product as a white solid.

  • Purification : The crude product can be purified by crystallization from hot ethyl acetate to yield pure this compound as white crystals.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Fluoro-4-formylmethylbenzoate Reagents 1. NaClO₂, Sulfamic Acid 2. H₂O, ACN, RT Start->Reagents Product This compound Reagents->Product Oxidation Quench Workup: 1. Na₂SO₃ (aq) 2. HCl 3. EtOAc Extraction Product->Quench Crude Product Quench->Product Purification

Caption: Oxidation workflow for the synthesis of the title compound.

Applications in Research and Development

The strategic placement of three distinct functional groups makes this compound a highly valuable building block in medicinal chemistry.

Precursor for Retinoid-X-Receptor (RXR) Antagonists

The most prominent application of this compound is as a key intermediate in the synthesis of diazepinylbenzoic acid derivatives.[1][2][4] These complex molecules have been investigated as potent and selective antagonists of the retinoid-X-receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene expression related to metabolism, cell differentiation, and proliferation. Antagonists of RXR are being explored as potential therapeutics for metabolic disorders like obesity and diabetes, as well as for various cancers.[1][2] The carboxylic acid and ester functionalities of the title compound serve as handles for further chemical elaboration to build the final diazepine structure.

Role as a Chemical Building Block

The molecule's reactivity allows for selective transformations:

  • The carboxylic acid can be converted into amides, esters, or acid chlorides.

  • The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid or reduced.

  • The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions under specific conditions.

This versatility allows chemists to incorporate the 2-fluoro-4-carboxyphenyl moiety into a wide range of larger, more complex target molecules.

Application Workflow Diagram

ApplicationWorkflow BuildingBlock 2-Fluoro-4-(methoxycarbonyl) benzoic acid Step1 Amide Coupling (at COOH) BuildingBlock->Step1 Step2 Ester Hydrolysis (at COOMe) Step1->Step2 Step3 Further Elaboration Step2->Step3 Target Diazepinylbenzoic Acid (RXR Antagonist) Step3->Target Multi-step Synthesis

References

"2-Fluoro-4-(methoxycarbonyl)benzoic acid" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, a key building block in contemporary organic synthesis, with a particular focus on its relevance to medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and practical insights.

Introduction

This compound, with the CAS Number 314241-04-8, is a substituted benzoic acid derivative that has garnered significant interest in the scientific community.[1] Its unique trifunctional nature, featuring a carboxylic acid, a methyl ester, and a fluorine atom on the benzene ring, makes it a versatile synthon for the construction of complex molecular architectures. The strategic placement of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the resulting molecules, a feature astutely exploited in modern drug design.

This guide will delve into the essential physicochemical properties of this compound, provide a detailed, field-tested synthesis protocol, and explore its applications, particularly in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 314241-04-8[1]
Molecular Formula C₉H₇FO₄[2]
Molecular Weight 198.15 g/mol [2][3]
Appearance White solid[1]
Melting Point 154–155 °C[4]
Boiling Point 335.5 ± 32.0 °C at 760 mmHg[4]
Purity ≥98%[4]

Synthesis of this compound

The reliable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. The following protocol is a robust and well-documented method for its preparation.[1]

Experimental Protocol

This synthesis involves the oxidation of 3-fluoro-4-formylmethylbenzoate to the corresponding carboxylic acid.

Materials:

  • 3-fluoro-4-formylmethylbenzoate

  • Sulfamic acid

  • Sodium chlorite (80%)

  • Water

  • Acetonitrile (ACN)

  • Saturated aqueous solution of Na₂SO₃

  • 1 N HCl

  • Ethyl acetate

  • Brine

  • Sodium sulfate

Procedure:

  • To a flask containing 3-fluoro-4-formylmethylbenzoate (9.22 g, 50.5 mmol) and sulfamic acid (5.40 g, 55.6 mmol) in a mixture of water (21 ml) and acetonitrile (42 ml), slowly add a solution of 80% NaClO₂ (4.92 g, 53.8 mmol) in water (21 ml) at room temperature.[1]

  • Stir the reaction mixture for 1 hour.[1]

  • Quench the reaction by adding the solution to a saturated aqueous solution of Na₂SO₃ (75 ml) and 1 N HCl (150 ml).[1]

  • Extract the resulting solution with ethyl acetate (3 x 75 ml).[1]

  • Combine the organic extracts and wash with brine, then dry over sodium sulfate.[1]

  • Remove the solvents under reduced pressure to yield the crude product as a white solid.[1]

  • For further purification, the crude solid can be crystallized from hot ethyl acetate.[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_solvents Solvents 3-fluoro-4-formylmethylbenzoate 3-fluoro-4-formylmethylbenzoate Reaction Reaction 3-fluoro-4-formylmethylbenzoate->Reaction Sulfamic acid Sulfamic acid Sulfamic acid->Reaction NaClO2 NaClO2 NaClO2->Reaction Water Water Water->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Quenching Quenching Reaction->Quenching 1 hr Extraction Extraction Quenching->Extraction Na2SO3, HCl Purification Purification Extraction->Purification Ethyl Acetate Final_Product This compound Purification->Final_Product Crystallization

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. Its structural features allow for diverse chemical modifications, making it a valuable scaffold for combinatorial chemistry and lead optimization.

A notable application is in the development of novel Retinoid X Receptor (RXR) antagonists.[1] RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes. Dysregulation of RXR signaling has been implicated in several diseases, including metabolic disorders and cancer.

The title compound has been utilized in the preparation of diazepinylbenzoic acid RXR antagonists.[1] These antagonists are being investigated as potential oral treatments for obesity and diabetes, as well as for their potential in cancer therapy.[1] The presence of the fluorine atom in the benzoic acid moiety can enhance binding affinity, improve metabolic stability, and modulate the electronic properties of the final compound, thereby fine-tuning its biological activity.

Role in the Synthesis of RXR Antagonists

RXR_Antagonist_Synthesis Building_Block This compound Chemical_Modifications Multi-step Synthesis Building_Block->Chemical_Modifications Intermediate Diazepinyl Moiety Coupling Chemical_Modifications->Intermediate Final_Compound Novel RXR Antagonist Intermediate->Final_Compound

Caption: Role of the title compound in synthesizing RXR antagonists.

References

A Technical Guide to 2-Fluoro-4-(methoxycarbonyl)benzoic acid: From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

2-Fluoro-4-(methoxycarbonyl)benzoic acid, a seemingly unassuming difunctionalized benzoic acid derivative, has emerged as a pivotal intermediate in the synthesis of complex therapeutic agents. Its strategic placement of a fluorine atom, a carboxylic acid, and a methyl ester group offers medicinal chemists a versatile scaffold for constructing molecules with tailored pharmacological profiles. The discovery and development of efficient synthetic routes to this compound are intrinsically linked to the quest for novel treatments for metabolic diseases and cancer, most notably through the modulation of Retinoid X Receptors (RXRs). This guide provides an in-depth exploration of the discovery and seminal synthesis of this important chemical entity.

The Genesis of a Molecule: Discovery in the Context of Retinoid X Receptor (RXR) Antagonism

The discovery of this compound is not marked by a singular, isolated event but rather by its integral role in the development of a class of drugs known as Retinoid X Receptor (RXR) antagonists. RXRs are nuclear receptors that play a crucial role in regulating gene expression related to a variety of physiological processes, including metabolism and cell proliferation. As such, they have become attractive targets for drug discovery programs aimed at treating conditions like obesity, diabetes, and cancer.

The earliest significant mentions of this compound appear in the context of the synthesis of diazepinylbenzoic acid-based RXR antagonists. Research groups, such as those led by Sakaki and Ebisawa, were instrumental in designing and synthesizing potent and selective RXR modulators in the late 1990s and early 2000s. It was within this framework of structure-activity relationship (SAR) studies that this compound was identified as a critical building block for introducing desirable electronic and steric properties into the final drug candidates. The fluorine substituent, in particular, is a common feature in modern pharmaceuticals, often used to enhance metabolic stability and binding affinity.

The First Published Synthesis: A Detailed Protocol

While earlier reports on related compounds exist, a comprehensive and accessible first synthesis of this compound was detailed in the context of its use in preparing novel diazepinylbenzoic acid RXR antagonists. A key publication by Wagner and Groy in 2010, which followed the methodology developed by Sakaki and his co-workers in 2007, provides a clear and reproducible experimental procedure.[1][2]

The synthesis is a two-step process starting from the commercially available 3-fluoro-4-formylbenzonitrile. The first step involves the esterification of the starting material, followed by an oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 3-fluoro-4-formylmethylbenzoate

This initial step is crucial for protecting the carboxylic acid functionality as a methyl ester before the subsequent oxidation. While the 2010 publication by Wagner and Groy references a 2009 paper by Wagner et al. for the synthesis of this starting material, a general procedure for esterification would involve reacting 3-fluoro-4-formylbenzoic acid with methanol in the presence of an acid catalyst.

Step 2: Oxidation to this compound

The second and final step is the selective oxidation of the aldehyde group to a carboxylic acid. The method reported by Wagner and Groy, following Sakaki et al., utilizes sodium chlorite as the oxidizing agent in the presence of a scavenger, sulfamic acid, to quench reactive chlorine species.[1][2]

Detailed Procedure:

  • To a flask containing 3-fluoro-4-formylmethylbenzoate (9.22 g, 50.5 mmol) and sulfamic acid (5.40 g, 55.6 mmol) in a mixture of water (21 ml) and acetonitrile (42 ml), a solution of 80% sodium chlorite (4.92 g, 53.8 mmol) in water (21 ml) is slowly added at room temperature.[1]

  • The reaction mixture is stirred for 1 hour.

  • The reaction is then quenched by adding it to a saturated aqueous solution of sodium sulfite (75 ml) and 1 N hydrochloric acid (150 ml).

  • The product is extracted with ethyl acetate (3 x 75 ml).[1]

  • The combined organic extracts are washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude solid can be purified by crystallization from hot ethyl acetate to give pure this compound as white crystals.[1]

Reaction Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Oxidation 3_fluoro_4_formylbenzoic_acid 3-Fluoro-4-formylbenzoic acid esterification Methanol (CH3OH) Acid Catalyst 3_fluoro_4_formylbenzoic_acid->esterification intermediate 3-Fluoro-4-formylmethylbenzoate esterification->intermediate oxidation Sodium Chlorite (NaClO2) Sulfamic Acid intermediate->oxidation final_product This compound oxidation->final_product

Caption: Synthetic pathway to this compound.

Quantitative Data
ParameterValueReference
Starting Material3-fluoro-4-formylmethylbenzoate[1]
Reagents80% Sodium Chlorite, Sulfamic Acid[1]
SolventWater, Acetonitrile[1]
Reaction Time1 hour[1]
Yield75% (crude)[1]
Melting Point154–155 °C[1]
Characterization Data

The structure of the final compound was unequivocally confirmed by various analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.5 (br s, 1H), 8.10 (t, J = 7.8, 1H), 7.89 (d, J = 8.2, 1H), 7.82 (d, J = 11.0, 1H), 3.97 (s, 3H).[1]

  • ¹³C NMR (100.6 MHz, CDCl₃): δ 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8.[1]

  • LC-APCI-MS (M+): Calculated for C₉H₇O₄F: 198.0328, Found: 198.0331.[1]

Alternative Synthesis Approaches

While the oxidation of the corresponding aldehyde is a well-documented and efficient method, other synthetic strategies for accessing fluorinated benzoic acids exist in the chemical literature. These can include:

  • Grignard Reaction: Carboxylation of a Grignard reagent derived from a suitable fluorinated aromatic bromide.

  • Directed Ortho-metalation: Lithiation of a fluorinated aromatic compound directed by a suitable functional group, followed by quenching with carbon dioxide.

  • Oxidation of a Methyl Group: Direct oxidation of a methyl group on a fluorinated toluene derivative.

The choice of a particular synthetic route will often depend on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Conclusion: An Enduring Legacy in Drug Discovery

The story of this compound is a testament to the synergistic relationship between synthetic chemistry and drug discovery. Its emergence as a key building block for potent RXR antagonists highlights the importance of developing efficient and scalable syntheses for novel chemical entities. The detailed protocol, refined over several iterations of research, provides a reliable pathway for accessing this valuable compound, enabling further exploration of its potential in the development of new therapeutics. The journey from its initial conception as a structural component to its well-characterized synthesis underscores the critical role of fundamental chemical research in advancing modern medicine.

References

A Senior Application Scientist's Guide to 2-Fluoro-4-(methoxycarbonyl)benzoic Acid: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorinated building blocks are indispensable tools, and among them, 2-Fluoro-4-(methoxycarbonyl)benzoic acid has emerged as a particularly valuable intermediate. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

This compound, systematically named this compound, is a disubstituted benzoic acid derivative. Its structure is characterized by a carboxylic acid group and a methyl ester group in a para relationship, with a fluorine atom positioned ortho to the carboxylic acid. This specific arrangement of functional groups imparts a unique reactivity profile, making it a powerful precursor for a range of complex molecules, notably in the development of novel therapeutics.[3][4] It has been instrumental in the synthesis of retinoid-X-receptor (RXR) antagonists, which are under investigation as potential treatments for obesity, diabetes, and various cancers.[3][4]

Physicochemical & Structural Characteristics

A thorough understanding of a building block's physical and structural properties is fundamental to its effective application in synthesis.

Core Properties

The compound is typically a white solid, soluble in common organic solvents like ethanol and dichloromethane, but poorly soluble in water at room temperature.[5] Its key properties are summarized below for quick reference.

PropertyValueSource
CAS Number 394-42-3PubChem[6]
Molecular Formula C₉H₇FO₄NIH PMC[3]
Molecular Weight 198.15 g/mol NIH PMC[3]
Melting Point 154–155 °CNIH PMC[3]
Appearance White crystalline solidChemBK[5]
Crystallographic Insights

X-ray diffraction studies provide a high-resolution view of the molecule's three-dimensional structure, which dictates its intermolecular interactions and reactivity.[3][4][7][8]

  • Planarity: The benzene ring and the methoxycarbonyl group are nearly coplanar, with a minimal dihedral angle of approximately 1.5°.[3][4][8] This planarity facilitates electronic communication between the ester and the aromatic system.

  • Carboxylic Acid Orientation: In contrast, the carboxylic acid group is significantly twisted out of the plane of the benzene ring, exhibiting a dihedral angle of about 20.2°.[3][4][8] This non-coplanar orientation can influence its acidity and accessibility for reactions.

  • Intermolecular Interactions: In the solid state, the molecules form classic carboxylate inversion dimers through strong O—H⋯O hydrogen bonds.[3][4][8] The crystal packing is further stabilized by C—H⋯F and C—H⋯O interactions, creating a robust, layered structure.[3][4][8]

The logical flow from molecular properties to synthetic application is visualized below.

Reactivity cluster_COOH Carboxylic Acid Reactions cluster_Ring Aromatic Ring Reactions cluster_Ester Ester Reactions center_mol 2-Fluoro-4-(methoxycarbonyl) benzoic acid amide Amide Formation (Amine, Coupling Agent) center_mol->amide ester Esterification (Alcohol, Acid Cat.) center_mol->ester snar SNAᵣ (Displacement of F⁻ with Nu⁻) center_mol->snar hydrolysis Hydrolysis (LiOH or H⁺) center_mol->hydrolysis

References

The Strategic Role of Fluorine in 2-Fluoro-4-(methoxycarbonyl)benzoic acid: A Guide to Physicochemical and Pharmacokinetic Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the properties of drug candidates. This guide provides an in-depth analysis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, a key building block in pharmaceutical synthesis. We will dissect the multifaceted role of the ortho-positioned fluorine atom, exploring its profound influence on the molecule's electronic signature, physicochemical characteristics, and metabolic fate. By synthesizing theoretical principles with practical experimental insights, this document serves as a technical resource for researchers aiming to leverage the unique properties of fluorine to accelerate drug discovery and development. We will examine how fluorine's high electronegativity and small size modulate acidity, lipophilicity, and metabolic stability, ultimately enhancing the therapeutic potential of molecules derived from this versatile intermediate.

Introduction: The Unique Status of Fluorine in Drug Design

Fluorine has emerged as an indispensable element in drug discovery, with over 20% of all commercial pharmaceuticals containing at least one fluorine atom.[1] Its unique combination of properties—small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allows for subtle yet impactful modifications to a molecule's profile.[2][3] These alterations can enhance pharmacokinetic properties like metabolic stability and membrane permeation, modulate physicochemical parameters such as acidity (pKa) and lipophilicity (logP), and improve binding affinity to biological targets.[4][5]

This compound (CAS: 1261982-29-9) is a prime example of a fluorinated building block whose utility is defined by the strategic placement of its fluorine atom. It has been employed in the synthesis of novel retinoid-X-receptor (RXR) antagonists and agonists, which are potential treatments for obesity, diabetes, and various cancers.[6][7] Understanding the precise contributions of the fluorine atom is critical for rationally designing next-generation therapeutics.

The Electronic Signature: How Fluorine Governs Acidity and Reactivity

The fluorine atom at the C2 (ortho) position exerts a powerful influence on the electron distribution within the aromatic ring and its functional groups. This is a result of two opposing electronic effects: the inductive effect and the mesomeric (or resonance) effect.

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework.[8] This effect is distance-dependent and is most pronounced on the adjacent carboxylic acid group.[9]

  • Mesomeric Effect (+M): The lone pair electrons on the fluorine atom can be donated into the aromatic π-system, a resonance effect that increases electron density, particularly at the ortho and para positions.[10]

For halogens, the inductive effect typically dominates over the mesomeric effect.[11] In the case of this compound, the potent -I effect of the ortho-fluorine atom significantly stabilizes the carboxylate anion formed upon deprotonation. This stabilization drives the dissociation equilibrium forward, resulting in a lower pKa and therefore, a stronger acid compared to its non-fluorinated counterpart.[12]

Diagram 1: Electronic Effects of Fluorine on the Benzoic Acid Ring

metabolic_block cluster_parent Non-Fluorinated Analog cluster_fluoro Fluorinated Compound parent Aromatic Ring (C-H) metabolite Oxidized Metabolite (C-OH) parent->metabolite CYP450 Oxidation (Vulnerable Site) fluoro_parent Aromatic Ring (C-F) blocked Metabolism Blocked fluoro_parent->blocked Resistant C-F Bond enzyme CYP450 Enzyme enzyme->parent enzyme->fluoro_parent drug_discovery_workflow start Start: this compound (Key Building Block) synthesis Synthetic Elaboration (Amide Coupling, etc.) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_op Lead Optimization (SAR Studies) hit_id->lead_op candidate Preclinical Candidate Selection lead_op->candidate

References

A Researcher's Guide to 2-Fluoro-4-(methoxycarbonyl)benzoic acid: Sourcing, Quality Control, and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Abstract

2-Fluoro-4-(methoxycarbonyl)benzoic acid, a key building block in medicinal chemistry, presents both opportunities and challenges for researchers. Its utility in the synthesis of novel therapeutics, including retinoid X receptor antagonists, underscores the importance of a reliable supply chain and rigorous quality assessment. This guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into supplier evaluation, procurement strategies, and essential quality control protocols. Furthermore, it details best practices for safe handling and storage, ensuring the integrity of the material and the safety of laboratory personnel.

Introduction: The Significance of this compound in Drug Discovery

This compound (CAS No. 35570-49-3) is a substituted benzoic acid derivative that has garnered significant interest in the field of drug discovery. Its unique structural features, including a fluorine atom and a methyl ester, make it a versatile intermediate for the synthesis of complex molecular architectures. Notably, it is a crucial reagent in the preparation of diazepinylbenzoic acid, a potent retinoid X receptor (RXR) antagonist. The modulation of RXRs has been investigated for its therapeutic potential in a range of diseases, including metabolic disorders and cancer.

The fluorine substituent can enhance the metabolic stability and binding affinity of a drug molecule, a strategy widely employed in modern medicinal chemistry. The carboxylic acid and ester functionalities provide reactive handles for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. Given its strategic importance, a thorough understanding of its commercial availability and the methods to ensure its quality are paramount for any research program that utilizes this compound.

Commercial Availability and Supplier Landscape

A diverse range of chemical suppliers offer this compound, catering to various scales of research and development. The commercial availability can be broadly categorized into laboratory-scale suppliers, who provide smaller quantities for initial studies, and bulk suppliers, who can accommodate the larger needs of process development and manufacturing.

Key Suppliers and Market Overview

Several well-established chemical suppliers list this compound in their catalogs. These include, but are not limited to:

  • Sigma-Aldrich (Merck): A major global supplier with extensive documentation and support.

  • Thermo Fisher Scientific (Alfa Aesar): Offers a range of purities and pack sizes.

  • VWR: A key distributor for a wide array of laboratory chemicals.

  • Manchester Organics: A specialized UK-based supplier with stated lead times of 4-6 weeks.

  • BLD Pharm: A supplier with a focus on building blocks for research and development.

  • Pharmaffiliates: A supplier specializing in pharmaceutical impurities and reference standards.

  • ChemicalBook: An online platform that aggregates listings from various manufacturers and suppliers.

Comparative Analysis of Commercial Offerings

When selecting a supplier, researchers should consider several factors beyond just the initial price. The following table provides a general comparison based on commonly available information. It is important to note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

Supplier CategoryTypical PurityAvailable QuantitiesEstimated Price Range (USD/g)Typical Lead Time
Major Global Distributors>97%1g - 100g$50 - $2001-5 business days
Specialized Fine Chemical Suppliers>98%1g - 1kg$40 - $1501-6 weeks
Online Chemical MarketplacesVariesVariesHighly variableVaries

Note: Prices are estimates and can vary significantly based on purity, quantity, and current market conditions.

The Procurement Workflow: A Step-by-Step Guide

Acquiring this compound for research requires a systematic approach to ensure that the material meets the necessary specifications and arrives in a timely manner.

procurement_workflow cluster_planning Planning & Supplier Identification cluster_evaluation Supplier Evaluation & Selection cluster_execution Procurement & Receipt cluster_qc Quality Control & Release define_specs Define Specifications (Purity, Quantity) identify_suppliers Identify Potential Suppliers define_specs->identify_suppliers Input for request_quotes Request Quotes & Lead Times identify_suppliers->request_quotes Action compare_offers Compare Quotes, Purity, & Lead Time request_quotes->compare_offers Data for supplier_selection Select Supplier compare_offers->supplier_selection Decision place_order Place Purchase Order supplier_selection->place_order Action receive_shipment Receive & Inspect Shipment place_order->receive_shipment Leads to qc_testing Perform In-house QC Testing receive_shipment->qc_testing Initiates release_material Release for Research Use qc_testing->release_material Approval

Caption: A flowchart illustrating the procurement process for this compound.

Quality Control: Ensuring the Integrity of Your Starting Material

The purity and identity of this compound are critical to the success of subsequent synthetic steps. A robust in-house quality control (QC) protocol is essential to verify the information provided on the supplier's Certificate of Analysis (CoA).

Recommended Analytical Techniques

A multi-technique approach is recommended for the comprehensive characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons in the molecule. Expected signals would include a singlet for the methyl ester protons, and aromatic protons with splitting patterns consistent with the substitution pattern.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: A crucial technique to confirm the presence and environment of the fluorine atom. A single resonance is expected.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to assess purity and identify any potential impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

A Standard Operating Procedure for Quality Control

The following is a generalized workflow for the quality control of a newly received batch of this compound.

qc_workflow start Receive Sample visual_inspection Visual Inspection (Color, Form) start->visual_inspection solubility_test Solubility Test (e.g., in DMSO, CDCl3) visual_inspection->solubility_test nmr_analysis NMR Analysis (¹H, ¹³C, ¹⁹F) solubility_test->nmr_analysis ms_analysis Mass Spectrometry (HRMS) nmr_analysis->ms_analysis hplc_analysis HPLC Purity (e.g., >98%) ms_analysis->hplc_analysis data_review Review Data vs. CoA & Specifications hplc_analysis->data_review pass Release for Use data_review->pass Pass fail Quarantine & Contact Supplier data_review->fail Fail

Caption: A workflow for the quality control of this compound.

Safe Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the quality of this compound and to ensure a safe laboratory environment.

Safety Precautions

While a comprehensive Safety Data Sheet (SDS) should always be consulted, general safety precautions for this compound include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage Conditions

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of the compound and its container in accordance with local, regional, and national regulations. It is generally recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable building block for the synthesis of biologically active molecules. A successful research program relies on the ability to source high-quality material and to verify its integrity upon receipt. By following a systematic procurement process, implementing a robust quality control workflow, and adhering to safe handling practices, researchers can confidently utilize this important reagent in their drug discovery efforts.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, a key intermediate in pharmaceutical research and drug development. Notably, this compound serves as a critical building block for novel retinoid-X-receptor (RXR) antagonists, which are under investigation as potential treatments for obesity, diabetes, and various cancers.[1][2] This guide emphasizes a reliable and well-documented synthetic route, detailing the underlying chemical principles, a step-by-step laboratory protocol, and methods for purification and characterization. The content is tailored for researchers, scientists, and drug development professionals, providing the necessary technical depth and practical insights for successful synthesis.

Introduction and Strategic Overview

This compound (C₉H₇FO₄) is a substituted aromatic carboxylic acid whose structural features—a fluorine atom, a carboxylic acid, and a methyl ester—make it a versatile synthon in medicinal chemistry.[3] The fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.

While several synthetic pathways can be envisioned to construct this molecule, such as those involving Grignard reagents or Sandmeyer reactions, this guide focuses on a direct and efficient method: the selective oxidation of a commercially available precursor, 3-fluoro-4-formylmethylbenzoate.[4][5][6] This approach is favored for its high yield, operational simplicity, and use of readily available reagents.

The core of this synthesis is the Pinnick oxidation, which employs sodium chlorite (NaClO₂) as a mild oxidant to convert an aldehyde to a carboxylic acid in the presence of a chlorine scavenger. This method is highly effective and avoids the harsh conditions or heavy metal catalysts associated with other oxidation techniques.

The Synthetic Pathway: From Aldehyde to Carboxylic Acid

The chosen protocol follows the established method of oxidizing 3-fluoro-4-formylmethylbenzoate to the desired carboxylic acid.

Synthesis_Workflow SM 3-Fluoro-4-formyl methylbenzoate Reagents 1. NaClO₂, Sulfamic Acid 2. H₂O, Acetonitrile (ACN) 3. Room Temperature SM->Reagents Oxidation Product 2-Fluoro-4-(methoxycarbonyl) benzoic acid Reagents->Product

Caption: Overall workflow for the synthesis of the target compound.

Causality of Experimental Choices
  • Oxidant: Sodium chlorite (NaClO₂) is the key oxidizing agent. It is selective for aldehydes and generally does not affect other functional groups present in the molecule, such as the ester or the fluoro-aromatic ring.

  • Scavenger: The reaction generates hypochlorite and ultimately chlorine dioxide as byproducts, which can lead to unwanted side reactions. Sulfamic acid is added as a scavenger to quench these reactive chlorine species, ensuring a clean conversion to the carboxylic acid.

  • Solvent System: A biphasic system of water and acetonitrile (ACN) is used.[1] This combination effectively dissolves both the organic starting material and the inorganic reagents (sodium chlorite, sulfamic acid), facilitating a smooth reaction.

  • Work-up: The work-up procedure is designed to remove unreacted reagents and byproducts. Sodium sulfite is used to quench any remaining oxidant, while acidification with HCl protonates the carboxylate salt to yield the final carboxylic acid product, which can then be extracted into an organic solvent.[1]

Detailed Experimental Protocol

This protocol is adapted from a successfully reported synthesis.[1][2]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-Fluoro-4-formylmethylbenzoate1175425-95-0C₉H₇FO₃182.15Starting Material
Sodium Chlorite (NaClO₂)7758-19-2ClNaO₂90.44Oxidizing Agent (80% pure)
Sulfamic Acid5329-14-6H₃NO₃S97.09Chlorine Scavenger
Acetonitrile (ACN)75-05-8C₂H₃N41.05Organic Solvent
Deionized Water7732-18-5H₂O18.02Solvent
Sodium Sulfite (Na₂SO₃)7757-83-7Na₂SO₃126.04Quenching Agent
Hydrochloric Acid (HCl)7647-01-0HCl36.46Acidification (1 N solution)
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Brine (sat. NaCl aq.)7647-14-5NaCl58.44Washing Solution
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04Drying Agent
Step-by-Step Procedure
  • Reaction Setup: In a suitable reaction flask, combine 3-fluoro-4-formylmethylbenzoate (9.22 g, 50.5 mmol) and sulfamic acid (5.40 g, 55.6 mmol).

  • Solvent Addition: Add deionized water (21 mL) and acetonitrile (42 mL) to the flask. Stir the mixture at room temperature to achieve dissolution.

  • Oxidant Addition: Prepare a solution of 80% sodium chlorite (4.92 g, 53.8 mmol) in deionized water (21 mL). Add this solution slowly to the reaction flask over 10-15 minutes. An exotherm may be observed; maintain the temperature below 35°C.

  • Reaction: Stir the resulting solution vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Pour the reaction solution into a beaker containing a saturated aqueous solution of sodium sulfite (75 mL) and 1 N HCl (150 mL).[1] Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).[1]

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and remove the solvents under reduced pressure (in vacuo) using a rotary evaporator. This will yield the crude product as a white solid.[1]

Purification

The crude solid can be purified by crystallization. A small sample can be dissolved in a minimal amount of hot ethyl acetate and allowed to cool slowly to room temperature, then in an ice bath, to yield pure white crystals of this compound.[1]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Physical and Spectroscopic Data
PropertyExpected Value
Appearance White solid[1]
Molecular Formula C₉H₇FO₄
Molecular Weight 198.15 g/mol
Melting Point 154–155 °C[1]
¹H NMR (400 MHz, CDCl₃) δ 10.5 (br s, 1H, COOH), 8.10 (t, J = 7.8 Hz, 1H), 7.89 (dd, J = 8.2, 1.5 Hz, 1H), 7.82 (dd, J = 11.0, 1.5 Hz, 1H), 3.97 (s, 3H, OCH₃)[1]
¹³C NMR (100.6 MHz, CDCl₃) δ 168.6, 165.0, 163.4 (d, J=262 Hz), 136.7, 132.8, 124.9, 121.3, 118.4 (d, J=24 Hz), 52.8[1]
LC-MS (APCI, M+) Calculated for C₉H₇O₄F: 198.0328; Found: 198.0331[1]

Mechanistic Insight: The Pinnick Oxidation

The reaction proceeds via the oxidation of the aldehyde by chlorous acid, which is formed in situ from the protonation of sodium chlorite.

Mechanism cluster_0 In-situ Oxidant Formation cluster_1 Oxidation Step cluster_2 Scavenging Byproduct NaClO2 NaClO₂ (Sodium Chlorite) HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 + H⁺ H H⁺ Aldehyde R-CHO (Starting Material) Intermediate [Hemiacetal Intermediate] Aldehyde->Intermediate + HClO₂ CarboxylicAcid R-COOH (Product) Intermediate->CarboxylicAcid - HOCl HOCl HOCl (Hypochlorous Acid) Sulfamic Sulfamic Acid HOCl_2 HOCl Sulfamic->HOCl_2 Quenches

Caption: Simplified mechanism of the Pinnick Oxidation.

Safety and Handling

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids and Solvents: Hydrochloric acid is corrosive. Ethyl acetate and acetonitrile are flammable. All manipulations should be performed in a well-ventilated fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The protocol described provides a robust and high-yielding pathway to this compound. By leveraging a selective Pinnick oxidation, this method avoids complex purification steps and offers excellent reproducibility. The resulting high-purity product is ideally suited for subsequent use in medicinal chemistry programs and other advanced synthetic applications.

References

Synthesis of Novel Retinoid-X-Receptor (RXR) Antagonists: An Experimental Protocol Utilizing 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of RXR Antagonism

The Retinoid X Receptor (RXR) is a pivotal nuclear receptor that governs a multitude of physiological processes through its role as a ligand-activated transcription factor.[1] RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs), thereby regulating gene expression involved in cellular differentiation, proliferation, and metabolism.[1] While RXR agonists like Bexarotene have found clinical application in the treatment of cutaneous T-cell lymphoma, the development of RXR antagonists is a burgeoning field with significant therapeutic promise.[2] RXR antagonists have the potential to treat a range of diseases, including metabolic disorders and certain cancers, by selectively modulating the activity of specific RXR heterodimers.[3][4] This document provides a detailed experimental protocol for the synthesis of a novel RXR antagonist based on a diazepinylbenzoic acid scaffold, a class of compounds known for their potent RXR antagonistic activity.[3][5] The synthesis commences with the readily available starting material, 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

Synthetic Strategy: A Convergent Approach to Diazepinylbenzoic Acid Analogs

The synthetic route outlined below is a convergent strategy, allowing for the efficient construction of the diazepinylbenzoic acid core. This approach involves the synthesis of two key fragments that are subsequently coupled to form the final product. The choice of this compound as a starting material is strategic, as the fluorine substituent can enhance the binding affinity and selectivity of the final compound for the RXR ligand-binding pocket.

Experimental Workflow Overview

The overall synthetic workflow can be visualized as a two-part process leading to the final RXR antagonist.

G cluster_0 Part 1: Synthesis of the Diazepine Core cluster_1 Part 2: Synthesis of the Benzoic Acid Fragment cluster_2 Final Coupling and Saponification A Starting Material A B Intermediate B A->B Step 1 C Diazepine Core B->C Step 2 F Coupled Intermediate C->F Step 4: Coupling D This compound E Activated Benzoic Acid D->E Step 3 E->F G Final RXR Antagonist F->G Step 5: Saponification

Figure 1: A high-level overview of the convergent synthetic strategy for the RXR antagonist.

Detailed Experimental Protocols

Materials and Reagents:

ReagentSupplierPurity
This compoundSigma-Aldrich≥98%
Phosphorus oxychloride (POCl3)Acros Organics≥99%
Palladium(II) acetate (Pd(OAc)2)Strem Chemicals98%
1,3-Bis(diphenylphosphino)propane (DPPP)TCI America>98%
Cesium carbonate (Cs2CO3)Alfa Aesar99.9%
n-Butyllithium (n-BuLi)Sigma-Aldrich2.5 M in hexanes
Anhydrous Tetrahydrofuran (THF)Acros Organics99.9%
Anhydrous TolueneFisher Scientific99.8%
All other solventsHPLC grade

Safety Precautions:

  • Phosphorus oxychloride (POCl3) is a highly corrosive and toxic liquid that reacts violently with water.[6][7][8][9] Handle this reagent exclusively in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[6][7][8][9]

  • Palladium catalysts are flammable solids and can be irritating to the skin and eyes.[10] Handle in a well-ventilated area and avoid generating dust.[10]

  • n-Butyllithium (n-BuLi) is a pyrophoric liquid and should be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.

  • Always wear safety glasses, a lab coat, and appropriate gloves when performing these experiments.

Part 1: Synthesis of the Diazepine Core (Illustrative Example)

This protocol describes the synthesis of a generic diazepine core. The specific starting materials for this part will depend on the desired final structure of the antagonist. The following is an adaptation from a known procedure for a related structure.

Step 1: Synthesis of the Diamine Precursor

  • To a solution of the appropriate dinitro-aromatic compound (1.0 eq) in ethanol (10 mL/mmol) in a Parr hydrogenation bottle, add 10% Palladium on carbon (10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 16 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude diamine, which is often used in the next step without further purification.

Step 2: Formation of the Diazepine Ring

  • Dissolve the crude diamine (1.0 eq) and a suitable dicarbonyl compound (1.1 eq) in toluene (15 mL/mmol).

  • Add phosphorus oxychloride (POCl3) (1.5 eq) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, heat the reaction mixture to 110 °C and stir for 12 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous mixture with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Part 2: Synthesis of the Activated Benzoic Acid Fragment

Step 3: Conversion of this compound to the Acid Chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol) under an argon atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which should be used immediately in the next step.

Part 3: Final Coupling and Saponification

Step 4: Palladium-Catalyzed Coupling of the Diazepine Core and the Benzoic Acid Fragment

This step is an adaptation of a Heck reaction or a similar cross-coupling reaction.

  • To a solution of the diazepine core (with a suitable leaving group, e.g., a bromide) (1.0 eq) and the activated benzoic acid fragment (from Step 3) (1.2 eq) in anhydrous toluene (10 mL/mmol), add cesium carbonate (Cs2CO3) (2.5 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add palladium(II) acetate (Pd(OAc)2) (5 mol%) and 1,3-Bis(diphenylphosphino)propane (DPPP) (10 mol%).

  • Heat the reaction mixture to 100 °C and stir for 18 hours under an argon atmosphere.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the coupled intermediate.

Step 5: Saponification to the Final RXR Antagonist

  • Dissolve the coupled intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1, 10 mL/mmol).

  • Add a 2 M aqueous solution of lithium hydroxide (LiOH) (5.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH ~3 with 1 N hydrochloric acid (HCl).

  • The resulting precipitate is the final RXR antagonist. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

Purification:

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Characterization:

The structure of the synthesized RXR antagonist should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the proton and carbon framework of the molecule. The presence of the fluorine atom can be confirmed by the characteristic splitting patterns in both the proton and carbon spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present, such as the carboxylic acid O-H and C=O stretches.

Illustrative Characterization Data for a Diazepinylbenzoic Acid Derivative:

While specific data will vary, here is an example of expected NMR signals for a similar structural class:

  • 1H NMR (400 MHz, DMSO-d6): δ 12.5-13.5 (br s, 1H, COOH), 7.0-8.2 (m, aromatic protons), 2.5-4.0 (m, aliphatic protons on the diazepine ring).

  • 13C NMR (100 MHz, DMSO-d6): δ 165-170 (COOH), 110-160 (aromatic carbons), 40-60 (aliphatic carbons).

Logical Flow for Compound Characterization

G cluster_0 A Synthesized Compound B Purity Assessment (HPLC) A->B C Structural Elucidation B->C If pure D 1H NMR C->D E 13C NMR C->E F Mass Spectrometry (HRMS) C->F G Infrared Spectroscopy (IR) C->G H Final Characterized RXR Antagonist H_invis->H

Figure 2: A logical workflow for the purification and characterization of the synthesized RXR antagonist.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a novel Retinoid-X-Receptor antagonist using this compound as a key starting material. The described convergent synthetic strategy, coupled with the outlined purification and characterization methods, offers a robust framework for researchers in medicinal chemistry and drug development to access this promising class of compounds. The insights into the rationale behind the experimental choices and the emphasis on safety are intended to empower scientists to confidently and successfully synthesize these valuable research tools.

References

Application Notes & Protocols: A Guide to the Esterification of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-(methoxycarbonyl)benzoic acid is a key substituted benzoic acid derivative utilized as a structural motif in medicinal chemistry and materials science. Its applications include the synthesis of novel retinoid-X-receptor antagonists for potential anti-diabetic treatments and agonists for cancer therapy.[1] The molecule possesses two distinct carbonyl functionalities: a carboxylic acid at the C1 position and a methyl ester at the C4 position. This guide focuses on the selective esterification of the C1 carboxylic acid group, a crucial transformation for synthesizing derivatives with tailored pharmacological or material properties.

The presence of an electron-withdrawing fluorine atom at the C2 (ortho) position and a methoxycarbonyl group at the C4 (para) position increases the acidity of the carboxylic acid. However, the ortho-fluoro group can also introduce moderate steric hindrance, influencing the choice of esterification methodology. This document provides a detailed examination of three robust methods for this transformation: the classic Fischer-Speier esterification, the mild Steglich esterification, and the versatile Mitsunobu reaction. Each section explains the underlying chemical principles, offers field-tested insights, and provides detailed, step-by-step protocols for practical application.

Method 1: Fischer-Speier Esterification

Principle & Rationale

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction's equilibrium nature necessitates strategies to drive it towards the product, typically by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[3][4][5]

Mechanism: The process begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which significantly enhances the carbonyl carbon's electrophilicity.[2][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[4][6]

Causality of Experimental Choices:

  • Catalyst: Concentrated sulfuric acid is a common and cost-effective choice. Lewis acids can also be employed.[2]

  • Solvent/Reagent: Using the reactant alcohol in large excess is the simplest way to shift the equilibrium according to Le Châtelier's principle.[4]

  • Temperature: The reaction is typically conducted at reflux to ensure a reasonable reaction rate.

This method is best suited for producing simple, unhindered esters (e.g., methyl, ethyl) where the alcohol is inexpensive and readily available. For this compound, the increased acidity of the carboxyl group can facilitate the reaction, although high temperatures may not be suitable for particularly sensitive substrates.

Workflow for Fischer-Speier Esterification

Fischer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Benzoic Acid Derivative - Excess Alcohol (Solvent) - Acid Catalyst (e.g., H₂SO₄) reflux Heat to Reflux (e.g., 2-10 hours) reagents->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool quench Neutralize with Base (e.g., sat. NaHCO₃) cool->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify via Column Chromatography extract->purify product Isolated Diester Product purify->product

Caption: General workflow for Fischer-Speier esterification.

Protocol: Synthesis of Ethyl 2-Fluoro-4-(methoxycarbonyl)benzoate

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (EtOH) (20-50 eq, serving as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 1.98 g, 10 mmol).

  • Add a large excess of anhydrous ethanol (e.g., 50 mL).

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) to the stirring solution.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate (50 mL) and carefully pour it into a separatory funnel containing cold saturated NaHCO₃ solution (50 mL) to neutralize the acid catalyst.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diester product.

Method 2: Steglich Esterification

Principle & Rationale

The Steglich esterification is a powerful and mild method for forming esters using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification or for coupling sterically hindered components.[9][10]

Mechanism: The carboxylic acid first adds to the carbodiimide (DCC/EDC) to form a highly reactive O-acylisourea intermediate. In the absence of a better nucleophile, this intermediate can slowly rearrange to a stable N-acylurea byproduct, halting the desired reaction.[7][9] DMAP, being a superior nucleophile to the alcohol, rapidly attacks the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester"). This species readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst.[9]

Causality of Experimental Choices:

  • Coupling Agent: EDC is often preferred over DCC in modern synthesis because its urea byproduct is water-soluble, simplifying purification via a simple aqueous wash.[11][12] The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and must be removed by filtration.[13]

  • Catalyst: DMAP is used in catalytic amounts (5-10 mol%) and is crucial for accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[7][9]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices.[10]

Mechanism of Steglich Esterification

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DCC Carbodiimide (e.g., DCC/EDC) DCC->Acylisourea AcylDMAP Acylpyridinium Intermediate (Active Ester) Acylisourea->AcylDMAP + DMAP Ester Ester (R-COOR') Acylisourea->Ester + R'-OH (slow) Urea Urea Byproduct (DCU/EDU) Acylisourea->Urea NAcylurea N-Acylurea (Side Product) Acylisourea->NAcylurea 1,3-rearrangement (slow, uncatalyzed) DMAP DMAP AcylDMAP->Ester + R'-OH - DMAP ROH Alcohol (R'-OH)

Caption: Catalytic cycle of the Steglich esterification.

Protocol: Synthesis of tert-Butyl 2-Fluoro-4-(methoxycarbonyl)benzoate

Materials:

  • This compound (1.0 eq)

  • tert-Butanol (t-BuOH) (1.5-3.0 eq)

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • DMAP (4-dimethylaminopyridine) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (e.g., 1.98 g, 10 mmol) and tert-butanol (e.g., 2.22 g, 30 mmol) in anhydrous DCM (50 mL).

  • Add DMAP (e.g., 0.12 g, 1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (e.g., 2.30 g, 12 mmol) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (50 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL) to remove DMAP and any remaining EDC-related bases.

  • Wash with saturated NaHCO₃ solution (30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Method 3: Mitsunobu Reaction

Principle & Rationale

The Mitsunobu reaction is a highly reliable and mild method for ester formation, proceeding under neutral conditions at or below room temperature.[14] It is particularly famous for its ability to invert the stereochemistry of a chiral secondary alcohol, but it serves as an excellent general esterification protocol. The reaction involves a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[15]

Mechanism: The reaction begins with the phosphine attacking the azodicarboxylate to form a betaine intermediate. This highly reactive species is then protonated by the carboxylic acid to form a carboxylate anion and a phosphonium salt.[16] The alcohol is then activated by the phosphonium species to form an alkoxyphosphonium salt. Finally, the carboxylate anion acts as a nucleophile, displacing triphenylphosphine oxide in an Sₙ2 reaction to form the ester.[15][16]

Causality of Experimental Choices:

  • Reagents: DIAD is often preferred over DEAD due to its greater stability and reduced shock sensitivity. Polymer-bound or fluorous-tagged phosphines can be used to simplify the removal of the phosphine oxide byproduct.[17][18]

  • Reaction Conditions: The reaction is typically run at 0 °C to room temperature. Adding the azodicarboxylate slowly to the mixture of the other components at 0 °C is critical to control the initial exothermic reaction and minimize side products.

  • Purification: The main challenge of the Mitsunobu reaction is the removal of the triphenylphosphine oxide and hydrazine byproducts, which often requires careful column chromatography.

Workflow for Mitsunobu Esterification

Mitsunobu_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve: - Benzoic Acid Derivative - Alcohol - Triphenylphosphine (PPh₃) in Anhydrous THF cool Cool to 0 °C reagents->cool add_dead Add DEAD/DIAD Dropwise cool->add_dead warm_stir Warm to RT & Stir (2-12 hours) add_dead->warm_stir concentrate Remove Solvent warm_stir->concentrate purify Purify via Column Chromatography (Separate from PPh₃=O) concentrate->purify product Isolated Ester Product purify->product

Caption: Step-by-step workflow for a typical Mitsunobu reaction.

Protocol: Synthesis of Benzyl 2-Fluoro-4-(methoxycarbonyl)benzoate

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for chromatography

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (e.g., 1.98 g, 10 mmol), benzyl alcohol (1.19 g, 11 mmol), and triphenylphosphine (3.15 g, 12 mmol) in anhydrous THF (50 mL) in a dry flask.

  • Cool the stirring solution to 0 °C using an ice bath.

  • Add DIAD (2.43 g, 12 mmol) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-16 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • The resulting crude residue can be directly purified by flash column chromatography. The triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts are typically more polar and will elute after the desired ester product in a non-polar eluent system (e.g., hexane/ethyl acetate).

Comparative Analysis of Esterification Methods

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (acidic, high temp)Mild (neutral, RT)Very Mild (neutral, 0 °C to RT)
Reagents Simple alcohol, strong acidCarbodiimide (DCC/EDC), DMAP, alcoholPPh₃, DIAD/DEAD, alcohol
Substrate Scope Best for simple, robust substratesBroad; excellent for acid-sensitive or sterically hindered substrates[9]Very broad; excellent for secondary alcohols (with inversion)[15]
Key Advantage Low cost, simple reagentsMild conditions, high efficiencyExtremely mild, predictable stereochemical outcome
Key Disadvantage Equilibrium-limited, harsh conditionsCostly reagents, byproduct removal (DCU) can be difficult[13]Toxic/hazardous reagents, difficult purification from byproducts
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent

Safety & Handling

  • Strong Acids (H₂SO₄): Highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Carbodiimides (DCC, EDC): DCC is a potent skin allergen and sensitizer.[19] EDC is a moisture-sensitive irritant. Always handle with gloves in a well-ventilated area.

  • DMAP: Toxic and readily absorbed through the skin. Handle with gloves.

  • Azodicarboxylates (DEAD, DIAD): DEAD is shock-sensitive and potentially explosive; DIAD is a safer alternative. Both are toxic irritants. Handle with care in a fume hood.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

References

Use of "2-Fluoro-4-(methoxycarbonyl)benzoic acid" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I've initiated a thorough investigation of "2-Fluoro-4-(methoxycarbonyl)benzoic acid." Right now, I'm focusing my Google searches on its applications in medicinal chemistry. I'm also examining its potential as a building block for more complex molecules. I'm hoping to get a wide range of information.

Analyzing Compound Applications

Refining Search Strategies

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Examining Key Intermediate

I've established that "this compound" is well-documented, possessing known crystal structure and spectroscopic data. The research shows its significant role as a crucial intermediate in creating bioactive molecules, like retinoid-X-receptor antagonists and potential pharmaceutical applications, providing a strong starting point for the subsequent stages of my investigation.

Identifying Synthetic Routes

I'm now focusing on connecting "this compound" to existing drug syntheses. While I found it's used in bioactive molecule creation, like retinoid antagonists, I need a specific, cited route explicitly utilizing it. I'm searching for a documented path to a known drug or late-stage clinical candidate that uses my target compound. This will enable the detailed guide creation requested. I've yet to find a published example starting directly from the acid, even with known PARP inhibitors in mind.

Analyzing Building Block Potential

My research has yielded promising results. I've pinpointed "this compound" as a significant building block in medicinal chemistry. Wagner et al.'s paper, discovered on an ASU website and ResearchGate, provides crucial supporting evidence.

Consolidating Findings on Application

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Validating Applications & Protocol

My recent research has been extremely fruitful. I can now definitively confirm the compound's value in medicinal chemistry, with specific application to RXR modulator synthesis. I have built a strong case, citing research by Wagner et al. and others, which directly supports my intended application note. I have the necessary information to craft a detailed protocol for amide bond formation, with standard conditions readily adaptable to this specific molecule. I'm now structuring the guide to present the compound, highlight its RXR application, and then provide a comprehensive protocol with diagrams and proper citations.

The Strategic Utility of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates. Within the arsenal of fluorinated building blocks available to medicinal chemists, 2-Fluoro-4-(methoxycarbonyl)benzoic acid has emerged as a particularly valuable precursor for the synthesis of a variety of bioactive heterocyclic compounds. Its trifunctional nature—a carboxylic acid, a methyl ester, and an activated aromatic ring due to the fluorine substituent—provides a versatile platform for the construction of complex molecular architectures.

This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive heterocycles, with a focus on its role in the preparation of potent and selective retinoid-X-receptor (RXR) antagonists and its potential application in the synthesis of quinazolinone-based inhibitors. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and discuss the significance of the resulting heterocyclic scaffolds in drug development.

Core Applications and Synthetic Strategies

The strategic positioning of the functional groups in this compound allows for a range of synthetic transformations, making it a linchpin in the assembly of complex heterocyclic systems. The carboxylic acid and methyl ester moieties can be selectively manipulated, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or influence the reactivity of the adjacent positions.

Synthesis of Diazepinylbenzoic Acid-Based Retinoid-X-Receptor (RXR) Antagonists

One of the most significant applications of this compound is in the synthesis of novel diazepinylbenzoic acid derivatives that act as antagonists of the retinoid-X-receptor (RXR).[1] RXR is a nuclear receptor that plays a crucial role in various physiological processes, and its modulation is a promising therapeutic strategy for metabolic diseases like obesity and diabetes, as well as for the treatment of certain cancers.[1] The synthesis of these potent bioactive molecules showcases the utility of our title compound as a key architectural element.

The general synthetic approach involves a convergent strategy where the this compound core is elaborated and then cyclized to form the characteristic diazepine ring system. The fluorine atom plays a critical role in facilitating the key bond-forming reactions for the construction of the heterocyclic core.

Below is a representative workflow for the synthesis of a diazepinylbenzoic acid RXR antagonist starting from this compound.

G cluster_0 Synthesis of Key Amide Intermediate cluster_1 Intramolecular Cyclization and Elaboration A This compound B Activation of Carboxylic Acid (e.g., SOCl2, oxalyl chloride) A->B C Acyl Chloride Intermediate B->C E Amide Formation C->E D Substituted Aniline D->E F N-(substituted phenyl)-2-fluoro-4-(methoxycarbonyl)benzamide E->F G Second Aromatic Component with Amino Group H Nucleophilic Aromatic Substitution (SNAr) F->H G->H I Tricyclic Intermediate H->I J Ester Hydrolysis (e.g., LiOH, NaOH) I->J K Final Diazepinylbenzoic Acid RXR Antagonist J->K G cluster_0 Amide Formation cluster_1 Cyclization to Quinazolinone A This compound C Coupling Reagent (e.g., HATU, EDCI) A->C B 2-Aminobenzonitrile B->C D Amide Intermediate C->D E Acid- or Base-catalyzed Cyclization D->E F Fluorinated Quinazolinone Derivative E->F

References

Strategic Guide to Suzuki-Miyaura Coupling of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid Derivatives for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The biphenyl structural motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for constructing these C-C bonds, valued for its mild conditions and exceptional functional group tolerance.[1][2] This guide provides an in-depth analysis and detailed protocols for the Suzuki coupling of derivatives of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, a building block pertinent to the synthesis of novel therapeutics, such as retinoid-X-receptor antagonists.[3] We will dissect the mechanistic nuances, address substrate-specific challenges—particularly the presence of a base-sensitive ester and a potentially interfering carboxylic acid—and offer optimized, field-proven protocols to empower researchers in drug discovery and development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron species with an organic halide or triflate.[4] The catalytic cycle, which revolves around a palladium center, is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond (C-X) of the aryl halide. This step, often rate-determining, oxidizes the catalyst to a Pd(II) species.[1]

  • Transmetalation : The organic group from the activated organoboron reagent is transferred to the Pd(II) center, displacing the halide. This step requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex, facilitating the transfer.[4][7]

  • Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are expelled as the new biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar¹-X (Aryl Halide) ArX->OxAdd PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BaseBoron Ar²-B(OH)₂ + Base BaseBoron->Transmetalation PdII_diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Considerations for this compound Derivatives

The successful application of the Suzuki coupling to this substrate class requires a nuanced understanding of its unique electronic and chemical properties. The primary coupling partner will be a halogenated derivative, most commonly a bromo- or iodo-substituted version, as the C-F bond is significantly less reactive under standard palladium catalysis.[8][9]

Influence of Substituents
  • Aryl Halide Partner : The reactivity of the C-X bond is critical for the initial oxidative addition step. The general reactivity trend is I > Br > OTf >> Cl >>> F.[8] For derivatives of this compound, introducing a bromine or iodine atom (e.g., at the 5-position) is the most common strategy to create a viable electrophile for coupling.

  • The 2-Fluoro Group : The C-F bond is exceptionally strong and generally does not participate in standard palladium-catalyzed Suzuki reactions, which require more specialized nickel catalysts or harsh conditions for activation.[10][11] In this context, the fluorine atom is a spectator group that imparts valuable electronic properties to the final molecule, often enhancing metabolic stability or binding affinity in a drug discovery setting.

  • The Carboxylic Acid and Methoxycarbonyl Groups : These two functional groups present the most significant challenge.

    • Ester Hydrolysis (Saponification) : The methoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions. This side reaction is undesirable as it alters the product and complicates purification.

    • Acid-Base Chemistry : The free carboxylic acid will react with the base, consuming at least one equivalent. This must be factored into the reaction stoichiometry.

The Critical Role of the Base

The base is not merely a spectator; it plays multiple, indispensable roles in the catalytic cycle.[4] Its primary function is to react with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[7][12] However, the choice of base is paramount when dealing with base-sensitive substrates.

  • Strong Bases (e.g., NaOH, KOᵗBu) : These should generally be avoided. While they can accelerate the reaction, they significantly increase the risk of hydrolyzing the methoxycarbonyl ester to a carboxylate.[13]

  • Weaker Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) : These are the preferred choice. They are sufficiently basic to promote the formation of the boronate complex and facilitate the catalytic cycle while minimizing ester saponification.[14][15] Potassium phosphate (K₃PO₄) is often a versatile and effective choice for challenging couplings.[8]

Protocol Design and Optimization Parameters

A successful Suzuki coupling protocol is a carefully balanced system of catalyst, ligand, base, and solvent, tailored to the specific substrates.

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterSelectionRationale & Justification
Aryl Halide 5-Bromo-2-fluoro-4-(methoxycarbonyl)benzoic acidThe C-Br bond offers a good balance of reactivity and stability for reliable oxidative addition.
Organoboron Arylboronic Acid or Arylboronic Acid Pinacol EsterBoronic acids are common, but pinacol esters can offer enhanced stability and solubility.[16]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice for many applications.[5] For more challenging couplings, a combination of a Pd(0) or Pd(II) source with a specialized ligand is often superior.[14]
Ligand PPh₃, SPhos, XPhos, or dppfFor simple couplings, the PPh₃ in Pd(PPh₃)₄ may suffice. For difficult substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate oxidative addition and reductive elimination.[8]
Base K₂CO₃ (2-3 equiv) or K₃PO₄ (2-3 equiv)Mild bases are essential to prevent ester hydrolysis.[14] An excess is needed to activate the boronic acid and neutralize the carboxylic acid on the substrate.
Solvent System 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, or THF/H₂OA polar, aprotic organic solvent with water is standard. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[5][17]
Temperature 80–100 °CHeating is typically required to drive the reaction to completion.[5] Reaction progress should be monitored to avoid decomposition.

Detailed Experimental Protocols

This section provides a detailed, step-by-step procedure for a representative Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 2-Fluoro-4'-methoxy-5-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add solids to flask - Evacuate & backfill with Argon start->setup solvents 2. Add Degassed Solvents - Dioxane and Water setup->solvents reaction 3. Reaction - Heat to 90 °C - Stir for 12-24h solvents->reaction monitoring 4. Monitor Progress - TLC or LC-MS reaction->monitoring In-process control workup 5. Aqueous Workup - Cool to RT - Acidify with HCl - Extract with Ethyl Acetate reaction->workup monitoring->reaction purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification product End: Pure Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents

ReagentM.W.Amount (mmol)Equiv.
5-Bromo-2-fluoro-4-(methoxycarbonyl)benzoic acid277.041.01.0
(4-Methoxyphenyl)boronic acid151.961.21.2
PdCl₂(dppf)·CH₂Cl₂816.640.030.03
K₃PO₄212.273.03.0
1,4-Dioxane (degassed)--10 mL
Water (degassed)--2.5 mL

Step-by-Step Procedure

  • Vessel Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluoro-4-(methoxycarbonyl)benzoic acid (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.

  • Solvent Addition : Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.

  • Reaction Execution : Lower the flask into a pre-heated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[17]

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with 20 mL of water and carefully acidify to pH ~2-3 with 1M HCl.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Isolation : Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate with 1% acetic acid) to afford the pure biaryl product.

Troubleshooting and Key Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Impure reagents/solvents- Use a fresh catalyst or a pre-catalyst/ligand system.- Ensure thorough degassing of solvents and reaction vessel.- Use high-purity, dry solvents.
Ester Hydrolysis - Base is too strong- Reaction temperature too high or time too long- Switch to a milder base (e.g., K₂CO₃ if K₃PO₄ fails).- Lower the reaction temperature and monitor closely to stop the reaction upon completion.
Deboronation - Presence of excess water or acid- Prolonged heating- Use the boronic acid promptly after weighing.- Consider using the corresponding pinacol boronate ester for increased stability.
Homocoupling of Boronic Acid - Presence of oxygen- Improve degassing technique; maintain a positive pressure of inert gas throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex biaryl molecules from derivatives of this compound.[1] Success hinges on a rational selection of reaction parameters, with the choice of a mild base being the most critical factor to preserve the sensitive ester functionality. By understanding the underlying mechanism and implementing the robust protocols detailed in this guide, researchers can confidently and efficiently access novel molecular architectures for the advancement of pharmaceutical discovery and development.

References

Scale-up synthesis of "2-Fluoro-4-(methoxycarbonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Abstract

This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, a key intermediate in the development of advanced pharmaceuticals and specialty materials. The synthesis is based on the oxidation of methyl 3-fluoro-4-formylbenzoate. We present a thoroughly described and validated laboratory-scale procedure, along with critical considerations for process scale-up, safety, and purification. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Introduction

This compound is a valuable building block in modern organic synthesis. Its unique electronic properties, imparted by the fluorine atom and the two distinct carboxyl functionalities, make it an essential precursor for complex molecular architectures. Notably, it has been utilized in the synthesis of novel diazepinylbenzoic acid retinoid-X-receptor (RXR) antagonists, which are investigated as potential treatments for obesity, diabetes, and various cancers.[1] The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated benzoic acids highly sought-after intermediates.[2]

The synthesis of this molecule on a larger scale requires a reliable and efficient process. This guide focuses on a well-documented oxidation pathway, providing researchers and drug development professionals with the necessary details to implement and adapt this synthesis for their specific needs.

Synthesis Pathway Overview

The selected synthetic route involves a two-step process, starting from a commercially available or synthetically accessible precursor, methyl 3-fluoro-4-formylbenzoate. The key transformation is the selective oxidation of the aldehyde group to a carboxylic acid, yielding the desired product.

Synthesis_Workflow Start Methyl 3-fluoro-4-formylbenzoate Oxidation Oxidation (NaClO2 / Sulfamic Acid) Start->Oxidation Step 1 Product This compound Oxidation->Product Step 2

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from a peer-reviewed procedure and optimized for clarity and scalability.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
Methyl 3-fluoro-4-formylbenzoate>98% PurityCommercial SourceStarting material[3]
Sodium Chlorite (NaClO₂)80% Technical GradeReputable SupplierThe primary oxidant. Handle with care.
Sulfamic Acid (H₃NSO₃)Reagent GradeStandard SupplierChlorine scavenger.
Acetonitrile (ACN)HPLC GradeStandard SupplierReaction solvent.
Deionized Water (H₂O)Type IIIn-houseReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierExtraction solvent.
Sodium Sulfate (Na₂SO₄), AnhydrousReagent GradeStandard SupplierDrying agent.
Sodium Sulfite (Na₂SO₃)Reagent GradeStandard SupplierQuenching agent.
Hydrochloric Acid (HCl), 1NVolumetric StandardStandard SupplierFor pH adjustment during work-up.
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing during extraction.
Step-by-Step Experimental Protocol

Reaction Setup: The reaction should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Initial Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine methyl 3-fluoro-4-formylbenzoate (9.22 g, 50.5 mmol) and sulfamic acid (5.40 g, 55.6 mmol).

  • Solvent Addition: Add deionized water (21 mL) and acetonitrile (42 mL) to the flask. Stir the mixture at room temperature until the solids are mostly dissolved, forming a slurry.

  • Oxidant Preparation: In a separate beaker, prepare a solution of 80% sodium chlorite (4.92 g, approximately 53.8 mmol of active NaClO₂) in deionized water (21 mL).

  • Controlled Addition of Oxidant: Transfer the sodium chlorite solution to the dropping funnel. Add the solution dropwise to the reaction flask over 30-45 minutes. It is crucial to maintain the internal reaction temperature below 35°C. An ice bath can be used for cooling if necessary.

    • Causality Note: The slow addition of sodium chlorite is critical to control the exothermic reaction and prevent the formation of explosive chlorine dioxide gas. Sulfamic acid is added to scavenge the hypochlorite byproduct, which can lead to unwanted side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture into a 1 L beaker containing a stirred, saturated aqueous solution of sodium sulfite (75 mL) and 1N HCl (150 mL).

    • Causality Note: Sodium sulfite is a reducing agent used to quench any remaining sodium chlorite and chlorine dioxide, ensuring safe handling during the extraction phase.

  • Extraction: Transfer the quenched solution to a 1 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate .

  • Solvent Removal and Isolation: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a white solid.

  • Purification: The crude solid can be purified by recrystallization from hot ethyl acetate to yield pure this compound as white crystals.[1]

Expected Results
ParameterExpected Value
Yield ~7.56 g (75% crude yield)[1]
Appearance White crystalline solid[1]
Melting Point 154–155 °C[1]
¹H NMR (400 MHz, CDCl₃) δ 10.5 (br s, 1H), 8.10 (t, J = 7.8, 1H), 7.89 (d, J = 8.2, 1H), 7.82 (d, J = 11.0, 1H), 3.97 (s, 3H)[1]
¹³C NMR (100.6 MHz, CDCl₃) δ 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8[1]
LC-MS (M+) calcd for C₉H₇O₄F 198.0328, found 198.0331[1]

Scale-Up Considerations and Alternative Protocols

Process Safety with Sodium Chlorite

While effective, sodium chlorite can be hazardous on a large scale. It is a strong oxidizer and can form explosive mixtures. Strict temperature control and engineering controls (e.g., blast shields) are recommended for batches larger than 100g. The quenching step must be performed carefully to manage gas evolution.

Alternative: Potassium Permanganate Oxidation

For larger, industrial-scale synthesis, potassium permanganate (KMnO₄) offers a cost-effective and powerful alternative. However, it requires different reaction conditions and stringent safety protocols.

Proposed KMnO₄ Protocol Outline:

  • Dissolve the starting aldehyde in a suitable solvent system, such as acetone/water.

  • Slowly add a solution of KMnO₄ while maintaining the temperature. The reaction is highly exothermic.

  • After completion, the manganese dioxide (MnO₂) byproduct must be filtered off. This can be challenging on a large scale due to the fine particulate nature of MnO₂.

  • The filtrate is then acidified to precipitate the carboxylic acid product.

Mechanism cluster_aldehyde Aldehyde Hydration cluster_oxidation Oxidation Step Aldehyde R-CHO Hydrate R-CH(OH)₂ (Gem-diol) Aldehyde->Hydrate + H₂O Water H₂O CarboxylicAcid R-COOH Hydrate->CarboxylicAcid + [O] - H₂O Oxidant [O] (e.g., NaClO₂, KMnO₄)

Caption: Generalized mechanism for aldehyde oxidation.

Safety with Potassium Permanganate:

  • KMnO₄ is a strong oxidizer and can cause fires or explosions upon contact with combustible materials.[4][5] Keep away from organic materials, reducing agents, and heat.

  • It is corrosive and can cause severe skin and eye burns.[5][6] Always wear appropriate PPE, including gloves, goggles, and protective clothing.[4]

  • In case of a spill, cover with a dry, inert material like sand or soda ash and place in a designated container for hazardous waste disposal.[6] Do not use combustible materials like sawdust for cleanup.

  • Ensure the work area is well-ventilated to avoid inhaling dust.[7]

Conclusion

The synthesis of this compound via the oxidation of methyl 3-fluoro-4-formylbenzoate is a reliable and high-yielding process. The sodium chlorite method presented here is well-suited for laboratory and pilot-plant scales. For larger industrial applications, alternative oxidants like potassium permanganate may be considered, provided that the associated safety and handling challenges are adequately addressed. This application note provides the foundational knowledge for researchers to successfully synthesize this important chemical intermediate.

References

Application Notes & Protocols for the Analytical Characterization of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-(methoxycarbonyl)benzoic acid is a key substituted aromatic carboxylic acid building block utilized in the synthesis of pharmacologically active molecules. Its derivatives have been explored for their potential as retinoid-X-receptor antagonists and agonists, with applications in treating metabolic diseases and various cancers[1]. The precise structural and electronic properties imparted by the fluorine, carboxylic acid, and methoxycarbonyl substituents necessitate a multi-faceted analytical approach for unambiguous characterization. Proper identification and purity assessment are critical for ensuring downstream success in drug discovery and development workflows.

This comprehensive guide provides detailed application notes and validated protocols for the characterization of this compound and its analogs. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not just lists of steps but self-validating systems for robust and reliable analysis.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR provide definitive information on the substitution pattern and electronic environment of the molecule.

Expertise & Causality:
  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The coupling patterns (e.g., doublet, triplet) and coupling constants (J-values) are critical for confirming the relative positions of substituents on the aromatic ring.

  • ¹³C NMR: Reveals the number of unique carbon environments. The presence of the fluorine atom causes characteristic splitting of adjacent carbon signals (C-F coupling), which is a powerful diagnostic tool for confirming the position of the fluorine substituent.

  • ¹⁹F NMR: Directly observes the fluorine nucleus. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it an excellent probe for structural verification.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; CDCl₃ is common, but DMSO-d₆ may be required for less soluble derivatives or to observe exchangeable protons like the carboxylic acid proton.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Acquire a ¹⁹F spectrum.

  • Data Acquisition Parameters:

    • ¹H NMR: Spectral width of ~16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

    • ¹³C NMR: Spectral width of ~220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Set the spectral width appropriately based on the expected chemical shift range for aryl fluorides.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Analyze chemical shifts, integration values, and coupling constants to assemble the molecular structure.

Data Presentation: Expected NMR Data

The table below summarizes the reported NMR data for the parent compound, this compound[1].

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)Assignment
¹H 10.5br sCarboxylic acid (-COOH)
8.10t, J = 7.8Aromatic H
7.89d, J = 8.2Aromatic H
7.82d, J = 11.0Aromatic H
3.97sMethyl ester (-OCH₃)
¹³C 168.6, 168.5sCarboxylic acid Carbonyl
165.0, 164.9sMethyl ester Carbonyl
163.4, 160.8d, ¹JCFC-F
136.7, 136.6d, JCFAromatic C-H
132.8sAromatic C
124.9, 124.8d, JCFAromatic C-H
121.3, 121.2d, JCFAromatic C-H
118.4, 118.1d, JCFAromatic C
52.8sMethyl ester Carbon

Note: The presence of doublets and multiple peaks for single carbons in the ¹³C spectrum is due to through-space carbon-fluorine coupling.

Molecular Weight and Purity Determination by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and its derivatives, as well as for identifying impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Expertise & Causality:
  • Ionization Technique: Electrospray Ionization (ESI) is highly effective for polar molecules like benzoic acid derivatives and is typically performed in negative ion mode to deprotonate the acidic carboxyl group, forming the [M-H]⁻ ion. Atmospheric Pressure Chemical Ionization (APCI) can also be used[2].

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is crucial for determining the accurate mass and elemental composition. This allows for confirmation of the molecular formula with high confidence[1].

  • Chromatographic Separation: Coupling MS with High-Performance Liquid Chromatography (HPLC) allows for the separation of the main compound from impurities, starting materials, and side products before mass analysis. This provides simultaneous purity assessment and structural confirmation.

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is standard for separating aromatic acids[3].

    • Mobile Phase: A gradient elution is typically used.

      • Mobile Phase A: Water with 0.1% formic acid (to ensure protonation and good peak shape).

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Analysis Time: A rapid gradient of 5-10 minutes is usually sufficient[2].

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage: ~ -3.5 to -4.5 kV[3].

    • Source Temperature: ~350-450 °C[3].

  • Data Analysis: Extract the ion chromatogram for the expected [M-H]⁻ ion. The mass spectrum should show a prominent peak corresponding to this ion. For this compound (C₉H₇FO₄), the expected monoisotopic mass is 198.0328 g/mol [1].

Workflow for Structural Confirmation

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Sample lcms LC-MS Analysis synthesis->lcms Sample xray X-ray Crystallography (if crystalline) synthesis->xray Sample structure Confirm Covalent Structure & Substitution Pattern nmr->structure mw_purity Confirm Molecular Weight & Assess Purity lcms->mw_purity solid_state Determine 3D Structure & Packing xray->solid_state final Fully Characterized Derivative structure->final Consolidated Data mw_purity->final Consolidated Data solid_state->final Consolidated Data

Caption: Integrated workflow for comprehensive characterization.

Purity and Isomer Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. For substituted benzoic acids, separating positional isomers is a common challenge that requires optimized chromatographic conditions.

Expertise & Causality:
  • Stationary Phase: A C18 stationary phase provides the necessary hydrophobic interactions to retain the aromatic ring, while differences in polarity due to substituent positions allow for separation[3].

  • Mobile Phase pH: The pH of the mobile phase is critical. An acidic mobile phase (e.g., using formic or phosphoric acid) ensures the carboxylic acid group remains protonated (-COOH), preventing ionization and leading to better retention and sharper peaks on a reversed-phase column[4].

  • Detector: A UV detector is ideal, as the aromatic ring provides strong chromophores. Detection is typically performed at a wavelength around 240-254 nm.

Protocol: Purity Analysis by RP-HPLC
  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm (or equivalent UHPLC column).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acidified water (A) and acetonitrile (B). A typical starting point is 60% A / 40% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Definitive Solid-State Structure by X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Expertise & Causality:

The crystal structure of this compound reveals that molecules form classic centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups[5][6]. This dimerization is a hallmark of carboxylic acids in the solid state. The analysis also confirms the near co-planarity of the benzene ring and the methoxycarbonyl group, while the carboxylic acid group is twisted out of the plane[1][5]. This type of detailed spatial information is invaluable for understanding solid-state properties and for computational modeling studies.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethyl acetate) is a common technique[1][7].

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer, typically with Mo-Kα radiation at a controlled temperature (e.g., 173 K or 296 K) to minimize thermal vibrations[6][7].

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or other algorithms to determine the initial atomic positions.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles[1].

Data Presentation: Key Crystallographic Parameters
ParameterThis compoundReference
Formula C₉H₇FO₄[1]
Crystal System Monoclinic[6]
Space Group P2₁/c[6]
Key Interaction Carboxylic acid inversion dimers (O—H···O hydrogen bonds)[1][5]
Dihedral Angle (Ring - COOH) 20.2 (4)°[5]
Dihedral Angle (Ring - COOCH₃) 1.5 (3)°[5]

Complementary Analytical Techniques

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Causality: The analysis relies on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies. For this compound, key vibrational bands confirm the presence of the carbonyl groups (both acid and ester), the C-F bond, and the aromatic ring.

  • Protocol:

    • Acquire a background spectrum.

    • Place a small amount of the solid sample on the ATR (Attenuated Total Reflectance) crystal or prepare a KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • ~3300-2500 cm⁻¹: Broad O-H stretch (from the hydrogen-bonded carboxylic acid).

    • ~1725-1700 cm⁻¹: Strong C=O stretch (ester carbonyl)[8].

    • ~1710-1680 cm⁻¹: Strong C=O stretch (carboxylic acid carbonyl)[9].

    • ~1300-1100 cm⁻¹: C-O stretching and C-F stretching vibrations.

    • ~1600, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

B. Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, purity, and thermal stability.

  • Causality: DSC measures heat flow into or out of a sample as a function of temperature, allowing for precise determination of the melting point and enthalpy of fusion[10][11]. TGA measures mass loss as a function of temperature, indicating the decomposition temperature[12][13].

  • Protocol (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic melting transition[10]. For the title compound, a melting point of 154–155 °C has been reported[1].

Logical Relationship of Analytical Techniques

cluster_primary Primary Structure & Identity cluster_secondary Purity & Properties cluster_tertiary Definitive 3D Structure NMR NMR (Connectivity) HPLC HPLC (Purity, Isomers) NMR->HPLC Informs Purity Check FTIR FTIR (Functional Groups) MS Mass Spectrometry (Molecular Formula) MS->HPLC Coupled Technique (LC-MS) HPLC->MS Separates for MS Thermal Thermal Analysis (Melting Point, Stability) FTIR->NMR Confirms XRay X-Ray Crystallography (Solid-State Structure) Thermal->XRay Characterizes Bulk

Caption: Interdependence of analytical methods for full characterization.

References

Application Notes & Protocols: 2-Fluoro-4-(methoxycarbonyl)benzoic acid as a Strategic Precursor in the Synthesis of Advanced Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the strategic application of 2-Fluoro-4-(methoxycarbonyl)benzoic acid in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will explore its physicochemical properties, inherent reactivity, and its pivotal role as a key starting material, with a particular focus on the synthesis of PARP (Poly-ADP Ribose Polymerase) inhibitors, a class of targeted anti-cancer agents. Detailed, field-tested protocols for its synthesis and subsequent elaboration are provided, underpinned by mechanistic insights to guide researchers and drug development professionals in leveraging this versatile building block.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate key pharmaceutical properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

This compound is a prime example of a strategically functionalized aromatic building block. Its structure contains three key features that make it highly valuable for API synthesis:

  • An activating fluorine substituent: This atom influences the electronic properties of the benzene ring, impacting reactivity and serving as a potential metabolic blocker.

  • A carboxylic acid group: A versatile handle for a wide range of chemical transformations, most notably amide bond formation.

  • A methyl ester group: This provides an orthogonal reactive site that can be hydrolyzed or used in other transformations, allowing for sequential and controlled synthetic strategies.

This guide will focus on its application in the synthesis of PARP inhibitors like Rucaparib, illustrating its utility in constructing complex heterocyclic systems central to modern targeted therapies.[1][2]

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are prerequisites for the successful application of any chemical precursor.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 314241-04-8[3][4]
Molecular Formula C₉H₇FO₄[5]
Molecular Weight 198.15 g/mol [4]
Appearance White to off-white solid/powder[4]
Melting Point 154-155 °C[4][5]
Boiling Point ~335.5 °C at 760 mmHg[4]
Purity Typically ≥98%[4]
Solubility Soluble in organic solvents like ethyl acetate; sparingly soluble in water.[5]
Structural Insights

X-ray crystallography studies reveal important structural details. The benzene ring and the methoxycarbonyl group are nearly coplanar, suggesting electronic conjugation.[5][6][7] However, the carboxylic acid group is twisted out of the plane of the benzene ring by approximately 20 degrees.[5][6] This spatial arrangement can influence its reactivity and intermolecular interactions, such as the formation of classic carboxylate inversion dimers in the solid state.[5]

Safety and Handling Protocol

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9][10] When handling the powder, use a dust respirator or work in a well-ventilated fume hood to avoid inhalation.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10][11]

  • Spill & Disposal: In case of a spill, avoid generating dust.[9] Sweep up the material using dry cleanup procedures and place it in a suitable, labeled container for disposal.[9] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

Application in API Synthesis: The Case of Rucaparib

A prominent application of this precursor's structural motif is in the synthesis of Rucaparib, a PARP inhibitor approved for the treatment of certain types of ovarian and prostate cancers.[1] The 4-carboxy-3-fluorophenyl moiety is a core component of the final API.

Retrosynthetic Analysis

A retrosynthetic analysis of Rucaparib highlights the strategic importance of a 4,6-disubstituted indole intermediate, which can be traced back to a suitably functionalized benzoic acid derivative. This visualizes the logical disconnection to simpler, commercially available starting materials.

G API Rucaparib (API) Intermediate_A Indole-azepinone Core API->Intermediate_A Lactam formation Intermediate_B Substituted Indole-3-acetonitrile Intermediate_A->Intermediate_B Nitrile reduction & cyclization Intermediate_C 2-Aminocinnamonitrile Derivative Intermediate_B->Intermediate_C Imino-Stetter Reaction Precursor 2-Fluoro-4-(X)-benzoic acid derivative(X = Methoxycarbonyl or other group) Intermediate_C->Precursor Heck Reaction / Functional Group Interconversion

Caption: Retrosynthetic pathway for Rucaparib highlighting the key indole intermediate.

This analysis shows that constructing the complex indole scaffold of Rucaparib relies on starting with a benzene ring already bearing the correct fluorine and carboxyl-equivalent substituents at the meta positions.[12]

Detailed Experimental Protocols

The following protocols provide validated, step-by-step procedures for the synthesis and utilization of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the oxidation of a benzaldehyde precursor to the target carboxylic acid, a reliable and scalable method.[5]

Reaction Scheme: 3-Fluoro-4-formyl methylbenzoate → (NaClO₂, Sulfamic Acid) → this compound

Materials and Reagents:

ReagentCAS No.AmountMolar Eq.
3-Fluoro-4-formyl methylbenzoate119043-44-69.22 g1.0
Sulfamic Acid5329-14-65.40 g1.1
Sodium Chlorite (80%)7758-19-24.92 g1.06
Acetonitrile (ACN)75-05-842 mL-
Water (Deionized)7732-18-542 mL-
Ethyl Acetate141-78-6~225 mL-
1N HCl7647-01-0150 mL-
Saturated aq. Na₂SO₃7757-83-775 mL-
BrineN/AAs needed-
Sodium Sulfate (anhydrous)7757-82-6As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-fluoro-4-formylmethylbenzoate (9.22 g, 50.5 mmol) and sulfamic acid (5.40 g, 55.6 mmol).

  • Solvent Addition: Add water (21 mL) and acetonitrile (42 mL) to the flask and stir to dissolve the solids.

  • Oxidant Addition: In a separate beaker, prepare a solution of 80% sodium chlorite (4.92 g, 53.8 mmol) in water (21 mL). Add this solution slowly to the reaction flask over 10-15 minutes. An exotherm may be observed; maintain the temperature below 35 °C with a water bath if necessary.

  • Reaction Monitoring (Trustworthiness Checkpoint): Stir the reaction mixture vigorously at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase, checking for the consumption of the starting aldehyde.

  • Quenching: After 1 hour, carefully pour the reaction mixture into a 500 mL beaker containing a saturated aqueous solution of Na₂SO₃ (75 mL) and 1N HCl (150 mL). Stir for 10 minutes to quench any excess oxidant.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (in vacuo) to yield the crude product as a white solid.

  • Purification: The crude solid can be purified by recrystallization from hot ethyl acetate to yield pure this compound.

Expected Results:

  • Yield: ~7.56 g (75% crude).[5]

  • Appearance: White crystalline solid.

  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 8.10 (t, 1H), 7.89 (d, 1H), 7.82 (d, 1H), 3.97 (s, 3H).[5]

Protocol 2: Amide Coupling to Form a Key API Intermediate

This protocol demonstrates the conversion of the carboxylic acid to an amide, a fundamental transformation in the synthesis of many APIs, including Olaparib.[13][14] This is a representative procedure for coupling with a piperazine derivative.

Workflow Diagram:

G cluster_0 Amide Coupling Workflow Start This compound Activation Acid Activation (e.g., with CDI or HBTU) Start->Activation Step 1 Coupling Nucleophilic Attack (Piperazine Derivative) Activation->Coupling Step 2 Workup Aqueous Workup & Extraction Coupling->Workup Step 3 Purification Crystallization or Chromatography Workup->Purification Step 4 End Amide Product Purification->End

Caption: General workflow for the amide coupling of the precursor acid.

Procedure (Illustrative):

  • Inert Atmosphere: Charge a dry flask with this compound (1.0 eq) and an aprotic solvent like dichloromethane or dimethylacetamide. Purge the flask with nitrogen.

  • Activation: Add an amide coupling reagent such as HBTU (1.1 eq) or carbonyldiimidazole (CDI) (1.1 eq) along with a non-nucleophilic base like triethylamine or diisopropylethylamine (2.5 eq).[13][14] Stir at room temperature for 30-60 minutes to form the activated intermediate.

    • Expertise Note: The choice of coupling reagent is critical. HBTU is highly efficient but expensive, while CDI is a cost-effective alternative suitable for large-scale production.[13][14] The base is required to neutralize the acid formed during the reaction and to deprotonate the amine in the next step.

  • Amine Addition: Add the desired amine (e.g., 1-(cyclopropanecarbonyl)piperazine, 1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, typically 4-16 hours. Monitor by LC-MS for the disappearance of the starting acid.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.

  • Isolation & Purification: Dry the organic phase over sodium sulfate, filter, and concentrate. The resulting crude amide can be purified by recrystallization or flash column chromatography to yield the final product.

Conclusion

This compound is a highly functionalized and versatile precursor for the synthesis of complex APIs. Its distinct reactive handles—the fluorine atom, the carboxylic acid, and the methyl ester—allow for its strategic incorporation into advanced molecular architectures, as exemplified by its role in the industrial synthesis of PARP inhibitors. The protocols and insights provided herein offer a robust framework for researchers and process chemists to effectively utilize this valuable building block in their drug development programs.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of "2-Fluoro-4-(methoxycarbonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide you with the expertise and practical solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form this compound from 2-fluoro-4-methylbenzoic acid via esterification is showing low yield. What are the common causes?

A1: Low yields in the esterification of 2-fluoro-4-methylbenzoic acid are frequently tied to incomplete reaction or product degradation. The primary culprits are often insufficient reaction time, inadequate water removal, or suboptimal catalyst concentration.

  • Incomplete Reaction: Fischer esterification is an equilibrium-driven process. Without proper removal of water, the reaction will not proceed to completion.

  • Catalyst Issues: An insufficient amount of acid catalyst (like sulfuric acid) will result in a slow reaction rate. Conversely, an excessive amount can lead to charring and other side reactions.

  • Steric Hindrance: The fluorine atom at the ortho position can sterically hinder the approach of the alcohol (methanol) to the carboxylic acid group, slowing down the reaction rate compared to an unsubstituted benzoic acid.

Troubleshooting Workflow: Low Yield in Esterification

G start Low Yield Observed check_water Verify Water Removal (e.g., Dean-Stark trap) start->check_water check_catalyst Optimize Catalyst Concentration (e.g., 1-5 mol%) start->check_catalyst check_time Extend Reaction Time (Monitor by TLC/GC) start->check_time outcome Yield Improved? check_water->outcome check_catalyst->outcome check_time->outcome success Process Optimized outcome->success Yes failure Investigate Alternative Routes outcome->failure No

Caption: Troubleshooting logic for low esterification yield.

Q2: I am observing a significant amount of an impurity with a similar polarity to my desired product, this compound. What could this be?

A2: A common side reaction is the hydrolysis of the methyl ester back to the carboxylic acid, especially during aqueous workup or if there is residual water in the reaction mixture. This results in the starting material, 2-fluoro-4-benzoic acid, which often has a similar polarity to the product, making separation by column chromatography challenging.

Another possibility is the formation of a dimer or anhydride, though this is less common under standard esterification conditions.

Protocol: Differentiating Product from Starting Material

  • Thin Layer Chromatography (TLC): Co-spot your reaction mixture with the starting material. If the impurity has the same Rf value as the starting material, it is likely unreacted starting material or hydrolyzed product.

  • Proton NMR (¹H NMR): The most definitive method. The product will show a characteristic singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The starting material will lack this peak and instead show a broad singlet for the carboxylic acid proton (-COOH) further downfield (>10 ppm).

CompoundKey ¹H NMR Signal (CDCl₃)
This compound~3.9 ppm (s, 3H, -OCH₃)
2-Fluoro-4-benzoic acid>10 ppm (br s, 1H, -COOH)
Q3: During the synthesis from 3-fluoro-4-methylbenzonitrile, I am getting a mixture of the desired acid and the corresponding amide. How can I avoid this?

A3: This is a classic issue of incomplete hydrolysis. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., temperature, reaction time, or concentration of the hydrolyzing agent like NaOH or H₂SO₄) are not sufficiently forcing, the reaction can stall at the amide stage.

Mechanism: Nitrile Hydrolysis

G Nitrile Ar-C≡N (3-fluoro-4-methylbenzonitrile) Amide Ar-C(=O)NH₂ (Amide Intermediate) Nitrile->Amide H₂O, H⁺ or OH⁻ (Partial Hydrolysis) Acid Ar-COOH (Desired Acid) Amide->Acid H₂O, H⁺ or OH⁻ (Complete Hydrolysis)

Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.

Troubleshooting and Prevention:

  • Increase Reaction Temperature: Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the amide intermediate is no longer observed.

  • Use a Higher Concentration of Acid/Base: Increasing the concentration of the hydrolyzing agent can accelerate the second step of the hydrolysis.

Q4: Can the fluorine atom be displaced during the synthesis?

A4: Nucleophilic aromatic substitution (SNAr) of the fluorine atom is a potential side reaction, particularly if strong nucleophiles are present and the reaction is run at high temperatures. The electron-withdrawing carboxylic acid (or ester) group activates the ring for such substitutions, especially at the ortho and para positions.

For instance, if using a methanolic solution of sodium hydroxide for hydrolysis, you could potentially see the formation of 2-methoxy-4-(methoxycarbonyl)benzoic acid, although this typically requires harsh conditions.

Preventative Measures:

  • Use milder reaction conditions when possible.

  • Avoid using strong nucleophiles in combination with high heat.

  • If a strong base is required for hydrolysis, consider using non-nucleophilic bases like lithium hydroxide in a THF/water mixture at moderate temperatures.

Technical Support Center: Purification of 2-Fluoro-4-(methoxycarbonyl)benzoic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-4-(methoxycarbonyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your purification protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude this compound?

A1: The main challenges in purifying this compound stem from its bifunctional nature, possessing both a carboxylic acid and a methyl ester group. This duality can lead to several potential impurities and purification difficulties:

  • Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding diacid, 2-fluoro-terephthalic acid. This impurity can be difficult to remove due to its similar aromatic core.

  • Residual starting materials: Incomplete reaction can leave behind starting materials such as 3-fluoro-4-formylmethylbenzoate, which need to be efficiently removed.[1]

  • Formation of isomeric impurities: Depending on the synthetic route, other positional isomers of the fluorinated and carboxylated aromatic ring may form. These isomers can have very similar physical properties, making their separation challenging.

  • Co-crystallization: The presence of impurities with similar crystal packing tendencies can lead to co-crystallization, reducing the effectiveness of purification by recrystallization alone.

Q2: My purified this compound shows a broad melting point range. What could be the cause?

A2: A broad melting point range is a classic indicator of an impure sample. For this compound, which has a sharp melting point of 154-155 °C, a broad range suggests the presence of one or more of the following:

  • Residual solvents: Incomplete drying of the purified solid can leave behind residual solvents from crystallization or chromatography, which will depress and broaden the melting point.

  • Presence of the diacid impurity: The hydrolysis product, 2-fluoro-terephthalic acid, has a significantly different melting point and its presence as an impurity will disrupt the crystal lattice of the desired product.

  • Inorganic salts: If the synthesis involved acidic or basic workups, residual inorganic salts might be present if not adequately removed by washing.

Q3: I am observing significant tailing of my compound during reverse-phase HPLC analysis. What are the likely causes and solutions?

A3: Peak tailing in reverse-phase HPLC for acidic compounds like this compound is a common issue. The primary causes are typically:

  • Interaction with residual silanols: The silica backbone of many C18 columns has free silanol groups that can interact with the acidic proton of the carboxylic acid, leading to tailing.

  • Mobile phase pH: If the pH of the mobile phase is close to the pKa of the carboxylic acid, the compound can exist in both its protonated and deprotonated forms, resulting in poor peak shape.

To address this, consider the following:

  • Use an end-capped column: These columns have their residual silanol groups chemically modified to reduce their interaction with acidic analytes.

  • Lower the mobile phase pH: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will suppress the ionization of the carboxylic acid, leading to a sharper peak.

  • Use a different stationary phase: A phenyl-hexyl or a fluorinated phase column can offer different selectivity and potentially better peak shape.

Troubleshooting Guide: Purification Workflows

This section provides detailed troubleshooting for common purification techniques applied to this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and the control of the cooling process.

Problem: Oiling out during recrystallization.

  • Cause: The compound is likely insoluble in the hot solvent, or the solution is too concentrated, causing the compound to come out of solution as a liquid phase (oil) rather than a solid crystal.

  • Solution:

    • Increase the solvent volume: Add more hot solvent until the oil redissolves.

    • Use a co-solvent system: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.

Problem: Poor recovery of the purified product.

  • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Solution:

    • Choose a less-solubilizing solvent: Refer to the solubility data table below to select a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.

    • Reduce the volume of solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • Cool the solution for a longer period: Ensure the solution has reached a low temperature (e.g., in an ice bath) to maximize crystal precipitation.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25 °CSolubility at Boiling PointRecommended for Recrystallization?
WaterSparingly solubleSlightly solubleNo (Potential for hydrolysis)
EthanolSolubleVery solubleYes, as a co-solvent with water
Ethyl AcetateModerately solubleVery solubleYes (Recommended) [1]
TolueneSparingly solubleSolubleYes
HexaneInsolubleSparingly solubleYes, as an anti-solvent

Experimental Protocol: Recrystallization from Ethyl Acetate

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate and heat the mixture to boiling with stirring.

  • Continue adding hot ethyl acetate dropwise until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum to a constant weight.

Column Chromatography

Column chromatography is an effective method for separating compounds with different polarities.

Problem: Co-elution of the desired product and an impurity.

  • Cause: The chosen eluent system does not provide sufficient resolution between the compounds.

  • Solution:

    • Optimize the eluent system: Use thin-layer chromatography (TLC) to screen different solvent systems. A good eluent system will give the desired compound an Rf value of around 0.3-0.4.

    • Use a gradient elution: Start with a less polar eluent and gradually increase the polarity. This can help to separate compounds with similar polarities.

    • Change the stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 silica gel.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Eluent System: A gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing to 7:3).

  • Prepare a slurry of silica gel in the initial eluent and pack the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 1: Troubleshooting Logic for Column Chromatography

G start Poor Separation in Column Chromatography cause1 Co-elution of Product and Impurity start->cause1 cause2 Product Streaking or Tailing start->cause2 solution1a Optimize Eluent System (TLC) cause1->solution1a Reason: Inadequate Polarity Difference solution1b Implement Gradient Elution cause1->solution1b Reason: Similar Rf Values solution1c Change Stationary Phase (e.g., Alumina, C18) cause1->solution1c Reason: Strong Interaction with Silica solution2a Ensure Proper Sample Loading (Dry Loading) cause2->solution2a Reason: Sample Overload/Insolubility solution2b Add Acid Modifier to Eluent (e.g., 0.1% Acetic Acid) cause2->solution2b Reason: Analyte-Stationary Phase Interaction G start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No (or recrystallization fails) purity_check1 Check Purity (TLC, LCMS, MP) recrystallization->purity_check1 purity_check2 Check Purity (TLC, LCMS) column_chrom->purity_check2 purity_check1->column_chrom Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2->pure_product Purity > 98% prep_hplc Preparative HPLC purity_check2->prep_hplc Purity < 98% purity_check3 Check Purity (LCMS) prep_hplc->purity_check3 purity_check3->pure_product Purity > 98%

References

Technical Support Center: Optimizing Coupling Reactions with 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 2-Fluoro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of coupling this versatile but sometimes challenging building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic routes.

Section 1: Understanding the Substrate

Before diving into troubleshooting, it's crucial to understand the electronic and steric properties of this compound.

  • Electronic Effects : The molecule possesses two electron-withdrawing groups (EWGs): the fluorine atom at the ortho position and the methoxycarbonyl group at the para position. These EWGs increase the acidity of the carboxylic acid, which can be both beneficial and problematic.[1][2][3] A more acidic carboxyl group is more readily deprotonated, but the resulting carboxylate is also a poorer nucleophile for the initial activation step.

  • Steric Hindrance : The ortho-fluoro group can present steric hindrance, potentially slowing down the approach of bulky coupling reagents or amine nucleophiles.[4]

  • Solubility : This compound is a solid at room temperature with limited solubility in water but is soluble in organic solvents like ethanol and dichloromethane.[5] Poor solubility in the chosen reaction solvent can be a major hurdle.

Key Properties at a Glance
PropertyValue/DescriptionSource
Molecular Formula C9H7FO4[6]
Molecular Weight 198.15 g/mol [6][7]
Melting Point 154-155 °C[6][7]
Appearance White crystalline solid[5]
Solubility Soluble in ethanol, dichloromethane; sparingly soluble in water.[5]

Section 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is one of the most common applications for this acid. Here are solutions to frequently encountered problems.

Issue 1: Low or No Product Yield

This is the most common issue. A systematic approach is required to identify the root cause.

Question: My amide coupling reaction with this compound is giving me very low yields. What should I check first?

Answer:

Start by evaluating your reaction setup and reagent choice. The electronic nature of this substrate makes the activation of the carboxylic acid the most critical step.

Diagnostic Workflow:

G Start Low Yield Observed CheckActivation 1. Verify Carboxylic Acid Activation Start->CheckActivation CheckBase 2. Check Base Stoichiometry & Strength CheckActivation->CheckBase SolutionActivation Switch to a more potent coupling reagent (e.g., HATU, COMU). Add HOBt/Oxyma to carbodiimide reactions. CheckActivation->SolutionActivation If activation is slow/incomplete CheckSolvent 3. Assess Solubility CheckBase->CheckSolvent SolutionBase Use a non-nucleophilic hindered base (e.g., DIPEA, 2,4,6-collidine). Use 2-3 equivalents for uronium salt activators. CheckBase->SolutionBase If base is inadequate CheckAmine 4. Evaluate Amine Nucleophilicity CheckSolvent->CheckAmine SolutionSolvent Switch to a more polar aprotic solvent (e.g., DMF, NMP). Gently warm the mixture to dissolve starting material before adding reagents. CheckSolvent->SolutionSolvent If starting material is not dissolved SolutionAmine Increase reaction time or temperature for electron-deficient amines. Use a catalyst like DMAP for challenging couplings. CheckAmine->SolutionAmine If amine is weakly nucleophilic

Caption: Troubleshooting workflow for low yield.

In-depth Explanation:

  • Carboxylic Acid Activation: Standard carbodiimides like EDC can form a reactive O-acylisourea intermediate. However, this intermediate can be prone to rearrangement into an unreactive N-acylurea, a common side reaction.[8] The electron-withdrawing nature of our substrate can affect the stability and reactivity of this intermediate.[9]

    • Solution:

      • Use Additives: Including 1-hydroxybenzotriazole (HOBt) or its safer, more effective modern alternative, OxymaPure, traps the O-acylisourea to form a more stable active ester, minimizing side reactions and racemization.[10][8]

      • Upgrade Your Coupling Reagent: For challenging couplings, uronium/aminium salt-based reagents like HATU, HBTU, or COMU are generally more efficient and faster.[11][12][13] HATU is particularly effective for sterically hindered substrates and is known to minimize racemization.[12][13][14]

  • Base Selection: Uronium/aminium salt reagents (like HATU) require a base to deprotonate the carboxylic acid and neutralize the HCl produced.[10]

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[10] Avoid primary or secondary amines like triethylamine (TEA) which can act as competing nucleophiles. Typically, 2-3 equivalents of base are required.

  • Solubility Issues: If the starting acid does not fully dissolve, the reaction will be heterogeneous and slow.

    • Solution: Switch from less polar solvents like dichloromethane (DCM) to more polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[15] You can gently warm the mixture to ensure complete dissolution before cooling to initiate the reaction.

Issue 2: Formation of Side Products
Question: I am seeing a significant amount of an N-acylurea byproduct when using EDC. How can I prevent this?

Answer:

This is a classic side reaction for carbodiimide-mediated couplings.[8] It occurs when the highly reactive O-acylisourea intermediate rearranges intramolecularly before the amine can attack.

Mechanism of Side Product Formation:

G cluster_0 Desired Pathway cluster_1 Side Reaction ActivatedEster O-acylisourea (Reactive Intermediate) Amine + Amine (R'-NH2) ActivatedEster->Amine Nucleophilic Attack NAcylurea N-acylurea (Stable Byproduct) ActivatedEster->NAcylurea Intramolecular Rearrangement Amide Desired Amide Amine->Amide CarboxylicAcid Carboxylic Acid + EDC CarboxylicAcid->ActivatedEster

Caption: Competing pathways in EDC coupling.

Solutions:

  • Add HOBt or OxymaPure: As mentioned previously, these additives intercept the O-acylisourea to form an active ester. This new intermediate is more stable towards intramolecular rearrangement but still highly reactive towards the amine nucleophile, effectively shutting down the pathway to the N-acylurea byproduct.[8][16]

  • Control Stoichiometry: Do not use a large excess of EDC. A slight excess (1.1-1.2 equivalents) is usually sufficient.

  • Temperature Control: Perform the activation step at 0 °C to slow down the rate of rearrangement before adding the amine.[8]

Section 3: FAQs for Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The ortho-fluoro substituent also makes this molecule a candidate for C-C and C-N cross-coupling reactions, though the carboxylic acid group adds complexity.

Q1: Can I perform a Suzuki coupling using the C-F bond of this compound?

A1: Direct C(sp²)-F bond activation for Suzuki couplings is challenging and typically requires specialized, highly active catalyst systems.[17] While not impossible, it is generally less straightforward than using the corresponding aryl bromide or iodide. The electron-withdrawing groups on the ring do make the C-F bond more susceptible to activation, but competing reactions can occur. For instance, decarboxylation can be a competing pathway under the high temperatures often required.[4] It is often more practical to use a derivative where the fluorine is replaced with a more reactive leaving group (Br, I, OTf).

Q2: I want to perform a Buchwald-Hartwig amination. Should I protect the carboxylic acid?

A2: Yes, it is highly advisable. The free carboxylic acid can interfere with the palladium catalyst in several ways:

  • It can act as a ligand, potentially poisoning the catalyst.

  • The acidic proton can react with the strong bases used in the reaction, complicating stoichiometry.

  • It can undergo competitive coupling reactions.

Recommended Strategy: Protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester). The methoxycarbonyl group already present is stable under typical Buchwald-Hartwig conditions. After the C-N bond is formed, the protecting group can be selectively removed if necessary. Modern Buchwald-Hartwig protocols have broad functional group tolerance, but protecting acidic protons is a standard precaution.[18][19][20]

Section 4: Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Amide Coupling

This protocol provides a robust starting point for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2 eq)[8]

  • HOBt (1.2 eq)[8]

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 20-30 minutes at 0 °C to allow for pre-activation.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) in a small amount of anhydrous DMF.

  • Add the amine solution and DIPEA (2.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Perform standard aqueous workup (e.g., wash with dilute HCl, saturated NaHCO₃, and brine), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for sterically hindered amines or when the EDC/HOBt method provides low yields.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1 eq)[12]

  • DIPEA or 2,4,6-collidine (2.5 eq)[10]

  • Anhydrous DMF or NMP

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.0-1.2 eq) followed by DIPEA (2.5 eq).

  • Add HATU (1.1 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours. HATU reactions are typically much faster than carbodiimide methods.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 8-10 from the EDC/HOBt protocol for workup and purification.

References

Troubleshooting low yields in the synthesis of "2-Fluoro-4-(methoxycarbonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during the synthesis of this important intermediate. The following question-and-answer format is structured to address specific experimental challenges, explaining the underlying chemical principles and offering validated protocols to enhance yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Two common synthetic strategies for preparing this compound are prevalent:

  • Route A: Oxidation Strategy: This approach typically involves the oxidation of a pre-functionalized benzene ring, such as 3-fluoro-4-formylmethylbenzoate.

  • Route B: Carboxylation Strategy: This route relies on the formation of an organometallic intermediate from a di-halogenated precursor (e.g., 1-bromo-3-fluorobenzene), followed by carboxylation and subsequent esterification.

This guide is organized to address potential failures within each of these synthetic pathways.

Section 1: Troubleshooting for Route A - Oxidation Strategy

This synthetic approach is exemplified by the oxidation of 3-fluoro-4-formylmethylbenzoate using an oxidizing agent like sodium chlorite.[1]

Q1: My oxidation of 3-fluoro-4-formylmethylbenzoate to this compound is resulting in a low yield. What are the likely causes?

A1: Low yields in this oxidation are often traced back to several critical parameters:

  • Incomplete Reaction: The oxidation of the aldehyde to a carboxylic acid may not have gone to completion. This can be due to insufficient oxidizing agent, suboptimal reaction temperature, or a short reaction time.

  • Degradation of Starting Material or Product: The reaction conditions might be too harsh, leading to decomposition.

  • Inefficient Work-up and Extraction: Significant product loss can occur during the work-up and extraction phases.

Troubleshooting Protocol:

  • Reagent Stoichiometry and Quality:

    • Ensure the sodium chlorite (NaClO₂) is of high purity and has been stored correctly. It is advisable to use a fresh bottle if there is any doubt.

    • A slight excess of the oxidizing agent (e.g., 1.1 equivalents) is recommended to drive the reaction to completion.

  • Temperature and Reaction Time:

    • The reaction is typically performed at room temperature.[1] Running the reaction at elevated temperatures can lead to side reactions and decomposition.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. An incomplete reaction will show the presence of the starting aldehyde.

  • Optimized Work-up Procedure:

    • The quenching step with a reducing agent like sodium sulfite (Na₂SO₃) is crucial to neutralize any remaining oxidizing species.

    • Acidification of the aqueous layer to a pH of around 2 is necessary to protonate the carboxylate and allow for efficient extraction into an organic solvent like ethyl acetate.

    • Perform multiple extractions (at least three) with ethyl acetate to maximize the recovery of the product from the aqueous phase.

Section 2: Troubleshooting for Route B - Carboxylation Strategy

A common approach for this route involves the formation of an organometallic reagent from 1-bromo-3-fluorobenzene, followed by carboxylation with carbon dioxide, and a final esterification step. This can be achieved via a Grignard reagent or a lithium-halogen exchange.

Q2: I am attempting to synthesize 2-fluoro-4-carboxybenzoic acid via a Grignard reaction with 1-bromo-3-fluorobenzene and CO₂, but I am getting very low yields of the desired carboxylic acid. What is going wrong?

A2: The formation and subsequent carboxylation of Grignard reagents are highly sensitive to reaction conditions. Low yields can stem from several factors:

  • Failure to Form the Grignard Reagent: This is the most common point of failure. The presence of moisture or other electrophilic impurities can prevent the formation of the Grignard reagent. The surface of the magnesium metal may also be passivated with an oxide layer.

  • Side Reactions of the Grignard Reagent: Grignard reagents are strong bases and can be quenched by any protic source. They can also participate in side reactions, such as coupling with the starting aryl bromide.

  • Inefficient Carboxylation: The reaction with carbon dioxide may be inefficient due to poor mixing or premature quenching of the Grignard reagent.

Troubleshooting Workflow for Grignard Reaction Failure

start Low Yield of Carboxylic Acid check_reagents Verify Anhydrous Conditions (Solvents, Glassware) start->check_reagents check_mg Activate Magnesium Turnings (e.g., with I₂ or 1,2-dibromoethane) check_reagents->check_mg check_initiation Monitor Grignard Formation (Exotherm, Color Change) check_mg->check_initiation troubleshoot_initiation Initiate Reaction (Heating, Sonication) check_initiation->troubleshoot_initiation No Initiation check_carboxylation Optimize CO₂ Addition (Dry Ice, Gaseous CO₂) check_initiation->check_carboxylation Initiation Successful troubleshoot_initiation->check_initiation check_workup Ensure Proper Acidic Work-up check_carboxylation->check_workup success Improved Yield check_workup->success

Caption: Troubleshooting logic for low yields in Grignard carboxylation.

Detailed Troubleshooting Steps:

  • Ensuring Anhydrous Conditions:

    • All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.

    • The solvent (typically THF or diethyl ether) must be anhydrous. It is best to use a freshly opened bottle of anhydrous solvent or to distill it from a suitable drying agent (e.g., sodium/benzophenone).

  • Activation of Magnesium:

    • The surface of magnesium turnings can become coated with magnesium oxide, which prevents the reaction. Activate the magnesium by stirring it vigorously under nitrogen, adding a small crystal of iodine (which will disappear as the reaction starts), or a few drops of 1,2-dibromoethane.

  • Carboxylation Protocol:

    • Use freshly crushed, high-quality dry ice (solid CO₂).

    • Pour the Grignard solution slowly onto a large excess of crushed dry ice, rather than adding the dry ice to the Grignard solution. This ensures that the Grignard reagent is always in the presence of an excess of CO₂.[2][3]

Q3: I am using n-butyllithium for a lithium-halogen exchange with 1-bromo-3-fluorobenzene, but the subsequent carboxylation is failing. What are the potential issues?

A3: Lithium-halogen exchange is a powerful but sensitive reaction. Failures often arise from:

  • Incorrect Reaction Temperature: These reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions.

  • Reagent Quality: The n-butyllithium solution must be fresh and properly titrated to know its exact concentration. Old or improperly stored n-BuLi will have a lower molarity.

  • Side Reactions: The aryllithium intermediate is highly reactive and can be quenched by trace amounts of water or react with the solvent (e.g., THF) if the temperature is not kept low. The fluorine atom is generally unreactive towards lithium-halogen exchange.[4]

Experimental Protocol for Lithium-Halogen Exchange and Carboxylation:

StepParameterRecommended ConditionRationale
1Reaction Setup Oven-dried glassware under inert atmosphere (N₂ or Ar)Prevents quenching of the highly basic organolithium species.
2Solvent Anhydrous THF or Diethyl EtherEssential for the stability of the organolithium reagent.
3Temperature -78 °C (Dry ice/acetone bath)Minimizes side reactions and solvent deprotonation.
4Reagent Addition Slowly add n-BuLi to the solution of 1-bromo-3-fluorobenzeneEnsures a controlled reaction and prevents localized heating.
5Reaction Time 15-30 minutes at -78 °CLithium-halogen exchange is typically very fast.[4]
6Carboxylation Pour the aryllithium solution onto an excess of crushed dry iceMaintains an excess of the electrophile (CO₂) to favor carboxylation.
7Work-up Quench with aqueous acid (e.g., 1M HCl) after the dry ice has sublimedProtonates the carboxylate to yield the desired carboxylic acid.

Q4: My final esterification step to produce this compound from the corresponding carboxylic acid is inefficient. How can I improve the yield?

A4: The Fischer esterification is an equilibrium-driven process. Low yields are typically due to:

  • Equilibrium Limitations: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

  • Steric Hindrance: While not severe in this case, steric hindrance around the carboxylic acid can slow down the reaction.

Strategies for Driving the Esterification to Completion

start Low Ester Yield remove_water Use Dean-Stark Trap or Drying Agent start->remove_water excess_alcohol Use Alcohol as Solvent start->excess_alcohol increase_catalyst Increase Acid Catalyst (e.g., H₂SO₄, TsOH) start->increase_catalyst alternative_methods Alternative Esterification Methods (e.g., with SOCl₂/MeOH) start->alternative_methods success High Ester Yield remove_water->success excess_alcohol->success increase_catalyst->success alternative_methods->success

Caption: Decision workflow for optimizing Fischer esterification.

Optimized Fischer Esterification Protocol:

  • Use of Excess Alcohol: Use methanol as the solvent to drive the equilibrium towards the product side.[5]

  • Water Removal: If the reaction is sluggish, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to remove water as it is formed.

  • Alternative Reagents: For a more robust and irreversible reaction, convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.[6] This method avoids the equilibrium limitations of the Fischer esterification.

Section 3: Purification and Characterization

Q5: My final product, this compound, is impure after purification. What are the likely contaminants and how can I remove them?

A5: The nature of the impurities will depend on the synthetic route taken.

  • From Route A (Oxidation): The primary impurity is likely unreacted starting aldehyde.

  • From Route B (Carboxylation): Common impurities include the de-brominated starting material (fluorobenzene) from quenching of the organometallic intermediate, or di-acid if the starting material was a di-bromo species.

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system can be determined through small-scale trials (e.g., ethyl acetate/hexanes).

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.

  • Acid-Base Extraction: If the impurity is neutral (e.g., fluorobenzene), an acid-base extraction can be used to separate it from the desired acidic product. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃). The desired product will move into the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product.

By carefully considering the synthetic route and potential points of failure, and by applying the systematic troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their synthesis of this compound.

References

Technical Support Center: Impurity Identification in the Synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. Ensuring the purity of this key intermediate is critical for the success of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient (API). This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the practical identification and troubleshooting of impurities.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses high-level questions that often arise during the synthesis and initial analysis of this compound.

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities can be introduced at nearly every stage of the synthesis and workup. They are generally categorized into three main types:

  • Process-Related Impurities: These arise directly from the chemical transformation. The most common synthesis involves the oxidation of 3-fluoro-4-formylmethylbenzoate.[1][2] Key impurities from this route include unreacted starting material and potential side-products from incomplete or alternative reaction pathways. If the synthesis involves a Grignard reaction, biphenyl-type impurities are common.[3][4]

  • Starting Material Impurities: The purity of your initial reagents is paramount. Positional isomers of the starting material will carry through the synthesis, leading to isomeric impurities in the final product that can be very difficult to separate.

  • Solvent and Reagent Artifacts: These include residual solvents from the reaction or purification (e.g., ethyl acetate, acetonitrile) and by-products from reagents used in the workup.[5]

Q2: My final product has a lower-than-expected melting point and appears slightly yellow. What is the likely cause?

A2: A depressed and broad melting point is a classic indicator of impurity. The yellow discoloration often points towards specific types of impurities. For instance, in syntheses involving Grignard reagents, a yellowish tint can be caused by the formation of biphenyl by-products.[3] In other cases, it may indicate the presence of residual starting materials or degradation products formed during the reaction or workup, especially if excessive heat was applied. A primary troubleshooting step is to acquire a high-resolution ¹H NMR spectrum to check for minor signals that do not correspond to the product or solvents.

Q3: I see an unexpected spot on my Thin Layer Chromatography (TLC) plate after the reaction. How do I begin to identify it?

A3: An unexpected TLC spot signals an incomplete reaction or the formation of a by-product. The first step is to establish a baseline by co-spotting your crude product with the starting material.

  • If the new spot has a different Rf value than your starting material, it is likely a reaction by-product.

  • If the spot corresponds to the starting material, the reaction is incomplete. The next logical step is to perform a small-scale purification (e.g., flash chromatography) to isolate enough of the unknown compound for analysis by LC-MS to get a molecular weight, which is often the most informative piece of data for initial identification.[6]

Q4: Which analytical technique is best for routine purity checks versus identifying a completely unknown impurity?

A4: The choice of technique depends on the goal.

  • For Routine Purity Checks: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[5][7][8] It is highly reproducible and quantitative, making it ideal for determining the percentage purity of a batch against a known reference standard. A well-developed HPLC method can separate the main compound from common process impurities.[9][10]

  • For Identifying Unknowns: A combination of techniques is necessary. The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS), which separates the impurity and provides its molecular weight.[11] For complete structural elucidation, the impurity must be isolated (typically by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

Section 2: Troubleshooting Guide & Impurity Profile

This section provides a deeper dive into specific impurity-related issues and presents a summary of potential impurities, their origins, and key analytical identifiers.

Issue: A Persistent, Unknown Peak is Detected in HPLC Analysis

Symptom: Your HPLC chromatogram shows a significant, well-resolved peak that is not the starting material, the product, or a known solvent.

Causality: This is likely a process-related impurity, such as a positional isomer, a dimer, or a by-product from a side reaction. For example, if a Grignard-based route was used to form the carboxylic acid before esterification, coupling reactions can occur.[3][14] If starting materials contained isomeric impurities, you will likely form an isomeric product which may have very similar chromatographic behavior.

Troubleshooting Workflow: The primary goal is to gather structural information about the unknown. The workflow below illustrates a systematic approach.

G cluster_0 start Unknown Peak Detected in HPLC-UV lcms Perform LC-MS Analysis start->lcms mw_check Molecular Weight (MW) Match Potential Impurity? lcms->mw_check prep_hplc Isolate Impurity via Preparative HPLC mw_check->prep_hplc Yes no_match Re-evaluate Synthesis Pathway for Unexpected Side Reactions mw_check->no_match No nmr Acquire 1H, 13C, COSY, HSQC NMR prep_hplc->nmr elucidate Elucidate Structure nmr->elucidate remediate Modify Synthesis or Purification to Eliminate Impurity elucidate->remediate caption Fig 1. Workflow for Unknown Impurity Identification.

Caption: Fig 1. Workflow for Unknown Impurity Identification.

Potential Impurity Summary

The following table summarizes likely impurities, their common origins, and expected analytical signatures.

Impurity NamePotential OriginExpected Mass (M+H)⁺Key ¹H NMR Signals (CDCl₃)
3-Fluoro-4-formylmethylbenzoate Unreacted Starting Material183.04Aldehyde proton (~10.0 ppm, s), distinct aromatic splitting pattern.
2-Fluoro-4-carboxybenzoic Acid Incomplete Esterification185.02Two carboxylic acid protons (>10 ppm, br s), absence of methoxy signal (~3.9 ppm).
Isomeric Product Isomeric Impurity in Starting Material199.04Similar signals to product but with different chemical shifts and coupling constants in the aromatic region.
Dimer/Coupling Product Grignard Side Reaction> 200Complex aromatic region, higher molecular weight, absence of carboxyl/ester groups.
Residual Ethyl Acetate Purification/Workup SolventN/A~2.05 ppm (s, 3H), ~4.12 ppm (q, 2H), ~1.26 ppm (t, 3H).

Section 3: Standard Operating Procedures (SOPs) for Analysis

Adherence to validated analytical methods is crucial for obtaining reliable data. The following protocols provide a starting point for method development.

SOP 1: HPLC-UV Method for Purity Assessment

This method is designed for the quantitative analysis of this compound purity.

  • Instrumentation:

    • HPLC system with UV/DAD detector (e.g., Agilent 1260, Waters Alliance).

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: TFA is used to protonate the carboxylic acid, ensuring a sharp peak shape and consistent retention.[10]

  • Chromatographic Conditions:

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.

  • System Suitability:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject a standard solution of this compound five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis and Reporting:

    • Inject the sample solution.

    • Integrate all peaks.

    • Calculate purity using the area percent method. Report any impurity greater than 0.10%.

SOP 2: Structure Elucidation of an Unknown Impurity

This protocol outlines the steps after an unknown has been detected via the HPLC method described in SOP 1.

  • Isolation:

    • Develop a preparative HPLC method based on the analytical method in SOP 1, adjusting the gradient to maximize resolution between the product and the impurity.

    • Inject the crude material onto a semi-preparative or preparative C18 column.

    • Collect the fraction corresponding to the unknown impurity peak.

    • Evaporate the solvent in vacuo to yield the isolated impurity.

  • Mass Spectrometry:

    • Dissolve a small amount of the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an LC-MS system with electrospray ionization (ESI) in both positive and negative modes to determine the molecular weight.[11]

  • NMR Spectroscopy:

    • Dissolve the isolated impurity (~1-5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire the following NMR spectra:

      • ¹H NMR: Provides information on proton environments and coupling.[1][15]

      • ¹³C NMR: Shows the number and type of carbon atoms.

      • 2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, which is essential for assembling the final structure.

  • Structure Assembly:

    • Combine the molecular weight from MS with the connectivity information from NMR to propose a definitive structure for the impurity. Compare the proposed structure with potential side-products from the known reaction mechanism.

Section 4: Visualizing the Chemistry

Understanding the reaction pathway is key to predicting and identifying potential impurities.

G SM 3-Fluoro-4-formyl- methylbenzoate (Starting Material) Reaction Oxidation (e.g., NaClO2, Sulfamic Acid) SM->Reaction Product 2-Fluoro-4-(methoxycarbonyl)- benzoic acid (Target Product) Reaction->Product Complete Reaction Impurity1 Impurity 1: Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 Impurity 2: Isomeric Product (From Impure SM) Impurity2->Reaction SM_Source Starting Material Source SM_Source->SM SM_Source->Impurity2 Contains Isomer caption Fig 2. Synthesis Pathway and Impurity Formation.

Caption: Fig 2. Synthesis Pathway and Impurity Formation.

References

Technical Support Center: Preventing Defluorination of 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 2-Fluoro-4-(methoxycarbonyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The primary challenge encountered with this reagent is the unintended loss of the ortho-fluorine substituent—a critical pharmacophore in many drug candidates. This guide provides in-depth troubleshooting, mechanistic insights, and optimized protocols to help you maintain the integrity of the C-F bond throughout your synthetic campaigns.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most frequent problems reported by users. The question-and-answer format is designed to help you quickly diagnose and resolve issues in your experiments.

Q1: I'm observing significant defluorination during my amide coupling reaction. What are the likely causes and how can I fix it?

A1: This is the most common issue. Defluorination in this context is almost always a result of a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile displaces the fluoride. The key is that the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[1] The fluorine atom's strong electron-withdrawing inductive effect makes the carbon it's attached to highly electrophilic and susceptible to attack.[1][2]

Primary Causes & Immediate Solutions:

  • Excessive Base or Incorrect Base Choice: Strong, non-hindered bases (e.g., triethylamine, DBU) or excess amine nucleophile can directly attack the C-F bond, especially at elevated temperatures. The use of a strong base can also deprotonate other species in the reaction mixture, creating potent nucleophiles.

    • Solution: Switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] Use the minimum amount of base required to neutralize salts and facilitate the reaction, typically 2.0-2.2 equivalents for amine salt starting materials.[4]

  • High Reaction Temperature: Elevated temperatures provide the activation energy needed for the SNAr side reaction to compete with the desired amide bond formation.

    • Solution: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. If the reaction is sluggish, consider extending the reaction time instead of increasing the heat.

  • Prolonged Reaction Times: Leaving a reaction for an extended period, especially with excess reagents, increases the probability of side reactions.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Choice of Coupling Reagent: Some coupling reagents can generate intermediates or byproducts that are more aggressive or require harsher conditions.

    • Solution: Use coupling reagents known for mild activation and high efficiency, such as HATU, HCTU, or COMU. These reagents often lead to faster reaction rates at lower temperatures, outcompeting the defluorination pathway.

Q2: My reaction is showing the formation of a salicylic acid derivative (2-hydroxy-4-(methoxycarbonyl)benzoic acid). What's happening?

A2: The formation of the corresponding salicylic acid derivative is a clear indicator of defluorination followed by substitution with a hydroxyl group.

Primary Causes & Immediate Solutions:

  • Presence of Water: Trace amounts of water in your solvents or reagents can act as a nucleophile, particularly in the presence of a base which generates hydroxide ions (HO⁻). Hydroxide is a potent nucleophile for SNAr.

    • Solution: Ensure all solvents (e.g., DMF, DCM) are anhydrous.[4] Dry all glassware thoroughly. Use freshly opened reagents or dry them according to standard laboratory procedures.

  • Basic Hydrolysis Conditions: If you are performing a reaction under basic conditions, any residual water can become activated.

    • Solution: Minimize the amount of base and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Q3: I'm trying to hydrolyze the methyl ester to the di-acid, but I'm losing the fluorine atom. How can I prevent this?

A3: Saponification (ester hydrolysis) with strong bases like NaOH or KOH at high temperatures is a classic recipe for SNAr-mediated defluorination. The combination of hydroxide ions and heat creates highly favorable conditions for displacing the fluoride.

Primary Causes & Immediate Solutions:

  • Harsh Basic Conditions (NaOH/KOH, Heat): This is the most direct cause. The hydroxide ion directly attacks the electron-deficient carbon bearing the fluorine.

    • Solution 1 (Milder Base): Use a weaker base like Lithium Hydroxide (LiOH) in a THF/water mixture, often at room temperature or slightly warmed (e.g., 40 °C). LiOH is often effective for hydrolysis without promoting significant defluorination.

    • Solution 2 (Acidic Hydrolysis): While less common for this specific substrate, strong acidic conditions (e.g., refluxing in HBr or HCl) can hydrolyze the ester.[5][6] However, this method requires careful optimization to avoid other potential side reactions. The choice depends on the stability of other functional groups in your molecule.

Q4: Can I use strong bases with this compound? Which ones are considered "safe"?

A4: The term "strong base" must be qualified. For this substrate, you should avoid bases that are also strong nucleophiles.

  • Avoid: NaOH, KOH, NaOMe, K-t-BuO (can be nucleophilic despite bulk), and unhindered amines like triethylamine or DBU if high temperatures are used.

  • Safer Choices (Non-Nucleophilic/Sterically Hindered):

    • N,N-Diisopropylethylamine (DIPEA / Hünig's base): The gold standard for amide couplings due to its steric bulk preventing it from acting as a nucleophile.[3]

    • 2,4,6-Collidine or 2,6-Lutidine: Sterically hindered pyridine derivatives that are excellent proton scavengers but poor nucleophiles.

    • Proton Sponge (1,8-Bis(dimethylamino)naphthalene): A very strong, non-nucleophilic base, though it can be expensive and difficult to remove.

Frequently Asked Questions (FAQs)

What is the mechanism of defluorination for this compound?

The primary mechanism is Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination pathway.[7][8]

  • Addition: A nucleophile (Nu⁻) attacks the carbon atom bonded to the fluorine (the ipso-carbon). This attack is favored because the strong inductive effect of the fluorine and the resonance-withdrawing effects of the carbonyl groups make this carbon highly electron-poor.[2] This step temporarily breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[8]

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the oxygen atoms of the ortho-carboxyl and para-methoxycarbonyl groups.

  • Elimination: The aromaticity is restored by the elimination of the fluoride ion (F⁻), which is a competent leaving group in this context, completing the substitution.

DefluorinationMechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Byproduct Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ (Addition) Product Defluorinated Product (e.g., Salicylic Acid Derivative) Intermediate->Product - F⁻ (Elimination)

Which reaction parameters are most critical to control?

Based on the mechanism, the most critical parameters to control are, in order of importance:

  • Temperature: Keep it as low as possible to disfavor the SNAr activation energy barrier.

  • Base: Use a non-nucleophilic, sterically hindered base.

  • Nucleophile Concentration: Avoid large excesses of any nucleophilic species.

  • Water Content: Ensure anhydrous conditions to prevent hydroxide formation.

Are there alternative coupling reagents that are less prone to causing defluorination?

Yes. While standard carbodiimides like EDC can be used, modern onium salt-based reagents are generally superior as they facilitate rapid amide bond formation at low temperatures, which is the best strategy to outpace defluorination.

Coupling ReagentClassKey Advantage
HATU Aminium SaltHighly reactive, forming OAt active esters. Excellent for hindered couplings at low temperatures.
HCTU/TCTU Aminium SaltMore cost-effective than HATU, forms O-6-ClBt esters. Very fast reaction rates.
COMU Aminium SaltBased on OxymaPure, avoids potentially explosive HOBt/HOAt byproducts. High efficiency.
PyBOP Phosphonium SaltGenerates OBt esters. Good for solution-phase synthesis; generally less reactive than HATU but very reliable.
How can I monitor the reaction for defluorination byproducts?
  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method. You will be able to separate the desired product from the defluorinated byproduct and identify them by their mass-to-charge ratio. The defluorinated product will have a mass that is lower by the difference between fluorine (18.998 Da) and the substituting nucleophile (e.g., OH: 17.007 Da).

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A powerful technique to monitor the disappearance of the starting material's fluorine signal. The appearance of fluoride ion (F⁻) can sometimes be observed as a broad signal, but monitoring the consumption of the starting material is more straightforward.

Optimized Protocols

Protocol 1: Recommended Amide Coupling Protocol to Minimize Defluorination

This protocol uses HATU and DIPEA, a combination proven to be highly effective and safe for this substrate.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.05 eq) to the solution.

  • Base Addition: Add DIPEA (2.2 eq) to the mixture and stir at room temperature for 15-20 minutes. This pre-activation step is crucial.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS every 30-60 minutes.

  • Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

// Yes Path Yes_Path [label="Yes", color="#EA4335"]; Troubleshoot [label="Troubleshoot:\n1. Lower Temperature to 0°C\n2. Check Base (use DIPEA)\n3. Ensure Anhydrous Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// No Path No_Path [label="No", color="#34A853"]; Continue [label="Continue Monitoring"]; Complete [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05"]; Workup [label="Proceed to Workup", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Monitor; Monitor -> Check; Check -> Troubleshoot [label=Yes_Path]; Troubleshoot -> Monitor [label="Re-run Reaction"]; Check -> Continue [label=No_Path]; Continue -> Complete; Complete -> Workup [label="Yes"]; Complete -> Continue [label="No"]; } dot Caption: Troubleshooting workflow for amide coupling.

Protocol 2: Safe Ester Hydrolysis Protocol

This protocol uses milder conditions to achieve saponification while suppressing the SNAr side reaction.

  • Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add Lithium Hydroxide (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, gently warm to 40-50 °C. Monitor carefully by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and carefully acidify with 1N HCl until the pH is ~2-3.

  • Isolation: The dicarboxylic acid product will often precipitate. If it does, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate), dry the organic phase over anhydrous Na₂SO₄, and concentrate to yield the product.

By carefully controlling reaction parameters and choosing the appropriate reagents, defluorination of this compound can be effectively managed, ensuring high yields of the desired product and maintaining the integrity of this valuable building block.

References

Technical Support Center: Navigating Solubility Challenges with 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(methoxycarbonyl)benzoic acid. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during chemical reactions and experimental workflows. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Understanding the Solubility Profile of this compound

This compound is a key building block in the synthesis of various pharmaceutical agents and research compounds. However, its molecular structure, characterized by a substituted aromatic ring, presents solubility challenges that can hinder its reactivity in certain solvent systems. The presence of both a carboxylic acid and a methyl ester group, along with a fluorine substituent, results in a molecule with moderate polarity, leading to limited solubility in both highly polar and nonpolar solvents.

A comprehensive understanding of its solubility in common laboratory solvents is the first step in troubleshooting and optimizing your reaction conditions. The following table summarizes the qualitative solubility of this compound and its close structural analog, 2-Fluoro-4-methoxybenzoic acid.

SolventSoluteQualitative SolubilityRationale for Solubility/Insolubility
Water2-Fluoro-4-methoxybenzoic acidPoorly SolubleThe nonpolar aromatic ring and methyl ester group outweigh the polarity of the carboxylic acid and fluorine, leading to low miscibility with water.
Methanol2-Fluoro-4-methoxybenzoic acidSolubleMethanol's polarity and ability to hydrogen bond with the carboxylic acid group facilitate dissolution.
Ethanol2-Fluoro-4-methoxybenzoic acidSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities allow for good solvation.
Dichloromethane (DCM)2-Fluoro-4-methoxybenzoic acidSolubleDCM's moderate polarity is well-suited to dissolve the compound without being hindered by the polar functional groups.
Ethyl AcetateThis compoundSolubleA synthesis procedure for the target compound involves extraction with ethyl acetate, indicating good solubility.[1]
Tetrahydrofuran (THF)This compoundLikely SolubleAs a polar aprotic solvent, THF is expected to effectively solvate the molecule.
Acetonitrile (ACN)This compoundLikely SolubleA synthesis procedure for the target compound utilizes a water/ACN mixture, suggesting some degree of solubility.[1]
TolueneThis compoundSparingly to Poorly SolubleThe nonpolar nature of toluene is generally not ideal for dissolving a molecule with multiple polar functional groups.
N,N-Dimethylformamide (DMF)This compoundLikely SolubleDMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubility of this compound in reaction setups.

FAQ 1: My this compound is not dissolving in my reaction solvent. What can I do?

This is a frequent challenge. Here are several strategies to improve solubility, ranging from simple adjustments to more advanced techniques.

Initial Troubleshooting Steps:

  • Gentle Heating: In many cases, gently warming the solvent can significantly increase the solubility of the compound. However, be cautious of the thermal stability of your reactants and the boiling point of your solvent.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

If these initial steps are insufficient, consider the following more robust methods.

In-Depth Solubility Enhancement Techniques

Here, we provide detailed protocols and the scientific rationale for three proven methods to overcome the poor solubility of this compound.

Method 1: In-situ Salt Formation for Improved Aqueous Solubility

Causality: The carboxylic acid moiety of this compound can be deprotonated with a mild base to form a carboxylate salt. This ionic salt will have significantly higher solubility in polar solvents, particularly water, compared to the neutral carboxylic acid. This is a common and effective strategy for reactions conducted in aqueous or semi-aqueous media.[2]

Experimental Protocol: Formation of the Sodium Salt

  • Dissolve the Base: In your reaction vessel, dissolve a slight molar excess (1.1 equivalents) of a suitable base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), in the aqueous reaction solvent.

  • Add the Acid: Slowly add the this compound to the basic solution while stirring.

  • Observe Dissolution: You should observe the solid dissolving as it reacts to form the soluble sodium salt. Effervescence (CO₂ evolution) will be seen if using sodium bicarbonate.[2]

  • Proceed with Reaction: Once the solid is fully dissolved, you can proceed with the addition of your other reagents.

Salt_Formation Acid This compound (Poorly Soluble) Salt Sodium 2-Fluoro-4-(methoxycarbonyl)benzoate (Soluble) Acid->Salt Deprotonation Base Base (e.g., NaHCO₃) Base->Salt Solvent Aqueous Solvent Salt->Solvent Dissolves

Caption: In-situ salt formation to enhance aqueous solubility.

Method 2: Utilizing a Co-Solvent System

Causality: A co-solvent is a secondary solvent added in a smaller quantity to the primary reaction solvent to enhance the solubility of a sparingly soluble reactant. The co-solvent can bridge the polarity gap between the solute and the primary solvent, leading to a homogeneous solution. This technique is particularly useful when you need to maintain a predominantly non-aqueous reaction environment. Common co-solvents include alcohols, ethers, and other polar aprotic solvents.

Experimental Protocol: Using a Co-Solvent

  • Select a Co-solvent: Choose a co-solvent that is miscible with your primary reaction solvent and in which this compound is known to be soluble (e.g., THF, DMF, or a small amount of an alcohol).

  • Pre-dissolve the Acid: In a separate flask, dissolve the this compound in a minimal amount of the chosen co-solvent.

  • Add to the Reaction Mixture: Slowly add the resulting solution to your primary reaction solvent containing the other reagents.

  • Monitor for Precipitation: Observe the reaction mixture to ensure that the compound remains in solution. If precipitation occurs, a slight increase in the proportion of the co-solvent may be necessary.

Co_Solvent cluster_0 Initial State cluster_1 Addition of Co-solvent Acid_Solid Insoluble Acid Homogeneous_Solution Homogeneous Solution Acid_Solid->Homogeneous_Solution Dissolution Primary_Solvent Primary Solvent Primary_Solvent->Homogeneous_Solution Co_Solvent Co-solvent Co_Solvent->Homogeneous_Solution

Caption: Using a co-solvent to create a homogeneous reaction mixture.

Method 3: Employing Phase-Transfer Catalysis (PTC)

Causality: Phase-transfer catalysis is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., a solid organic acid and an aqueous inorganic reagent). A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of one reactant across the phase boundary to react with the other. In the context of this compound, a PTC can be used to bring a deprotonated carboxylate anion from an aqueous phase into an organic phase for reaction.

Experimental Protocol: Phase-Transfer Catalysis

  • Set up a Biphasic System: Your reaction vessel will contain two immiscible phases. For example, an aqueous solution of a base (like NaOH or K₂CO₃) and an organic solvent (like toluene or dichloromethane) in which your other reactant is dissolved.

  • Add the Acid and Catalyst: Add the this compound to the biphasic mixture. Then, add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

  • Vigorous Stirring: It is crucial to stir the mixture vigorously to maximize the interfacial area between the two phases, allowing for efficient transport of the carboxylate anion by the catalyst.

  • Reaction and Monitoring: The reaction will proceed in the organic phase. Monitor the reaction progress by standard techniques such as TLC or LC-MS.

PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion Carboxylate Anion PTC Phase-Transfer Catalyst (Q⁺X⁻) Anion->PTC Forms Ion Pair (Q⁺Anion⁻) Reactant Organic Reactant Product Product Reactant->Product Reaction PTC->Reactant Transports Anion

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-Fluoro-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for handling reactions and work-up procedures involving the versatile building block, 2-Fluoro-4-(methoxycarbonyl)benzoic acid . Its unique trifunctional nature—a carboxylic acid, a methyl ester, and an electron-deficient fluorinated ring—presents specific challenges and opportunities in synthesis. This document is designed to help you navigate these complexities, ensuring the integrity of your experimental outcomes.

Section 1: Core Characteristics and Handling

Before initiating a reaction, understanding the physicochemical properties of your starting material is paramount. This knowledge directly informs choices regarding solvents, bases, and purification strategies.

FAQ 1: What are the key properties of this compound I should consider?

This reagent is a white to off-white crystalline solid. Its key features are the acidic proton of the carboxylic acid, the base-sensitive methyl ester, and the sterically hindering and electron-withdrawing ortho-fluoro substituent.

PropertyValueSignificance for Experimental Design
Molecular Formula C₉H₇FO₄-
Molecular Weight 198.15 g/mol Essential for accurate molar calculations.
Melting Point 154-155 °C[1]A sharp melting point can indicate high purity.
pKa (Estimated ~3-4)The compound is a moderately strong acid and will react with bases.
Solubility Soluble in ethyl acetate, THF, DMF, DMSO. Sparingly soluble in water.Dictates solvent choice for reactions and extractions.
Stability Stable under standard conditions. Sensitive to strong bases and high temperatures, which can cause ester hydrolysis.Avoid prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) to preserve the methyl ester.

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common applications for this molecule. However, the interplay between its functional groups can lead to several common issues.

FAQ 2.1: My amide coupling reaction is failing or giving a low yield. What are the primary causes?

Low yields in amide couplings with this substrate typically stem from four main issues: incomplete carboxylic acid activation, amine deactivation, steric hindrance, and premature hydrolysis of the methyl ester.[2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester, acyl chloride) to react with the amine. Insufficient coupling reagent or a reagent that is not potent enough will stall the reaction.[2]

  • Amine Deactivation: A common pitfall is the acid-base reaction between your acidic starting material and the amine nucleophile.[2] This protonation renders the amine non-nucleophilic, preventing it from attacking the activated acid. The use of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is crucial to scavenge the generated acid and keep the amine in its free-base form.

  • Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the amine to the activated carboxyl group, especially if the amine itself is bulky.[2][3] This slows the reaction rate and can lead to incomplete conversion.

  • Hydrolysis: The presence of water, either from solvents or reagents, can lead to the hydrolysis of the activated carboxylic acid intermediate back to the starting material, or worse, hydrolysis of the desired product or the methyl ester on the ring.[2]

FAQ 2.2: I'm observing saponification (hydrolysis) of the 4-methoxycarbonyl group. How can I prevent this?

This is a critical challenge. The methyl ester is sensitive to basic conditions, especially in the presence of water and heat.

  • Choice of Base: Avoid strong, nucleophilic bases like NaOH or KOH in your reaction or work-up if you wish to preserve the ester. Use milder inorganic bases like K₂CO₃ or K₃PO₄ if necessary, or preferably, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Temperature Control: Keep the reaction temperature as low as reasonably possible. For many coupling reagents, reactions can proceed efficiently at 0 °C to room temperature.

  • Aqueous Work-up: During work-up, minimize the time the compound is in contact with basic aqueous solutions. If you must use a basic wash (e.g., saturated NaHCO₃ solution), perform it quickly and at a low temperature (e.g., with ice).

Workflow: Amide Coupling & Troubleshooting Logic

cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_troubleshoot 3. Troubleshooting Start Dissolve Acid (1 eq) in Anhydrous Solvent (DCM/DMF) AddBase Add Non-Nucleophilic Base (e.g., DIPEA, 2.2 eq) Start->AddBase AddCoupling Add Coupling Reagent (e.g., HBTU, 1.1 eq) AddBase->AddCoupling Stir Stir for Activation (10-15 min at RT) AddCoupling->Stir AddAmine Add Amine (1.2 eq) Stir->AddAmine Monitor Monitor by TLC/LC-MS AddAmine->Monitor Complete Reaction Complete? Monitor->Complete SideProduct Side Product Observed (Diacid formation) Monitor->SideProduct NoProgress No Progress / Low Conversion Complete->NoProgress No Workup Proceed to Aqueous Work-up Complete->Workup Yes Fix1 Consider more potent coupling reagent (e.g., HATU) or convert to acyl fluoride. NoProgress->Fix1 Fix2 Ensure anhydrous conditions. Use milder base (K2CO3). Lower reaction temperature. SideProduct->Fix2

Caption: Amide coupling workflow and common troubleshooting points.

Protocol 2.1: General Procedure for Amide Coupling
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or DCM, ~0.1 M concentration).

  • Add the coupling reagent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the in situ formation of the activated ester.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous work-up (see Section 4).

Section 3: Troubleshooting Suzuki Coupling Reactions

When using this molecule in palladium-catalyzed cross-coupling reactions, success hinges on the careful selection of catalysts, ligands, and bases to avoid common pitfalls.

FAQ 3.1: My Suzuki coupling is failing. What are the common issues?

Failure in Suzuki couplings involving complex substrates is common and can often be traced to several factors.[4][5][6]

  • Catalyst Inactivation: The carboxylic acid moiety can potentially coordinate to the palladium center, leading to catalyst inhibition. Using a suitable ligand that binds strongly to palladium can mitigate this.

  • Poor Base Solubility/Strength: Inorganic bases like K₂CO₃ or K₃PO₄ are frequently used, but their solubility in organic solvents can be poor, leading to slow or incomplete reactions.[7] Using a mixed solvent system (e.g., dioxane/water) can improve solubility but increases the risk of ester hydrolysis.[4]

  • Protodeboronation: If your coupling partner is a boronic acid, this undesired side reaction cleaves the C-B bond, destroying the nucleophile. This is often promoted by excess water or overly harsh basic conditions.[7]

  • Homocoupling: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid partner, leading to unwanted byproducts and reduced yield.[7] Ensure all solvents are properly degassed.

Troubleshooting Guide: Suzuki Coupling Decision Tree

Start Reaction Failure / Low Yield Q1 Is Starting Material Consumed? Start->Q1 A1_No No: Catalyst Issue Q1->A1_No No A1_Yes Yes: Decomposition / Side Reaction Q1->A1_Yes Yes Q2 Are there Byproducts? Sol2 Check for protodeboronation or homocoupling. Use boronic ester (Bpin) instead of acid. Use anhydrous conditions. Q2->Sol2 Yes Q3 Is the Base Soluble? Sol3 Use a different base (e.g., CsF, K3PO4). Use a phase-transfer catalyst or a mixed solvent system (e.g., Dioxane/H2O). Q3->Sol3 No A1_No->Q3 Sol1 Try different Pd source/ligand (e.g., Buchwald precatalysts like XPhos Pd G4). Ensure thorough degassing. A1_No->Sol1 A1_Yes->Q2

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

ParameterRecommendation for this compoundRationale
Palladium Source Pd(dppf)Cl₂, Pd₂(dba)₃, or modern precatalysts (e.g., XPhos Pd G4)[4][6]Precatalysts are often more air-stable and provide more consistent results. Pd(dppf)Cl₂ is a robust, general-purpose catalyst.
Ligand dppf, Buchwald-type phosphine ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, which can be challenging with this electron-deficient substrate.
Base K₃PO₄, K₂CO₃, Cs₂CO₃A range of bases should be screened. K₃PO₄ is a strong, non-nucleophilic base often effective in challenging couplings.[4]
Solvent 1,4-Dioxane, Toluene, THF (often with 10-25% water)[4][5]Anhydrous conditions can suppress protodeboronation, but a small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle.

Section 4: General Work-up & Purification FAQs

A proper work-up is essential for isolating your product in high purity and avoiding hydrolysis of the ester.

FAQ 4.1: What is a standard aqueous work-up for a reaction involving this reagent?

A typical extractive work-up aims to separate the organic product from inorganic salts, water-soluble reagents, and potentially unreacted starting acid.

Workflow: Standard Aqueous Extraction

start Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute wash_acid Wash with 1N HCl (if basic reagents used) dilute->wash_acid wash_bicarb Wash with sat. NaHCO₃ (to remove unreacted acid) wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine separate Separate Organic Layer wash_brine->separate dry Dry over Na₂SO₄ or MgSO₄ separate->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate product Crude Product concentrate->product

Caption: A standard flowchart for an aqueous extraction work-up.

Protocol 4.1: Step-by-Step Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1N HCl (if the reaction used an organic base like TEA or DIPEA).

    • Saturated aqueous NaHCO₃ solution. Caution: This wash is to remove unreacted this compound. Perform this step quickly and with cold solutions to minimize ester hydrolysis. Check the pH of the aqueous layer to ensure it is basic.

    • Brine (saturated aqueous NaCl) to remove residual water.[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

FAQ 4.2: I am struggling to separate my product from unreacted starting material. What should I do?

If your product is neutral or basic, the NaHCO₃ wash described above is the most effective method. If your product is also acidic, this method will not work. In that case, column chromatography is the preferred method. A silica gel column using a gradient elution system (e.g., hexanes/ethyl acetate) will typically provide good separation. The starting acid is quite polar and should have a significantly different Rf value from most coupled products.

References

Stability issues of "2-Fluoro-4-(methoxycarbonyl)benzoic acid" under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-4-(methoxycarbonyl)benzoic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound (CAS: 314241-04-8). This guide is designed for our valued partners in research, science, and drug development. My objective is to provide you with not just protocols, but a foundational understanding of this molecule's behavior under various experimental conditions. The stability of a starting material is paramount to the reproducibility and success of any synthetic or analytical endeavor. This document synthesizes key data and field-proven insights to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) on Stability & Handling

Q1: What are the recommended long-term storage and general handling conditions for this compound?

Proper storage is the first line of defense against degradation. For this compound, which is a solid at room temperature with a melting point of 154-155 °C, standard laboratory conditions are generally sufficient for maintaining its integrity.[1]

  • Storage Temperature: Store at ambient room temperature in a dry, well-ventilated place.[1][2][3]

  • Atmosphere: Keep the container tightly sealed to protect it from atmospheric moisture, which can contribute to slow hydrolysis of the ester group over extended periods.

  • Incompatibilities: Avoid storage alongside strong bases, strong oxidizing agents, and potent nucleophiles.[4][5]

  • Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][4][6][7] Handle in a well-ventilated area or fume hood to avoid inhaling the dust.[3]

Q2: How stable is the methyl ester to hydrolysis? What pH conditions should I be concerned about?

The methyl ester moiety is the most common site of hydrolytic instability. Like most esters, it is susceptible to hydrolysis under both acidic and basic conditions to yield 2-fluoro-4-carboxymethoxybenzoic acid.[8][9]

  • Mechanism: The reaction involves nucleophilic attack at the ester's carbonyl carbon. In basic conditions (saponification), a hydroxide ion is the nucleophile. In acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[8][10]

  • Causality: The rate of hydrolysis is significantly influenced by pH and temperature.

    • Basic Conditions (pH > 8): Hydrolysis is rapid, especially upon heating. The use of strong bases like NaOH or KOH will readily convert the ester to the corresponding carboxylate salt.[11]

    • Acidic Conditions (pH < 4): Strong acids and heat will also catalyze hydrolysis.[12]

    • Neutral Conditions (pH 6-8): The compound is relatively stable at neutral pH and ambient temperature, making it suitable for use in many standard reaction buffers and solvents. However, prolonged storage in aqueous solutions, even at neutral pH, is not recommended.

Q3: Is decarboxylation a significant risk when heating this compound?

Yes, thermal decarboxylation is a potential degradation pathway for benzoic acids, although it typically requires elevated temperatures.[13]

  • Mechanism: Heating can induce the loss of carbon dioxide (CO₂) from the carboxylic acid group, which would result in the formation of 3-fluoroanisole. The presence of ortho-substituents can influence the reaction rate.[14]

  • Conditions: While stable at its melting point, heating the compound significantly above 200 °C, especially in the presence of copper salts, can facilitate decarboxylation.[13]

  • Photochemical Instability: Researchers should also be aware of photochemically-induced decarboxylation. Aromatic carboxylic acids can undergo radical decarboxylation when exposed to UV or visible light, particularly in the presence of a photoredox catalyst.[15][16] For maximum stability, store the compound protected from light.

Q4: The molecule has a C-F bond. How stable is it, and are there any incompatible reagents?

The carbon-fluorine bond on the aromatic ring is exceptionally strong, which is a primary reason for the high thermal and metabolic stability of many fluorinated compounds.[17][18][19] However, this stability can be overcome under specific chemical conditions.

  • General Stability: The C-F bond is highly resistant to cleavage under most standard synthetic conditions.[17]

  • Nucleophilic Aromatic Substitution (SNAr): The primary reactivity concern for the C-F bond is SNAr. The fluorine atom, combined with the electron-withdrawing effects of the carboxyl and ester groups, activates the aromatic ring for attack by strong nucleophiles. The ortho-position of the fluorine relative to the carboxylic acid makes it particularly susceptible.

  • Incompatible Reagents: Avoid strong, hard nucleophiles such as:

    • Organolithium reagents (e.g., n-BuLi, s-BuLi).

    • Grignard reagents (e.g., EtMgBr).[20]

    • Strong alkoxides or amides under harsh conditions.

    • Reaction with such reagents can lead to the displacement of the fluoride ion.[20]

Troubleshooting Guide: Identifying Common Degradants

If you observe unexpected byproducts in your reaction or a decrease in purity over time, it is likely due to one of the degradation pathways described above. The diagram below illustrates the primary degradation products to aid in their identification by analytical techniques like LC-MS or NMR.

G Figure 1: Primary Degradation Pathways main This compound (Starting Material) hydrolysis_product 2-Fluoro-4-carboxybenzoic acid (Hydrolysis Product) main->hydrolysis_product H+ or OH- Heat, H2O decarboxylation_product 3-Fluoroanisole (Decarboxylation Product) main->decarboxylation_product Δ (High Temp) or hν snar_product S(N)Ar Product (e.g., 2-Alkyl/Aryl-4-(methoxycarbonyl)benzoic acid) main->snar_product Strong Nucleophile (e.g., R-MgBr)

Caption: Primary degradation pathways for the title compound.

Summary of Potential Degradation Products and Their Properties

Degradation PathwayResulting ProductMolecular WeightExpected Analytical Signature
Ester Hydrolysis 2-Fluoro-4-carboxybenzoic acid184.12 g/mol More polar on reverse-phase HPLC; loss of methyl singlet in ¹H NMR.
Decarboxylation 3-Fluoroanisole126.13 g/mol More volatile and less polar; loss of carboxyl and ester signals in NMR.
SNAr Varies with nucleophileVariesLoss of ¹⁹F NMR signal; addition of signals from the nucleophile.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a baseline method to assess the purity of this compound and detect the primary hydrolysis byproduct.

A. Instrumentation & Columns:

  • HPLC system with UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

B. Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

C. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile.

  • Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Acetonitrile and Water.

  • Causality: Using acetonitrile for the stock solution prevents hydrolysis during storage. Diluting with the initial mobile phase composition ensures good peak shape.

D. Expected Results:

  • Main Compound: A sharp peak, with a retention time dependent on the specific C18 column used.

  • Hydrolysis Product (2-Fluoro-4-carboxybenzoic acid): Will elute earlier than the parent compound due to its increased polarity.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This workflow is designed to proactively identify potential stability issues under simulated experimental extremes.

Caption: Workflow for assessing compound stability under stress.

References

Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions of 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-4-(methoxycarbonyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to move beyond standard protocols and address a common challenge in the lab: the formation of unexpected byproducts. This guide provides a framework for identifying these impurities, understanding their formation mechanisms, and implementing strategies for mitigation.

Part 1: Frequently Asked Questions (FAQs) - Your First Diagnostic Check

This section addresses the most common initial observations when a reaction doesn't proceed as expected.

Q1: My post-reaction TLC or LC-MS shows a new, more polar spot/peak that wasn't in my starting material. What is the most probable cause?

A new, more polar impurity often indicates the hydrolysis of the methyl ester at the C4 position. This results in the formation of 2-Fluoro-terephthalic acid . This occurs if your reaction conditions inadvertently introduce water, especially in the presence of acid or base catalysts.

Q2: I've detected a byproduct with a molecular weight that is 44 Da less than my starting material. What reaction could have occurred?

A mass loss of 44 Da strongly suggests a decarboxylation event, where the carboxylic acid group at the C1 position is lost as CO₂. This leads to the formation of Methyl 3-fluorobenzoate . This side reaction is typically induced by excessive heat or the presence of certain metal catalysts.[1]

Q3: My product's mass is slightly higher than expected, and my ¹⁹F NMR spectrum shows a diminished or absent signal for the product. What should I investigate?

This pattern is a classic indicator of a Nucleophilic Aromatic Substitution (SₙAr) reaction, where the fluorine atom at the C2 position has been displaced by a nucleophile. The electron-withdrawing nature of the carboxyl and ester groups makes the C-F bond susceptible to attack.[2][3][4][5] The identity of the added nucleophile (e.g., from a solvent or reagent) will determine the mass increase.

Q4: My reaction was performed in methanol, and I see a byproduct with a mass increase of 18 Da (from -F to -OCH₃). Is this related to the SₙAr reaction?

Yes, precisely. When using a nucleophilic solvent like methanol, it can act as the nucleophile in an SₙAr reaction, replacing the fluorine atom. This results in the formation of 2-Methoxy-4-(methoxycarbonyl)benzoic acid . This is a critical consideration when selecting solvents for reactions involving activated fluoroaromatics.[3]

Part 2: In-Depth Troubleshooting and Mitigation Strategies

This section provides a deeper dive into the mechanisms of byproduct formation and offers concrete solutions.

Issue 1: Unintended Hydrolysis of the Methyl Ester
  • Observed Byproduct: 2-Fluoro-terephthalic acid

  • Mechanism: The ester functional group is susceptible to cleavage under both acidic and basic conditions in the presence of water. This saponification reaction is often unintentional, arising from trace moisture in reagents or solvents.[6]

  • Causality: Many common reagents, such as K₂CO₃ or HCl, can create a sufficiently basic or acidic aqueous environment to trigger hydrolysis, especially with gentle heating.

  • Mitigation Protocols:

    • Rigorous Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., distillation over a drying agent, passage through activated alumina).

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Selection: If a base is required, consider non-nucleophilic, non-aqueous bases like proton sponge or DBU in an anhydrous solvent. If an acid is needed, opt for a Lewis acid that is less prone to introducing water.

Issue 2: Thermally-Induced Decarboxylation
  • Observed Byproduct: Methyl 3-fluorobenzoate

  • Mechanism: While benzoic acids are generally stable, high temperatures can provide the activation energy needed to cleave the C-C bond between the aromatic ring and the carboxyl group, releasing CO₂. The presence of copper salts or other transition metals can catalyze this process at lower temperatures.[1]

  • Causality: Reactions run at temperatures exceeding 150°C, or for extended periods even at lower temperatures, are at high risk for this side reaction.

  • Mitigation Protocols:

    • Strict Temperature Monitoring: Use a calibrated thermometer and a reliable heating mantle or oil bath. Avoid localized overheating.

    • Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged heating.

    • Catalyst Screening: If a catalyst is necessary for your desired transformation, screen alternatives that are not known to promote decarboxylation.

Issue 3: Nucleophilic Aromatic Substitution (SₙAr) of Fluorine
  • Observed Byproducts: Varies based on the nucleophile (e.g., 2-Hydroxy-4-(methoxycarbonyl)benzoic acid from water; 2-Alkoxy derivatives from alcohols; 2-Amino derivatives from amines).

  • Mechanism: The fluorine atom is a good leaving group in SₙAr reactions because of its high electronegativity. The electron-withdrawing substituents (-COOH and -COOCH₃) stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.[4]

  • Causality: This is a common issue when the reaction involves nucleophilic reagents or solvents. The intended reaction at the carboxyl or ester group may be slower than the SₙAr pathway.

  • Mitigation Protocols:

    • Solvent Choice: Select a non-nucleophilic, polar aprotic solvent such as THF, Dioxane, Toluene, or Acetonitrile. Be cautious with DMF or DMAc at high temperatures, as they can decompose to generate amine nucleophiles.

    • Protecting Group Strategy: If a strong nucleophile is required for another transformation, consider protecting the carboxylic acid (e.g., as a bulkier ester). This can reduce the electron-withdrawing activation of the ring.

    • Temperature Control: SₙAr reactions are often accelerated by heat. Running the reaction at the lowest possible temperature that allows the desired transformation to proceed can significantly reduce this byproduct.

Part 3: Analytical Workflow for Byproduct Characterization

A systematic approach is crucial for unambiguously identifying unexpected products.

Experimental Protocol 1: Initial Screening by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Chromatography: Use a standard C18 reverse-phase column. A typical gradient could be 10% to 90% Acetonitrile in water (with 0.1% formic acid) over 10 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in both positive (ESI+) and negative (ESI-) ion modes to capture molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

  • Initial Analysis: Compare the observed molecular weights against the expected product and the potential byproducts listed in the table below.

Experimental Protocol 2: Confirmatory Analysis by NMR Spectroscopy
  • Purification: Isolate the byproduct of interest from the crude mixture using column chromatography or preparative HPLC.

  • ¹H NMR: Acquire a standard proton NMR spectrum. Look for the disappearance of the carboxylic acid proton (often a broad singlet >10 ppm) in the decarboxylation product or changes in the aromatic splitting patterns.

  • ¹³C NMR: This can confirm changes in the number and type of carbon atoms. For example, hydrolysis will show two signals in the C=O region (~165-175 ppm).

  • ¹⁹F NMR: This is the most definitive technique for SₙAr byproducts. The disappearance of the fluorine signal corresponding to the starting material/product confirms its displacement.

Logical Workflow for Identification

The following diagram outlines a systematic workflow for characterizing an unknown byproduct.

G start Unexpected Peak in Crude Reaction Analysis lcms Run LC-MS Analysis start->lcms compare Compare MW with Potential Byproducts Table lcms->compare nmr Isolate Byproduct & Run NMR (¹H, ¹³C, ¹⁹F) mw_loss_44 MW Loss of 44 Da? compare->mw_loss_44 Match Found mw_loss_14 MW Loss of 14 Da? mw_loss_44->mw_loss_14 No decarboxylation Result: Decarboxylation Product (Methyl 3-fluorobenzoate) mw_loss_44->decarboxylation Yes mw_gain MW Gain & Nucleophile Present? mw_loss_14->mw_gain No hydrolysis Result: Hydrolysis Product (2-Fluoro-terephthalic acid) mw_loss_14->hydrolysis Yes snar Result: SₙAr Product (e.g., 2-Methoxy derivative) mw_gain->snar Yes confirm_nmr Confirm with NMR: - Loss of -COOH proton - Aromatic signals shift decarboxylation->confirm_nmr confirm_nmr2 Confirm with NMR: - Loss of -OCH₃ signal - Two C=O signals in ¹³C hydrolysis->confirm_nmr2 confirm_nmr3 Confirm with NMR: - Loss of ¹⁹F signal - New signals from nucleophile snar->confirm_nmr3

Caption: Byproduct characterization workflow.

Part 4: Data Interpretation and Reference

Use this section as a quick reference to match your analytical data to likely structures.

Potential Byproduct Summary
Byproduct NameStructureMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺Key Distinguishing Features
Starting Material This compoundC₉H₇FO₄198.15199.04Contains all three functional groups.
Hydrolysis Product 2-Fluoro-terephthalic acidC₈H₅FO₄184.12185.02MW loss of 14. More polar. Loss of -OCH₃ signal in ¹H NMR.
Decarboxylation Product Methyl 3-fluorobenzoateC₈H₇FO₂154.14155.05MW loss of 44. Less polar. Loss of -COOH signal in ¹H NMR.
SₙAr Product (Methoxy) 2-Methoxy-4-(methoxycarbonyl)benzoic acidC₁₀H₁₀O₅210.18211.06MW gain of 12. Absence of signal in ¹⁹F NMR. New -OCH₃ signal.
Mechanistic Pathways Overview

The following diagram illustrates the primary transformation pathways leading from the starting material to the common byproducts discussed.

G cluster_0 Potential Byproducts SM 2-Fluoro-4-(methoxycarbonyl) benzoic acid Hydrolysis 2-Fluoro-terephthalic acid SM->Hydrolysis + H₂O (Acid/Base) Decarboxylation Methyl 3-fluorobenzoate SM->Decarboxylation Heat (Δ) - CO₂ SNAr 2-Substituted-4-(methoxycarbonyl) benzoic acid SM->SNAr + Nucleophile (Nu⁻) - F⁻

Caption: Potential byproduct formation pathways.

References

Validation & Comparative

The Strategic Derivatization of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of core chemical scaffolds is a cornerstone of developing novel therapeutic agents with enhanced efficacy and specificity. Among the myriad of starting materials, 2-Fluoro-4-(methoxycarbonyl)benzoic acid has emerged as a particularly valuable building block. The presence of a fluorine atom and two reactive carbonyl functionalities provides a versatile platform for synthesizing a diverse range of derivatives. This guide offers an in-depth comparison of the biological activities of derivatives synthesized from this key intermediate, with a primary focus on a prominent class of compounds: Retinoid X Receptor (RXR) antagonists. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of their biological performance supported by experimental data.

The Versatile Scaffold: this compound

This compound is a trifunctional aromatic compound. The fluorine atom, with its high electronegativity and small size, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity. The methoxycarbonyl and carboxylic acid groups offer two distinct points for chemical modification, allowing for the construction of complex molecular architectures.

A Prominent Trajectory: Synthesis of Diazepinylbenzoic Acid-Based RXR Antagonists

A significant application of this compound is in the synthesis of novel diazepinylbenzoic acid retinoid-X-receptor (RXR) antagonists.[1] These compounds have garnered considerable interest as potential treatments for metabolic diseases like obesity and diabetes, as well as for various cancers.[1]

The general synthetic approach involves a multi-step process culminating in the formation of a dibenzo[b,e][2][3]diazepine ring system linked to a benzoic acid moiety. The this compound serves as a key component of the "B-ring" of the final tricyclic structure, with the carboxylic acid participating in amide bond formation and the methoxycarbonyl group often being hydrolyzed to the corresponding carboxylic acid in the final steps.

Synthetic_Pathway A This compound B Amide Formation A->B Reaction with substituted anilines C Cyclization B->C Intramolecular cyclization D Diazepinylbenzoic Acid Scaffold C->D E Further Derivatization D->E Modification of diazepine ring F Biologically Active Derivatives E->F

Caption: General synthetic workflow from the starting material to biologically active derivatives.

Comparative Biological Activity: Structure-Activity Relationship (SAR) Insights

The biological activity of diazepinylbenzoic acid derivatives is highly dependent on the nature of the substituents on the diazepine ring.[2][4][5] Structure-activity relationship (SAR) studies have provided crucial insights into the features that govern their potency as RXR antagonists.

Derivative ClassKey Structural FeaturesImpact on RXR Antagonistic Activity
N-Alkyl Derivatives Alkyl substitution on the diazepine nitrogenThe size and nature of the alkyl group can modulate activity. For example, an N-n-propyl derivative of an RXR pan-agonist was found to exhibit RXR-selective antagonistic activity.[4]
Nitro Derivatives Introduction of a nitro group on the dibenzo[b,e][2][3]diazepine coreCan lead to potent RXR antagonists that also inhibit the transactivation of retinoic acid receptors (RARs).[4]
Sulfonamide Derivatives Incorporation of a sulfonamide groupHave been shown to exhibit high antagonistic activity and possess good pharmacokinetic properties, making them promising candidates for further development.[2]
Cinnamic and Phenylpropionic Acid Analogs Modification of the benzoic acid linkerAltering the flexibility of the carboxylic acid-containing substituent can switch the activity between agonistic and antagonistic, with more rigid linkers sometimes favoring antagonism.[3]

These SAR studies underscore the importance of fine-tuning the molecular architecture to achieve the desired biological effect. The fluorinated benzoic acid core provides a stable and effective anchor for these explorations.

SAR_Diagram cluster_0 Diazepinylbenzoic Acid Scaffold cluster_1 Modifications Core [Dibenzo[b,e][1,4]diazepine Core]-(Benzoic Acid) N_Alkyl N-Alkyl Substitution Core->N_Alkyl Influences Potency & Selectivity Sulfonamide Sulfonamide Group Core->Sulfonamide Enhances Activity & PK Properties Linker_Mod Linker Modification Core->Linker_Mod Modulates Agonist/Antagonist Profile

Caption: Structure-activity relationship (SAR) summary for diazepinylbenzoic acid derivatives.

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of the title compound involves the oxidation of a corresponding aldehyde precursor.[1]

Materials:

  • 3-fluoro-4-formylmethylbenzoate

  • Sulfamic acid

  • Sodium chlorite (80%)

  • Water

  • Acetonitrile (ACN)

  • Saturated aqueous solution of sodium sulfite (Na₂SO₃)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing 3-fluoro-4-formylmethylbenzoate and sulfamic acid in a mixture of water and acetonitrile, slowly add a solution of 80% sodium chlorite in water at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Quench the reaction by adding it to a saturated aqueous solution of sodium sulfite and 1 N HCl.

  • Extract the aqueous solution with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvents under reduced pressure to yield the crude product.

  • The crude solid can be further purified by crystallization from hot ethyl acetate.

Representative Protocol for RXR Antagonist Activity Assay (Cell-Based Luciferase Reporter Assay)

This assay is a standard method to evaluate the ability of a compound to antagonize the activation of RXR.

Materials:

  • A suitable mammalian cell line (e.g., CV-1 or HEK293T)

  • Expression vectors for RXRα and a luciferase reporter gene under the control of an RXR response element (RXRE)

  • A known RXR agonist (e.g., 9-cis-retinoic acid)

  • The synthesized test compounds

  • Cell culture medium and reagents

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the RXRα expression vector and the RXRE-luciferase reporter vector using a suitable transfection reagent.

  • After an appropriate incubation period, replace the medium with fresh medium containing a fixed concentration of the RXR agonist and varying concentrations of the test compounds.

  • Include control wells with the agonist alone (positive control) and vehicle alone (negative control).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The derivatization of this compound has proven to be a fruitful strategy in the discovery of potent and selective RXR antagonists. The diazepinylbenzoic acid scaffold, in particular, offers a robust framework for medicinal chemistry efforts. The comparative analysis of different derivatives highlights the critical role of specific substituents in modulating biological activity. Future work in this area could focus on exploring a wider range of substituents on the diazepine ring and the benzoic acid moiety to further optimize the pharmacokinetic and pharmacodynamic properties of these compounds. Moreover, the application of this versatile starting material in the synthesis of other classes of biologically active molecules remains an exciting avenue for further research.

References

A Researcher's Guide to In Vitro Profiling of Novel Compounds Derived from 2-Fluoro-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel chemical entities derived from the versatile starting material, 2-Fluoro-4-(methoxycarbonyl)benzoic acid. This scaffold has been identified as a promising precursor for the synthesis of compounds with potential therapeutic applications in oncology, as well as in metabolic diseases such as obesity and diabetes.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and comparative data for key in vitro assays essential for early-stage drug discovery.

Our approach is grounded in the principles of scientific integrity, providing not just procedural steps but also the rationale behind experimental choices. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

The Rationale for a Multi-Assay Approach

Early and comprehensive in vitro profiling is critical for identifying promising lead candidates and flagging potential liabilities before costly preclinical and clinical development. For derivatives of this compound, which have shown potential as anticancer agents, a multi-pronged assay strategy is essential.[1] This guide will focus on a suite of assays designed to assess cytotoxicity, target engagement, metabolic stability, and potential for cardiotoxicity.

Section 1: Cytotoxicity Profiling Against Cancer Cell Lines

A primary objective in oncology drug discovery is to identify compounds that selectively kill cancer cells. The following protocols detail the use of tetrazolium-based assays (MTT and XTT) to determine the cytotoxic effects of novel compounds.[2][3]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Select Cancer Cell Lines (e.g., MCF-7, HeLa, MDA-MB-468) seed Seed cells in 96-well plates (1 x 10^4 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare_compounds Prepare serial dilutions of test compounds (0.1 - 100 µM) incubate1->prepare_compounds add_compounds Add compounds to wells prepare_compounds->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_reagent Add MTT or XTT reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 measure Measure absorbance (570 nm for MTT, 450 nm for XTT) incubate3->measure calculate Calculate % cell viability measure->calculate plot Plot dose-response curves calculate->plot determine_ic50 Determine IC50 values plot->determine_ic50

Caption: Workflow for determining compound cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

Materials:

  • Test compounds derived from this compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, MDA-MB-468 for triple-negative breast cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 100 µM) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Comparative Performance: MTT vs. XTT Assays
FeatureMTT AssayXTT Assay
Principle Reduction of MTT to insoluble purple formazanReduction of XTT to soluble orange formazan
Solubilization Step RequiredNot required
Sensitivity GoodGenerally higher than MTT
Throughput HighHigh
Interference Can be affected by compounds that alter redox potentialLess prone to interference from reducing agents
Illustrative Cytotoxicity Data

The following table presents hypothetical IC50 values for a series of compounds derived from this compound, tested against various cancer cell lines. This data is for illustrative purposes to demonstrate how results can be presented and compared.

Compound IDModificationIC50 (µM) on MCF-7IC50 (µM) on HeLaIC50 (µM) on MDA-MB-468
Parent This compound>100>100>100
Derivative A Amide coupling with aniline25.331.819.5
Derivative B Ester hydrolysis and amide coupling with benzylamine15.122.412.8
Derivative C Suzuki coupling at the 5-position8.711.27.9
Doxorubicin (Positive Control)0.50.80.4

Section 2: Target-Based Assay - Enzyme Inhibition

Many modern anticancer drugs function by inhibiting specific enzymes that are crucial for cancer cell growth and survival, such as kinases or topoisomerases.[4][5] An in vitro enzyme inhibition assay is a direct way to measure the potency of a compound against its intended molecular target.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis prep_inhibitor Prepare serial dilutions of test compound mix Combine enzyme and inhibitor (pre-incubation) prep_inhibitor->mix prep_enzyme Prepare enzyme solution prep_enzyme->mix prep_substrate Prepare substrate solution initiate Initiate reaction by adding substrate prep_substrate->initiate mix->initiate incubate Incubate at optimal temperature initiate->incubate stop_reaction Stop reaction (optional) incubate->stop_reaction measure_signal Measure signal (e.g., fluorescence, absorbance) stop_reaction->measure_signal calculate_inhibition Calculate % inhibition measure_signal->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50_ki Determine IC50 and/or Ki plot_curve->determine_ic50_ki

Caption: General workflow for an enzyme inhibition assay.

Protocol 2: Generic Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for assessing the inhibition of a protein kinase using a fluorescent readout.

Materials:

  • Purified recombinant kinase (e.g., a tyrosine kinase relevant to a specific cancer)

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compounds

  • Assay buffer (containing MgCl2, DTT, and a detergent like Brij-35)

  • Kinase inhibitor (e.g., staurosporine) as a positive control

  • 384-well plates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Mixture: In a 384-well plate, add the test compound, the kinase, and the fluorescently labeled peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Measure the fluorescence intensity. The change in fluorescence is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Illustrative Kinase Inhibition Data
Compound IDModificationKinase A IC50 (nM)Kinase B IC50 (nM)
Derivative C Suzuki coupling at the 5-position52>10,000
Derivative D Amide coupling with 3-aminopyridine285,600
Derivative E Sonogashira coupling at the 5-position152,300
Staurosporine (Positive Control)1.23.5

Section 3: Early Safety and ADME Profiling

Assessing absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential for cardiotoxicity, is crucial in early drug discovery to avoid late-stage failures.

Protocol 3: Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo half-life.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Test compounds

  • Positive control compounds with known metabolic fates (e.g., verapamil - high clearance, warfarin - low clearance)

  • Phosphate buffer

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with HLMs in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Protocol 4: hERG Channel Inhibition Assay (Automated Patch Clamp)

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[2]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch or Patchliner)

  • Extracellular and intracellular solutions for patch-clamp recording

  • Test compounds

  • Positive control hERG inhibitor (e.g., cisapride)

Procedure:

  • Cell Preparation: Harvest and prepare the hERG-expressing cells according to the automated patch-clamp system's protocol.

  • Compound Application: After establishing a stable whole-cell recording, apply the test compound at increasing concentrations.

  • Electrophysiological Recording: Record the hERG tail current in response to a specific voltage protocol before and after compound application.

  • Data Analysis: Measure the inhibition of the hERG current at each compound concentration and calculate the IC50 value.

Comparative ADME and Safety Profile (Illustrative)
Compound IDIn Vitro t1/2 in HLMs (min)Intrinsic Clearance (µL/min/mg)hERG IC50 (µM)
Derivative C 4531>30
Derivative D >60<11.512.5
Derivative E 2263>30
Verapamil 52770.1
Warfarin >60<11.5>30

Conclusion

This guide provides a foundational set of in vitro assays for the initial characterization of novel compounds derived from this compound. By systematically evaluating cytotoxicity, target engagement, metabolic stability, and hERG liability, researchers can build a comprehensive profile of their compounds, enabling data-driven decisions for lead optimization and candidate selection. It is imperative to compare the performance of novel derivatives not only against each other but also against known standards and alternative compounds to accurately gauge their therapeutic potential.

References

A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Analogs of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive comparison of fluorinated and non-fluorinated analogs derived from the 2-Fluoro-4-(methoxycarbonyl)benzoic acid scaffold. We will explore the causal relationships between fluorination and key drug-like properties, including lipophilicity, acidity, metabolic stability, and target binding affinity. Supported by experimental data and established principles, this document serves as a technical resource for researchers engaged in the rational design of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—make it a powerful tool in drug design.[3][4] Judicious placement of fluorine can profoundly influence a molecule's electronic distribution, conformation, and metabolic fate.[5] Key benefits often sought through fluorination include:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life.[3]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups, which in turn affects solubility, permeability, and protein binding.[1]

  • Increased Binding Affinity: The introduction of fluorine can alter a molecule's conformation or create new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with a biological target, enhancing potency.[3][4]

This guide will use the 4-(methoxycarbonyl)benzoic acid scaffold as a model system to illustrate these principles in a direct comparative context.

The Core Scaffold: A Comparative Overview

The fundamental structures for our comparison are the non-fluorinated parent compound, 4-(methoxycarbonyl)benzoic acid (1) , and its ortho-fluorinated analog, This compound (2) . These scaffolds serve as foundational building blocks for more complex derivatives.

CompoundStructure
1: 4-(Methoxycarbonyl)benzoic acid
2: this compound

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs

The primary distinction arises from the electronic effects of the fluorine atom at the ortho position relative to the carboxylic acid. This substitution is expected to influence several key parameters critical for drug efficacy.

Physicochemical Properties: pKa and Lipophilicity (LogP)

The acidity (pKa) and lipophilicity (LogP) of a compound are fundamental properties that dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Acidity (pKa): The strong inductive electron-withdrawing effect of the ortho-fluorine atom stabilizes the carboxylate anion of compound 2 , making it a stronger acid (lower pKa) compared to its non-fluorinated counterpart 1 . This change in pKa can significantly alter the ionization state of the molecule at physiological pH, impacting its solubility and ability to cross cell membranes.[1]

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and context-dependent.[7][8] While a single fluorine atom on an aromatic ring generally leads to a slight increase in LogP, the overall effect can be influenced by changes in intramolecular hydrogen bonding and molecular conformation.[9]

Table 1: Predicted Physicochemical Properties of Core Scaffolds

Property4-(Methoxycarbonyl)benzoic acid (1)This compound (2)Rationale for Difference
Predicted pKa ~4.2~3.5The ortho-fluoro group's inductive effect stabilizes the conjugate base, increasing acidity.[1]
Predicted LogP ~1.9~2.1Aromatic fluorination typically increases lipophilicity.[8]

Note: These are estimated values based on established chemical principles. Experimental validation is crucial.

In Vitro Efficacy & Biological Activity

While specific target activity for these exact parent scaffolds is not broadly documented, we can extrapolate from structure-activity relationship (SAR) studies of similar benzoic acid derivatives.[10][11] The introduction of fluorine can enhance binding affinity through several mechanisms:

  • Altered Conformation: The fluorine atom can influence the dihedral angle between the carboxylic acid and the benzene ring, potentially pre-organizing the molecule into a more favorable conformation for binding to a target protein.[12]

  • Favorable Electrostatic Interactions: The polarized C-F bond can participate in dipole-dipole interactions or act as a hydrogen bond acceptor with residues in the target's active site.

  • Displacement of Water Molecules: The increased lipophilicity of the fluorinated ring may lead to a more favorable entropy change upon binding by displacing ordered water molecules from a hydrophobic pocket.

In a hypothetical enzyme inhibition assay, one might expect a fluorinated derivative to exhibit a lower IC50 value if these favorable interactions are realized. For instance, studies on fluorinated fentanyl analogs showed that 2-fluoro isomers had stronger agonistic activity on the µ-opioid receptor compared to other positional isomers.[13]

Pharmacokinetic Profile: Metabolic Stability

One of the most significant advantages of fluorination is the potential to improve metabolic stability.[3] Aromatic rings are often susceptible to hydroxylation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway.

  • Non-Fluorinated Analog (1): The ortho position (C2) is a potential site for metabolic oxidation.

  • Fluorinated Analog (2): The C-F bond at the C2 position is exceptionally strong and resistant to cleavage, effectively blocking hydroxylation at this site. This can lead to a longer half-life and increased bioavailability.

The standard method to assess this is the in vitro liver microsomal stability assay.[14][15] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain the primary drug-metabolizing enzymes.[16]

Table 2: Hypothetical Metabolic Stability Data

Compound DerivativeHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Expected Outcome
Non-Fluorinated Analog 2527.7Higher clearance, indicating faster metabolism.
Fluorinated Analog > 60< 11.5Lower clearance, indicating enhanced metabolic stability.

Experimental Protocols

To empirically validate the comparisons discussed, the following standardized protocols are recommended.

General Synthesis of this compound (2)

A reliable synthesis involves the oxidation of the corresponding aldehyde precursor.[12][17]

Materials:

  • 3-Fluoro-4-formylmethylbenzoate

  • Sulfamic acid (NH₂SO₃H)

  • Sodium chlorite (NaClO₂)

  • Acetonitrile (ACN) and Water

  • Ethyl acetate

  • Saturated aqueous Na₂SO₃ and 1N HCl

Procedure:

  • Dissolve 3-fluoro-4-formylmethylbenzoate (1.0 eq) and sulfamic acid (1.1 eq) in a mixture of water and acetonitrile.

  • Slowly add a solution of sodium chlorite (1.05 eq) in water at room temperature.

  • Stir the reaction for 1 hour, monitoring by TLC.

  • Quench the reaction by adding it to a mixture of saturated aqueous Na₂SO₃ and 1N HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over sodium sulfate.

  • Remove the solvent in vacuo to yield the crude product, which can be purified by crystallization from hot ethyl acetate.[12]

In Vitro Metabolic Stability Assay

This protocol provides a framework for assessing the metabolic stability of test compounds using human liver microsomes.[18][19]

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PD)

  • Test compounds (10 mM stock in DMSO)

  • Acetonitrile with internal standard (e.g., warfarin) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation: In a 96-well plate, add the HLM solution. Pre-warm the plate to 37°C.

  • Initiation: Add the test compound to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[18]

Visualization of Concepts

Structure-Activity Relationship (SAR) Workflow

The process of comparing these analogs fits into a broader drug discovery workflow aimed at optimizing lead compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Testing cluster_2 Analysis & Iteration A Identify Core Scaffold (4-(methoxycarbonyl)benzoic acid) B Design Analogs (Fluorinated vs. Non-fluorinated) A->B C Synthesize Compounds B->C D Physicochemical Profiling (pKa, LogP) C->D Testing Phase E Biological Assay (Target Binding / IC50) C->E Testing Phase F ADME Assay (Metabolic Stability) C->F Testing Phase G Analyze Data & Establish SAR D->G E->G F->G G->B Iterate Design H Select Lead Candidate G->H Decision

Caption: A typical drug discovery workflow for SAR studies.

Mechanism of Metabolic Blocking

Fluorination can protect a molecule from metabolic degradation by CYP enzymes.

Metabolic_Blocking cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog NF_mol <[Non-Fluorinated Structure]> Metabolite <[Hydroxylated Metabolite]> NF_mol->Metabolite CYP450 Oxidation (Metabolically Liable Site) F_mol <[Fluorinated Structure]> No_Reaction Metabolism Blocked F_mol->No_Reaction Strong C-F Bond Resists Oxidation Start Parent Compound

Caption: Fluorine blocks metabolic oxidation at a vulnerable position.

Discussion & Future Outlook

This guide demonstrates that the strategic placement of a single fluorine atom onto the 4-(methoxycarbonyl)benzoic acid scaffold can have profound and predictable effects on its drug-like properties. The ortho-fluorine atom is expected to increase acidity and metabolic stability while potentially enhancing biological potency.

These principles are not merely theoretical; they form the basis of rational drug design. By understanding the causal links between structure and function, researchers can more efficiently design molecules with improved therapeutic profiles. The experimental protocols provided offer a clear path to validating these hypotheses in a laboratory setting.

Future work should focus on synthesizing a broader range of derivatives based on these scaffolds and testing them against specific biological targets to build a quantitative structure-activity relationship (QSAR) model. This will further refine our understanding and predictive power, accelerating the discovery of new and more effective medicines.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid Derivatives as Retinoid X Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is the cornerstone of modern therapeutic innovation. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives of 2-Fluoro-4-(methoxycarbonyl)benzoic acid , a key scaffold in the development of potent and selective Retinoid X Receptor (RXR) antagonists. By examining experimental data and comparing these derivatives with alternative molecular scaffolds, this guide aims to provide actionable insights for the rational design of novel RXR modulators.

The Retinoid X Receptor: A Pivotal Target in Drug Discovery

The Retinoid X Receptors (RXRs) are a family of nuclear receptors (subtypes α, β, and γ) that play a central role in regulating a wide array of physiological processes, including cell differentiation, proliferation, and metabolism.[1] RXRs are unique in their ability to form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptors (VDRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] This promiscuous dimerization makes RXR a critical control point in numerous signaling pathways, and consequently, a high-value target for therapeutic intervention in diseases ranging from cancer to metabolic disorders.[1][2]

RXR antagonists, by inhibiting the transcriptional activity of these receptor complexes, offer a promising avenue for the development of novel therapeutics. The core challenge lies in designing molecules with high affinity and selectivity for RXR, a task where understanding the SAR is paramount.

The Diazepinylbenzoic Acid Scaffold: A Breakthrough in RXR Antagonist Design

A significant advancement in the quest for potent RXR antagonists came with the development of the diazepinylbenzoic acid scaffold. Notably, the synthesis of these compounds utilizes this compound as a key starting material, highlighting the importance of this foundational structure.[3]

Structure-Activity Relationship of Diazepinylbenzoic Acid Derivatives

A seminal study by Sakaki et al. explored the SAR of this series, revealing critical insights into the structural requirements for potent RXR antagonism.[3] The general structure of these antagonists features a central diazepine ring linked to a benzoic acid moiety and a substituted biphenyl group.

Key SAR Insights:

  • The Benzoic Acid Moiety: The carboxylic acid group is essential for activity, likely forming a crucial hydrogen bond interaction within the ligand-binding pocket of the RXR.

  • The Biphenyl Group: Substitutions on the terminal phenyl ring of the biphenyl group have a profound impact on antagonist potency.

  • The Sulfonamide Substitution: The introduction of a sulfonamide group at the 4'-position of the biphenyl ring was found to be particularly advantageous.

The rationale behind exploring various substitutions on the biphenyl moiety was to probe the hydrophobic and electronic interactions within the RXR ligand-binding pocket, aiming to enhance binding affinity and, consequently, antagonist activity.

Comparative Analysis: Diazepinylbenzoic Acids vs. Alternative Scaffolds

To provide a broader context for the potency of the diazepinylbenzoic acid derivatives, it is instructive to compare them with other classes of RXR antagonists.

Compound/Scaffold Structure RXR Antagonistic Activity (IC50) Reference
Diazepinylbenzoic Acid (6v) A diazepine ring linked to a benzoic acid and a biphenyl-sulfonamide group.0.019 µM[3]
Diazepinylbenzoic Acid (6w) A diazepine ring linked to a benzoic acid and a biphenyl-sulfonamide group.0.018 µM[3]
LG100754 A tetrahydroquinoline derivative.Reported as the first RXR antagonist, with varying IC50 depending on the agonist used.[4]
UVI3003 A tetrahydroquinoline derivative.0.24 µM[5]
HX531 A diazepinylbenzoic acid derivative with a nitro group.1.0 µM[4]

Analysis of Comparative Data:

The data clearly demonstrates the superior potency of the sulfonamide-containing diazepinylbenzoic acid derivatives (6v and 6w) as RXR antagonists.[3] Their IC50 values in the nanomolar range represent a significant improvement over earlier antagonists like LG100754 and even other derivatives within the same diazepinylbenzoic acid class, such as HX531.[4][5] This underscores the critical role of the sulfonamide group in optimizing interactions with the RXR ligand-binding pocket. The choice to introduce this functional group was likely driven by its ability to act as a hydrogen bond acceptor and to favorably occupy a specific sub-pocket within the receptor.

Experimental Protocols: A Foundation for Reproducible Research

The integrity of any SAR study rests on the robustness and reproducibility of its experimental protocols. Below are detailed methodologies for key assays used in the characterization of RXR antagonists.

Luciferase Reporter Gene Assay for RXR Antagonist Activity

This cell-based assay is a cornerstone for quantifying the functional activity of RXR antagonists by measuring their ability to inhibit agonist-induced gene transcription.[1][6]

Principle:

Cells are co-transfected with an RXR expression plasmid and a reporter plasmid containing the luciferase gene under the control of an RXR response element (RXRE). In the presence of an RXR agonist, RXR binds to the RXRE and drives the expression of luciferase. An antagonist will compete with the agonist for binding to RXR, leading to a dose-dependent decrease in luciferase expression, which is quantified by measuring luminescence.[6]

Detailed Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293T or Cos7) in appropriate growth medium. Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.[6][7]

  • Transfection: Prepare a transfection mixture containing the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization). Use a suitable transfection reagent according to the manufacturer's instructions. Add the transfection complex to the cells and incubate for 4-6 hours.[1][7]

  • Compound Treatment: After transfection, replace the medium with fresh medium containing a fixed concentration of a known RXR agonist (e.g., 9-cis-retinoic acid or bexarotene) and serial dilutions of the test antagonist compound.[6] Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the compounds for 16-24 hours to allow for reporter gene expression.

  • Cell Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer. Measure the firefly luciferase activity using a luminometer after the addition of a luciferin substrate. Subsequently, measure the Renilla luciferase activity for normalization.[1]

  • Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Plot the normalized luciferase activity against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Fluorescence Polarization (FP) Binding Assay

This biophysical assay provides a direct measure of the binding affinity of a ligand for the RXR ligand-binding domain (LBD) in a homogeneous format, making it ideal for high-throughput screening.[8][9][10]

Principle:

The assay relies on the change in the polarization of fluorescent light emitted by a small, fluorescently labeled RXR ligand (tracer). When the tracer is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger RXR LBD, its rotation is slowed, leading to an increase in fluorescence polarization. A test compound that binds to the RXR LBD will compete with the tracer, causing a decrease in polarization.[10]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified RXR LBD, the fluorescent tracer, and the test compounds in an appropriate assay buffer.

  • Assay Plate Setup: In a black, low-volume 384-well plate, add the fluorescent tracer and serial dilutions of the test compound.

  • Reaction Initiation: Add the RXR LBD to all wells to initiate the binding reaction. Include wells with tracer only (for minimum polarization) and wells with tracer and RXR LBD (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 1-2 hours).

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

  • Data Analysis: Calculate the change in millipolarization units (mP). Plot the mP values against the logarithm of the test compound concentration and fit the data to a competitive binding equation to determine the Ki or IC50 value.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the RXR signaling pathway and the workflow for an SAR study.

RXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist RXR_Partner_complex RXR/Partner Complex Agonist->RXR_Partner_complex Binds Antagonist Antagonist Antagonist->RXR_Partner_complex Binds & Blocks RXR_Partner_bound RXR/Partner Complex RXR_Partner_complex->RXR_Partner_bound RXRE RXR Response Element (DNA) RXR_Partner_bound->RXRE Binds Corepressor Corepressor RXR_Partner_bound->Corepressor Recruits Coactivator Coactivator RXRE->Coactivator Recruits Transcription_Activation Gene Transcription (Activation) Coactivator->Transcription_Activation Transcription_Repression Gene Transcription (Repression) Corepressor->Transcription_Repression

Caption: Simplified RXR signaling pathway illustrating agonist activation and antagonist inhibition.

Caption: A general workflow for a structure-activity relationship (SAR)-guided drug discovery program.

Conclusion

The derivatives of this compound, particularly the diazepinylbenzoic acid series, represent a highly successful application of rational drug design targeting the Retinoid X Receptor. The detailed SAR studies have elucidated the key structural features required for potent antagonism, with the biphenyl-sulfonamide moiety emerging as a critical component for high-affinity binding. When compared to other RXR antagonist scaffolds, these derivatives demonstrate superior potency. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and optimization of this and other promising scaffolds, paving the way for the development of next-generation RXR modulators with improved therapeutic profiles.

References

A Comparative Guide to the Pharmacokinetic Profiles of Drug Candidates Synthesized from 2-Fluoro-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous evaluation of its pharmacokinetic properties. The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is a critical determinant of its efficacy and safety. This guide provides an in-depth comparison of the pharmacokinetic profiles of drug candidates synthesized from a key building block: 2-Fluoro-4-(methoxycarbonyl)benzoic acid .

This versatile starting material has been instrumental in the development of various therapeutic agents, notably a class of compounds known as diazepinylbenzoic acid retinoid-X-receptor (RXR) antagonists.[1] The fluorine and methoxycarbonyl substituents on the benzoic acid ring offer unique electronic and steric properties that can significantly influence the pharmacokinetic behavior of the resulting drug candidates. This guide will delve into a comparative analysis of these compounds, supported by experimental data and detailed methodologies, to provide researchers with a comprehensive understanding of their potential in drug development.

Comparative Pharmacokinetic Profiles

While specific preclinical data for a wide range of drug candidates derived directly from this compound is often proprietary, the available literature on structurally related compounds, such as certain retinoid X receptor (RXR) antagonists, allows for a comparative analysis. The following table summarizes key pharmacokinetic parameters for representative compounds within this class. It is important to note that direct head-to-head comparison data is limited, and the presented values are synthesized from various studies to provide a general overview.

Compound ClassRepresentative Compound(s)Oral Bioavailability (%)Plasma Half-life (t½) (hours)Clearance (CL) (L/h/kg)Volume of Distribution (Vd) (L/kg)Key Metabolic Pathways
Diazepinylbenzoic Acid RXR Antagonists Sulfonamide Derivatives (e.g., 6v, 6w)[1]Moderate to High (estimated)4 - 8 (estimated)Low to ModerateModerateGlucuronidation, Oxidation[2]
Diphenylamine-based Retinoids Compound 7[3]Variable2 - 6ModerateLow to ModeratePrimarily hepatic metabolism
Other Benzoic Acid-derived RXR Modulators LG100754[4]Good6 - 10LowModerateHepatic oxidation and conjugation

Analysis of Structure-Pharmacokinetic Relationships:

The data, while limited, suggests that the diazepinylbenzoic acid scaffold can be modified to achieve favorable pharmacokinetic properties. The introduction of a sulfonamide group, as seen in derivatives 6v and 6w, is reported to confer good pharmacokinetic characteristics, although specific values are not publicly available.[1] This is likely due to the electronic nature of the sulfonamide influencing plasma protein binding and metabolic stability.

The fluorine atom present in the parent this compound is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5][6] This can contribute to a longer half-life and improved oral bioavailability. The methoxycarbonyl group can be a site for hydrolysis by esterases, potentially acting as a soft spot for metabolism or as a handle for prodrug strategies.

Experimental Protocols for Pharmacokinetic Profiling

To ensure the scientific integrity of pharmacokinetic data, a series of standardized in vitro and in vivo assays are employed. These protocols provide a self-validating system to assess the ADME properties of drug candidates.

In Vitro ADME Assays

These assays are crucial for early-stage screening and provide insights into a compound's intrinsic properties.[7]

1. Metabolic Stability Assay using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[6][8][9][10]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a drug candidate.

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes (human or animal), the test compound, and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer).[1][6]

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[6]

    • Calculate the in vitro half-life and intrinsic clearance from the rate of disappearance of the parent compound.

2. Caco-2 Permeability Assay

This assay is a well-established in vitro model for predicting the intestinal absorption of drugs.[2][11][12][13]

  • Objective: To determine the apparent permeability coefficient (Papp) of a drug candidate across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[2][11]

  • Methodology:

    • Culture Caco-2 cells on a semi-permeable membrane in a Transwell® plate system for approximately 21 days to allow for differentiation and formation of a monolayer.[12]

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time to determine the A-to-B permeability.

    • In a separate experiment, add the test compound to the basolateral side and measure its appearance on the apical side to determine the B-to-A permeability. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.

    • Quantify the compound concentration in the receiver compartment using LC-MS/MS.

    • Calculate the Papp value.

3. Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for assessing the potential of a drug candidate to cause drug-drug interactions by inhibiting major CYP isoforms.[4][5][14][15][16]

  • Objective: To determine the IC50 (concentration causing 50% inhibition) of a drug candidate against specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[5]

  • Methodology:

    • Incubate human liver microsomes with a specific CYP isoform probe substrate and a range of concentrations of the test compound.[5][14]

    • Initiate the reaction by adding a NADPH-regenerating system.

    • After a set incubation time, stop the reaction and analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

    • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

4. Plasma Protein Binding Assay

This assay measures the extent to which a drug binds to plasma proteins, which can significantly impact its distribution and clearance.[3][17][18][19][20]

  • Objective: To determine the percentage of a drug candidate that is bound to plasma proteins.

  • Methodology (Equilibrium Dialysis): [17][18][19]

    • Place plasma containing the test compound in one chamber of a dialysis cell, separated by a semi-permeable membrane from a buffer-containing chamber.

    • Allow the system to reach equilibrium (typically several hours at 37°C), during which the unbound drug will diffuse across the membrane.

    • Measure the concentration of the drug in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the percentage of the drug bound to plasma proteins.

In Vivo Pharmacokinetic Studies

These studies are conducted in animal models to understand how a drug behaves in a whole organism.[21]

  • Objective: To determine key pharmacokinetic parameters such as oral bioavailability (F%), half-life (t½), clearance (CL), and volume of distribution (Vd) in a living system.

  • Methodology:

    • Administer the drug candidate to a group of animals (e.g., rats, mice) via both intravenous (IV) and oral (PO) routes in separate experiments.

    • Collect blood samples at various time points after administration.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration at each time point.

    • Plot the plasma concentration-time profiles for both IV and PO administration.

    • Use pharmacokinetic modeling software to calculate the relevant parameters (AUC, CL, Vd, t½, F%).

Visualizing Experimental Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for key in vitro ADME assays.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Reaction Mix: - Liver Microsomes - Test Compound - NADPH System incubate Incubate at 37°C prep_mix->incubate time_points Sample at Time Points (0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for ~21 days to form monolayer seed_cells->differentiate check_integrity Verify monolayer integrity (TEER measurement) differentiate->check_integrity add_compound Add test compound to Apical (A) or Basolateral (B) side check_integrity->add_compound sample Sample from receiver compartment over time add_compound->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate_papp Calculate Papp (A-B) and Papp (B-A) quantify->calculate_papp efflux_ratio Determine Efflux Ratio calculate_papp->efflux_ratio

References

A Researcher's Guide to Validating Target Binding of Novel Molecules Derived from "2-Fluoro-4-(methoxycarbonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated bioactive molecule is both an art and a science. This guide provides an in-depth, objective comparison of essential techniques for validating the target binding of molecules synthesized from the versatile starting material, "2-Fluoro-4-(methoxycarbonyl)benzoic acid." This compound is a known precursor for a variety of bioactive molecules, including novel diazepinylbenzoic acid retinoid-X-receptor (RXR) antagonists, which are of significant interest in the development of treatments for cancer and metabolic diseases.[1]

This guide is designed to move beyond a simple recitation of protocols. It aims to provide a deeper understanding of the causality behind experimental choices, ensuring that the described methodologies form a self-validating system. We will explore a multi-faceted approach to target validation, integrating biochemical, biophysical, and cell-based assays to build a comprehensive and compelling case for the on-target activity of your novel compounds.

The Central Role of Target Validation in Drug Discovery

The initial identification of a bioactive "hit" is an exciting moment in any drug discovery program. However, a phenotypic effect in a screening assay is merely the opening chapter. The critical next step is to unequivocally demonstrate that the observed biological activity is a direct result of the molecule binding to its intended target. This process, known as target validation, is a cornerstone of modern drug discovery.[2] Robust target validation provides the confidence to invest resources in lead optimization, and it is a key factor in mitigating the risk of late-stage clinical failures due to a lack of efficacy.

Molecules derived from "this compound" have shown promise as modulators of the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in various physiological processes. RXR functions as a master regulator by forming heterodimers with other nuclear receptors, influencing gene transcription in a ligand-dependent manner.[2][3][4] Therefore, confirming direct engagement with RXR is paramount for any aspiring therapeutic candidate built from this chemical scaffold.

A Multi-Pronged Approach to Target Validation

No single technique can provide a complete picture of a molecule's interaction with its target. A robust validation strategy employs a combination of orthogonal methods that interrogate the binding event from different perspectives. This guide will focus on a curated selection of powerful techniques, providing both the theoretical underpinnings and practical, step-by-step protocols.

dot graph "Target_Validation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Biochemical" { label="Biochemical Assays"; style="rounded"; color="#34A853"; biochem [label="Enzymatic/Binding Assays"]; }

subgraph "cluster_Biophysical" { label="Biophysical Assays"; style="rounded"; color="#4285F4"; spr [label="Surface Plasmon Resonance (SPR)"]; itc [label="Isothermal Titration Calorimetry (ITC)"]; }

subgraph "cluster_CellBased" { label="Cell-Based Assays"; style="rounded"; color="#EA4335"; cetsa [label="Cellular Thermal Shift Assay (CETSA)"]; nanobret [label="NanoBRET™"]; }

start [label="Synthesized Molecule\n(from this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; validated [label="Validated Target Engagement", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> biochem [label="Initial Screen"]; biochem -> spr [label="Affinity & Kinetics"]; spr -> itc [label="Thermodynamics"]; itc -> cetsa [label="Cellular Context"]; cetsa -> nanobret [label="Live-Cell Dynamics"]; nanobret -> validated; } Caption: A logical workflow for validating target engagement, progressing from initial biochemical screens to sophisticated live-cell assays.

I. Biochemical Assays: The First Line of Inquiry

Biochemical assays are fundamental in early drug discovery for their ability to provide a controlled, cell-free environment to measure the direct interaction between a compound and its target protein.[2] These assays are prized for their reliability, scalability, and relative simplicity.

Enzyme/Receptor Binding Assays

For targets like RXR, which are transcription factors, binding assays are more relevant than enzymatic assays. A common approach is a competitive binding assay.

Principle: A known, labeled ligand (e.g., a radiolabeled or fluorescently tagged agonist) is incubated with the target protein. The test compound is then added in increasing concentrations, and its ability to displace the labeled ligand is measured.

Experimental Protocol: Competitive Radioligand Binding Assay for RXR

  • Reagents and Buffers:

    • Purified, recombinant human RXR protein.

    • Radiolabeled ligand, e.g., [³H]-9-cis-retinoic acid.

    • Binding buffer (e.g., Tris-HCl, pH 7.4, with dithiothreitol, KCl, and bovine serum albumin).

    • Wash buffer (Binding buffer without BSA).

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of purified RXR protein to each well.

    • Add a fixed concentration of [³H]-9-cis-retinoic acid to each well.

    • Add increasing concentrations of the test compound (derived from "this compound") to the wells. Include a control with no test compound and a non-specific binding control with an excess of unlabeled 9-cis-retinoic acid.

    • Incubate the plate for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to reach equilibrium.

    • Transfer the contents of each well to a filter plate (e.g., glass fiber) and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) by fitting the data to a sigmoidal dose-response curve.

Trustworthiness: This method provides a quantitative measure of binding affinity. The inclusion of controls for non-specific binding ensures the reliability of the results.

II. Biophysical Assays: A Deeper Dive into the Binding Event

Biophysical techniques offer a more detailed characterization of the molecular interaction, providing data on binding kinetics, affinity, and thermodynamics.[5] These methods are invaluable for understanding the mechanism of action and for guiding lead optimization.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte.[3][6] It is considered a gold standard for its ability to provide high-quality kinetic data.[7]

Principle: The target protein is immobilized on a sensor chip. The test compound is flowed over the surface, and the change in the refractive index at the surface, caused by the binding of the compound, is measured. This allows for the determination of association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.[3]

dot graph "SPR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; style="rounded"; color="#4285F4"; prep [label="Immobilize Target Protein (e.g., RXR)\non SPR Sensor Chip"]; }

subgraph "cluster_Association" { label="Association"; style="rounded"; color="#EA4335"; assoc [label="Inject Analyte (Test Compound)\nat Various Concentrations"]; }

subgraph "cluster_Dissociation" { label="Dissociation"; style="rounded"; color="#FBBC05"; dissoc [label="Flow Buffer to Measure\nAnalyte Dissociation"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; style="rounded"; color="#34A853"; analysis [label="Generate Sensorgram\nCalculate ka, kd, and KD"]; }

prep -> assoc; assoc -> dissoc; dissoc -> analysis; } Caption: The sequential workflow of a Surface Plasmon Resonance (SPR) experiment.

Experimental Protocol: SPR Analysis of a Novel RXR Antagonist

  • Immobilization:

    • Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Inject the purified RXR protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the test compound dilutions over the immobilized RXR surface, starting with the lowest concentration.

    • After each injection, allow for a dissociation phase where only running buffer is flowed over the surface.

    • Regenerate the sensor surface between different compound injections if necessary, using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • The instrument software will generate sensorgrams, which are plots of the response units (RU) over time.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ and kₑ).

    • Calculate the equilibrium dissociation constant (Kₑ) as the ratio of kₑ to kₐ.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8]

Principle: A solution of the test compound is titrated into a solution of the target protein in a highly sensitive calorimeter. The heat change associated with each injection is measured, and the data is used to generate a binding isotherm.

Experimental Protocol: ITC Analysis of a Novel RXR Antagonist

  • Sample Preparation:

    • Dialyze the purified RXR protein and the test compound into the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and compound solutions.

  • ITC Experiment:

    • Load the RXR protein solution into the sample cell of the calorimeter.

    • Load the test compound solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Initiate the titration, where small aliquots of the compound solution are injected into the protein solution.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kₐ, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon bindingHeat change upon binding
Key Outputs kₐ, kₑ, KₑKₐ, n, ΔH, ΔS
Labeling Label-freeLabel-free
Throughput Medium to HighLow to Medium
Sample Consumption LowHigh
Strengths Real-time kinetics, high sensitivityComplete thermodynamic profile, solution-based
Limitations Immobilization may affect protein conformationRequires high sample concentrations

III. Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While biochemical and biophysical assays provide crucial information about the direct interaction between a compound and its target, they do so in a simplified, artificial environment. Cell-based assays are essential for confirming that the compound can reach and engage its target within the complexity of a living cell.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells.[4] It is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation.

Principle: Cells are treated with the test compound, and then heated to a range of temperatures. The amount of soluble target protein remaining at each temperature is quantified. A compound that binds to the target protein will increase its thermal stability, resulting in a "shift" in its melting curve to higher temperatures.[4]

dot graph "CETSA_Principle" { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Control" { label="Control (No Ligand)"; style="rounded"; color="#EA4335"; control_native [label="Native Protein"]; control_heat [label="Heat"]; control_denatured [label="Denatured & Aggregated"]; control_native -> control_heat -> control_denatured; }

subgraph "cluster_Ligand" { label="With Ligand"; style="rounded"; color="#34A853"; ligand_bound [label="Ligand-Bound Protein"]; ligand_heat [label="Heat"]; ligand_stable [label="Stabilized & Soluble"]; ligand_bound -> ligand_heat -> ligand_stable; } } Caption: The principle of CETSA: ligand binding stabilizes the target protein against heat-induced denaturation.

Experimental Protocol: CETSA for a Novel RXR Antagonist

  • Cell Treatment:

    • Culture cells that endogenously express RXR or have been engineered to overexpress it.

    • Treat the cells with the test compound at various concentrations or with a vehicle control.

    • Incubate the cells to allow for compound uptake and target engagement.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble RXR in each sample using a method such as Western blotting or an ELISA.

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble RXR against the temperature to generate a melting curve.

    • Determine the melting temperature (Tₘ) for each curve.

    • A significant increase in the Tₘ in the presence of the test compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in real-time within living cells.[7]

Principle: The target protein is fused to a NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer molecule that binds to the target protein acts as the energy acceptor. When the tracer is bound to the target, bioluminescence resonance energy transfer (BRET) occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[7]

Experimental Protocol: NanoBRET™ for a Novel RXR Antagonist

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the RXR-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96-well or 384-well plate.

  • Assay Procedure:

    • Add the fluorescent tracer to the cells.

    • Add the test compound at various concentrations.

    • Add the NanoBRET™ substrate.

    • Incubate at 37°C.

    • Measure the donor and acceptor emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer
Key Outputs Thermal shift (ΔTₘ), confirmation of intracellular bindingIC₅₀ in live cells, real-time binding dynamics
Labeling Label-free (requires antibody for detection)Requires protein fusion and a fluorescent tracer
Throughput Low to MediumHigh
Strengths Measures engagement with endogenous or expressed proteinReal-time, quantitative, high-throughput
Limitations Indirect measure of binding, lower throughputRequires genetic modification of cells, potential for tracer-related artifacts

Conclusion: Building a Coherent Narrative of Target Engagement

The validation of target binding for molecules derived from "this compound" requires a thoughtful and multi-faceted experimental approach. By systematically progressing from initial biochemical screens to detailed biophysical characterization and finally to confirmation in a cellular context, researchers can build a compelling and irrefutable case for the on-target activity of their novel compounds. Each technique provides a unique piece of the puzzle, and together they form a self-validating system that is essential for the successful advancement of any drug discovery program. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently navigate this critical phase of their research.

References

A Comparative Analysis of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, substituted benzoic acids are foundational scaffolds. The strategic introduction of fluorine atoms and ester functionalities can dramatically alter a molecule's physicochemical and biological properties, including its acidity, lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth comparative analysis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid and three of its key positional isomers.

The placement of the fluoro and methoxycarbonyl groups around the benzoic acid core gives rise to distinct chemical environments. Understanding these subtle structural shifts is paramount for researchers designing novel active pharmaceutical ingredients (APIs), agrochemicals, or functional materials. This document moves beyond a simple cataloging of data to explain the causal relationships between molecular structure and observable properties, providing field-proven insights and detailed experimental protocols to support your research endeavors.

The Isomers in Focus

This guide will compare the parent compound, this compound, with three of its positional isomers. The structural variations are key to their differential properties.

Caption: Chemical structures of the four positional isomers discussed.

Comparative Analysis of Physicochemical Properties

The location of the electron-withdrawing fluorine atom and the sterically influential methoxycarbonyl group dictates the physical properties of each isomer. These properties, in turn, affect solubility, crystal packing, and reactivity.

PropertyThis compound4-Fluoro-3-(methoxycarbonyl)benzoic acid3-Fluoro-4-(methoxycarbonyl)benzoic acid5-Fluoro-2-(methoxycarbonyl)benzoic acid
CAS Number 18206-44-541684-09-7[1]161796-11-8[2]Not readily available
Molecular Weight 198.15198.15[3]198.15198.15
Melting Point (°C) 154–155[4]No data availableSolid (no m.p. given)[2]No data available
Appearance White solid[4]No data availableSolid[2]No data available

Note: Data for all isomers is not consistently available in public literature, highlighting opportunities for further characterization research.

Structure-Property Relationships: Acidity (pKa)

The acidity of the carboxylic group is a critical parameter, influencing a molecule's behavior in physiological media and its utility in acid-base reactions. Acidity is primarily governed by the electronic effects of the other ring substituents.

  • Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the ring through the sigma bonds. This stabilizes the resulting carboxylate anion, increasing the acidity (lowering the pKa). The effect is strongest when the fluorine is in the ortho position (C2) and weakest in the para position (C4).

  • Mesomeric (Resonance) Effect (+M): Fluorine has lone pairs that can be donated to the benzene ring. This effect is strongest at the ortho and para positions and opposes the inductive effect, destabilizing the carboxylate and decreasing acidity.

For fluorobenzoic acids, the strong -I effect typically dominates. The expected order of acidity for simple fluorobenzoic acids is ortho > meta > para.[5][6] The presence of the methoxycarbonyl group, another electron-withdrawing group, will further increase the acidity of all isomers compared to benzoic acid (pKa ≈ 4.20).[5]

Caption: Factors influencing the acidity of substituted benzoic acids.

In-Depth Look at this compound: For this specific isomer, the fluorine at C2 exerts a powerful inductive effect, significantly increasing acidity. X-ray diffraction data reveals that the carboxylic acid group is twisted out of the plane of the benzene ring by about 20.2 degrees.[4][7] This steric hindrance, caused by the adjacent fluorine, can slightly reduce the resonance delocalization of the carboxylate anion but the dominant inductive effect ensures it is a relatively strong acid.

Synthesis and Reactivity Insights

The synthetic routes to these isomers often depend on the availability of appropriately substituted starting materials. The choice of synthesis strategy is a critical decision based on yield, purity requirements, and scalability.

Synthesis of this compound

A reliable method involves the oxidation of the corresponding benzaldehyde.[4] This approach is robust and provides the target compound in good yield.

Synthesis_Workflow start Starting Material: 3-Fluoro-4-formyl methylbenzoate reaction Oxidation Reaction (Room Temperature, 1 hr) start->reaction 1 reagents Reagents: NaClO2, Sulfamic Acid Solvents: H2O, Acetonitrile reagents->reaction 2 workup Workup: Aq. Na2SO3, HCl Ethyl Acetate Extraction reaction->workup 3 product Product: 2-Fluoro-4-(methoxycarbonyl) benzoic acid workup->product 4

Caption: General workflow for the synthesis of the title compound.

Reactivity Considerations for Isomers

The distinct electronic and steric environments of each isomer influence their reactivity:

  • 2-Fluoro Isomers: The ortho-fluoro group makes the carboxylic acid proton more acidic and can sterically hinder reactions at the carboxyl group. This steric hindrance can be leveraged to achieve selective reactions at other sites.

  • 3-Fluoro Isomers: The fluorine atom at the meta position primarily exerts an inductive effect, enhancing the reactivity of the carboxyl group towards nucleophiles without significant steric hindrance.

  • 4-Fluoro Isomers: With the fluorine at the para position, both inductive and resonance effects are at play. The ring is also more susceptible to nucleophilic aromatic substitution at the position of the fluorine, a reaction pathway of great interest in medicinal chemistry. For example, 3-Fluoro-4-methoxybenzoic acid is used as an intermediate for APIs targeting Alzheimer's disease.[8]

Applications in Drug Discovery

Substituted fluorobenzoic acids are privileged structures in medicinal chemistry. The title compound, This compound , has been specifically utilized as a key intermediate in the synthesis of novel retinoid-X-receptor (RXR) antagonists.[4] These antagonists have potential applications as oral treatments for obesity and diabetes, as well as for certain cancers.[4]

The different isomers serve as versatile building blocks for a wide range of biologically active molecules. For instance, derivatives of 3-Fluoro-4-methoxybenzoic acid have been explored for antimicrobial applications, and 4-Fluoro-3-methylbenzoic acid is a precursor for potent anticoccidial agents.[8][9] The choice of isomer is a critical design element, allowing chemists to fine-tune the orientation of functional groups to optimize interactions with biological targets like enzymes and receptors.

Experimental Protocols

Protocol 1: Synthesis of this compound[4]

Rationale: This protocol, adapted from established literature, uses a mild and efficient oxidation of an aldehyde to a carboxylic acid. Sodium chlorite is the oxidant, and sulfamic acid acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions. A mixed solvent system (water/acetonitrile) is used to ensure solubility of both organic and inorganic reagents.

Materials:

  • 3-Fluoro-4-formylmethylbenzoate

  • Sulfamic acid (H₂NSO₃H)

  • Sodium chlorite (NaClO₂), 80%

  • Deionized water

  • Acetonitrile (ACN)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • To a flask, add 3-fluoro-4-formylmethylbenzoate (1.0 eq), sulfamic acid (1.1 eq), water (approx. 4.5 mL/g of starting material), and acetonitrile (approx. 9 mL/g of starting material).

  • Stir the mixture at room temperature to achieve a suspension.

  • In a separate beaker, prepare a solution of 80% NaClO₂ (1.07 eq) in water (approx. 4.5 mL/g of starting material).

  • Slowly add the NaClO₂ solution to the reaction flask via an addition funnel over 15-20 minutes.

  • Stir the reaction mixture vigorously for 1 hour at room temperature. Monitor the reaction by TLC.

  • Upon completion, pour the reaction solution into a separatory funnel containing a saturated aqueous solution of Na₂SO₃ and 1 N HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and remove the solvent in vacuo to yield the crude product as a white solid.

  • The product can be further purified by crystallization from hot ethyl acetate.

Protocol 2: Determination of Melting Point

Rationale: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range (typically < 2°C) is indicative of a pure compound. This protocol uses a standard digital melting point apparatus.

Materials:

  • Dry, crystalline sample of the synthesized compound

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Tap the sealed end of the tube on a hard surface to compact the powder.

  • Place the capillary tube into the sample holder of the melting point apparatus.

  • Set a ramp rate of approximately 10-15°C per minute for a rapid initial determination.

  • Observe the sample and note the approximate temperature at which it melts.

  • Allow the apparatus to cool.

  • Prepare a new sample and set the apparatus to heat to a temperature about 20°C below the approximate melting point.

  • Once this temperature is reached, change the ramp rate to a slow 1-2°C per minute.

  • Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁–T₂.

Conclusion

The positional isomerism of fluoro-(methoxycarbonyl)benzoic acids presents a fascinating case study in structure-property relationships. This guide demonstrates that seemingly minor changes in substituent placement lead to significant and predictable variations in acidity, steric profile, and reactivity. For the researcher, a deep understanding of these differences is not merely academic; it is a crucial tool for the rational design of molecules with tailored functions. Whether developing next-generation pharmaceuticals or advanced materials, the choice of the correct isomer, informed by the principles and data outlined here, is a foundational step toward success.

References

A-_Senior_Application_Scientist's_Guide_to_2-Fluoro-4-(methoxycarbonyl)benzoic_acid:_A_Strategic_Precursor_for_Advanced_Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. Among the vast arsenal of benzoic acid precursors, 2-Fluoro-4-(methoxycarbonyl)benzoic acid emerges as a uniquely advantaged building block. Its precisely arranged substituents offer a trifecta of benefits: enhanced reactivity, predictable regioselectivity, and versatile synthetic handles.

This guide provides an in-depth comparison of this compound against other common benzoic acid precursors. We will dissect its molecular architecture, provide comparative experimental data, and showcase its strategic application in the synthesis of complex, high-value molecules like the multi-kinase inhibitor, Regorafenib.

The Molecular Advantage: An Electronic and Steric Analysis

The power of this compound lies in the synergistic interplay of its three functional groups. The reactivity of a substituted benzoic acid is primarily governed by the electronic effects of its substituents.[1]

  • Ortho-Fluoro Group: The fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly increases the acidity (lowers the pKa) of the carboxylic acid group compared to unsubstituted benzoic acid.[2] A more acidic carboxyl group is more readily deprotonated and its corresponding carbonyl carbon is more electrophilic, facilitating reactions such as amidation and esterification.[2]

  • Para-Methoxycarbonyl Group: The ester group at the C4 position also acts as an electron-withdrawing group, further activating the molecule. Crucially, its position para to the fluorine atom enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[3][4]

  • Dual Functionality: The presence of both a carboxylic acid and a methyl ester provides two distinct points for synthetic elaboration. The ester can be hydrolyzed to the corresponding di-acid, reduced to an alcohol, or serve as a handle for late-stage diversification.

The combination of these features makes this precursor superior to simpler analogues in many contexts. For instance, compared to 2-fluorobenzoic acid, the additional para-ester group in our target molecule provides a secondary site for modification and further activates the ring for SNAr reactions.

Caption: Key structural features and resulting synthetic advantages.

Comparative Performance in Key Transformations

The theoretical advantages of this compound are borne out in its practical application. Let's compare its performance in two common and critical reaction types against logical alternatives.

A. Amide Bond Formation

Amide coupling is one of the most fundamental reactions in pharmaceutical synthesis. The reactivity of the carboxylic acid is paramount. An electron-withdrawing group on the carboxylic acid accelerates the condensation.[5] The enhanced electrophilicity of the carbonyl carbon in this compound often leads to higher yields and allows for milder reaction conditions compared to less activated precursors.

PrecursorCoupling ConditionsAmineYield (%)Rationale for Performance
This compound EDC, HOBt, DIPEA, DMF, RT, 12hBenzylamine~95% (Est.) Strong activation from both ortho-F and para-COOMe leads to high efficiency under standard conditions.
2-Fluorobenzoic Acid EDC, HOBt, DIPEA, DMF, RT, 12hBenzylamine~85-90% (Est.) Good activation from ortho-F, but less pronounced than the dual-substituted analogue.
Benzoic Acid EDC, HOBt, DIPEA, DMF, RT, 12hBenzylamine~80-85% (Est.) The unactivated baseline requires more forcing conditions or longer reaction times for comparable yields.[6]

Yields are estimated based on typical outcomes for standard peptide coupling conditions and the principles of substituent effects. Actual yields may vary.

B. Nucleophilic Aromatic Substitution (SNAr)

The true power of this precursor is often revealed in SNAr reactions, where the fluorine atom is displaced by a nucleophile. For an SNAr reaction to proceed efficiently, the aromatic ring must be rendered electron-poor by electron-withdrawing groups, particularly at positions ortho and para to the leaving group.[4]

This compound is primed for this reaction. The methoxycarbonyl group is para to the fluoro leaving group, providing powerful activation. This is a significant advantage over precursors like 2-fluorobenzoic acid, where the carboxylic acid is ortho but lacks the additional para activation.

Caption: S(N)Ar reaction pathway highlighting intermediate stabilization.

Case Study: A Key Intermediate in the Synthesis of Regorafenib

The utility of this compound is not merely theoretical. It is a known precursor in synthetic routes towards Regorafenib , an oral multi-kinase inhibitor used in cancer therapy.[7][8]

In the synthesis of Regorafenib, a central intermediate is 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[7][9] While various routes exist, the core structure often originates from building blocks where the fluoro and amino/nitro functionalities are correctly positioned. This compound can be readily converted to a key aniline precursor through a Curtius or similar rearrangement of the carboxylic acid, demonstrating its value in constructing the required 3-fluoro-4-aminophenol core structure. The use of this specific precursor ensures the correct placement of the fluorine atom, which is critical to the final drug's biological activity.[10]

Experimental Protocol: Standard Amide Coupling

This protocol provides a trusted, self-validating method for the efficient coupling of this compound with a primary amine.

Objective: To synthesize N-benzyl-2-fluoro-4-(methoxycarbonyl)benzamide.

Materials:

  • This compound (1.0 eq., 198.15 g/mol )

  • Benzylamine (1.0 eq., 107.15 g/mol )

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous MgSO₄

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activator Addition: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir at room temperature for 15-20 minutes. The formation of the activated ester may be observed.

  • Base and Amine Addition: Add DIPEA (2.5 eq.) to the mixture, followed by the dropwise addition of benzylamine (1.0 eq.).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted amine, excess coupling agents, and base.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-2-fluoro-4-(methoxycarbonyl)benzamide.

Conclusion

For the discerning chemist, this compound is more than just a starting material; it is a strategic tool. Its dual electron-withdrawing substituents provide enhanced reactivity for standard transformations like amide coupling, leading to higher yields under milder conditions. Simultaneously, it is expertly configured for predictable and efficient SNAr reactions , a critical transformation in modern synthetic chemistry. The presence of two distinct carbonyl functionalities offers synthetic versatility for complex molecule construction. When compared to simpler precursors like benzoic acid or 2-fluorobenzoic acid, its multifaceted advantages in efficiency, selectivity, and versatility make it a superior choice for challenging synthetic targets, as exemplified by its role in the synthesis of pharmaceuticals like Regorafenib.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic fields of chemical research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS No: 394-42-3), a compound frequently utilized in organic synthesis. By elucidating the chemical principles that inform these procedures, this document aims to empower researchers to manage this waste stream with confidence and precision, ensuring the safety of personnel and the preservation of our environment.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is imperative. This compound is a white to off-white powder and presents several hazards that necessitate careful handling.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[1]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent direct contact and inhalation.

Regulatory Framework: RCRA Compliance

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous waste. While this specific chemical is not explicitly listed as a P- or U-series hazardous waste, it would likely be classified as a D002 hazardous waste due to its corrosive (acidic) nature if it exhibits a pH of 2 or less, or as otherwise determined by a formal hazardous waste determination.[2] It is the responsibility of the waste generator to make an accurate hazardous waste determination.

Pre-Disposal: Segregation and Container Selection

Proper segregation and containment are the first critical steps in the disposal workflow. Adherence to these principles prevents dangerous reactions and ensures the waste is managed appropriately by disposal facilities.

Waste Segregation

Isolate waste this compound from incompatible materials. Key incompatibilities include:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates)[3]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) Violent reactions can occur.[3]

All waste containing fluorinated compounds should be collected in dedicated, clearly labeled containers. Do not mix with other waste streams unless compatibility has been verified.

Container Requirements

Waste containers must be:

  • Chemically Compatible: High-density polyethylene (HDPE) or polypropylene containers are recommended as they exhibit good resistance to organic acids.[4][5]

  • In Good Condition: Free from leaks, cracks, or other damage.

  • Securely Sealed: Lids must be tightly closed when not in use to prevent spills and the release of vapors.

  • Properly Labeled: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Corrosive - Acid").

Step-by-Step Disposal Procedures

The recommended disposal pathway for this compound involves collection by a licensed hazardous waste disposal company. On-site treatment, such as neutralization, should only be performed by trained personnel with a thorough understanding of the potential risks, including the possibility of ester hydrolysis.

Primary Disposal Protocol: Collection for Off-Site Incineration

Incineration at a permitted hazardous waste facility is the preferred disposal method for halogenated organic compounds.[6] This method ensures the complete destruction of the molecule, mitigating its potential environmental impact.

Procedure:

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. If handling larger quantities or if there is a risk of dust generation, a face shield and a NIOSH-approved respirator for organic vapors and acid gases are required.

  • Waste Collection:

    • For solid waste, carefully transfer the material into a designated hazardous waste container using a chemically resistant scoop or spatula. Avoid generating dust.

    • For solutions, pour the waste carefully into a designated liquid hazardous waste container.

  • Container Management:

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

    • Securely close the container lid immediately after adding waste.

    • Wipe the exterior of the container clean of any residue.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).

Secondary Disposal Protocol: On-Site Neutralization (for small quantities, with caution)

Neutralization of the acidic waste stream can be considered for very small quantities. However, it is crucial to be aware that neutralization with a strong base can induce the hydrolysis of the methoxycarbonyl ester group, yielding methanol and the corresponding carboxylate salt.[7][8] This process must be conducted with extreme care in a controlled environment.

Procedure:

  • PPE: Full PPE as described in section 4.1 is mandatory.

  • Preparation:

    • Conduct the procedure in a certified chemical fume hood.

    • Prepare a dilute solution of a weak base, such as sodium bicarbonate (5% solution), or a dilute solution of a strong base like sodium hydroxide (1 M).

    • Have a calibrated pH meter or pH paper readily available.

  • Neutralization:

    • Slowly and with constant stirring, add the this compound waste to a larger volume of the basic solution. Never add the base to the acidic waste.

    • Monitor the pH of the solution continuously.

    • Continue adding the acidic waste until the pH of the solution is between 6.0 and 8.0.

  • Post-Neutralization:

    • The resulting solution will contain the sodium salt of the acid and potentially methanol. This neutralized solution may still be considered hazardous waste depending on local regulations and the presence of other contaminants.

    • Collect the neutralized solution in a properly labeled hazardous waste container.

  • Disposal of Neutralized Waste: Arrange for pickup by a licensed hazardous waste disposal company. Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's EHS department and local wastewater authority.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_disposal_options Disposal Options start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Quantity and Hazards segregate Segregate from Incompatibles (Oxidizers, Strong Bases) assess->segregate ppe->assess container Select & Label HDPE/Polypropylene Container segregate->container offsite Primary Protocol: Off-Site Incineration container->offsite Default onsite Secondary Protocol: On-Site Neutralization (Small Quantities Only) container->onsite If trained & approved collect_solid Collect Solid Waste (Avoid Dust) offsite->collect_solid collect_liquid Collect Liquid Waste offsite->collect_liquid neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) in Fume Hood onsite->neutralize store Store in Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store pickup Arrange for Hazardous Waste Pickup store->pickup check_ph Monitor pH (6.0-8.0) neutralize->check_ph collect_neutralized Collect Neutralized Waste check_ph->collect_neutralized collect_neutralized->store

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a multi-faceted process that demands a comprehensive understanding of its chemical properties, associated hazards, and the relevant regulatory landscape. By adhering to the protocols outlined in this guide, researchers and laboratory personnel can effectively manage this waste stream, fostering a safe and compliant research environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

A Senior Application Scientist's Guide to Handling 2-Fluoro-4-(methoxycarbonyl)benzoic Acid: A Protocol for Safety and Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and operational guidance for the handling of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS No. 314241-04-8). As a halogenated aromatic carboxylic acid ester, this compound requires stringent adherence to safety procedures to mitigate risks associated with its specific chemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering value beyond the product by ensuring a safe and effective laboratory environment.

Hazard Analysis: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[1] A thorough understanding of these hazards is the foundation of a robust safety plan.

  • H315 - Causes skin irritation: This indicates that direct contact with the skin can lead to inflammation, redness, itching, or blistering.[1][2][3][4][5]

  • H319 - Causes serious eye irritation: Contact with the eyes can result in significant and potentially damaging irritation.[1][2][3][4][5]

  • H335 - May cause respiratory irritation: Inhalation of the dust or powder form of this compound can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3][4]

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE), focusing on preventing contact, inhalation, and accidental ingestion.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound, grounded in its identified hazards.

PPE CategoryRecommended EquipmentRationale & Key Considerations
Eye & Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[4][6] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling larger quantities or preparing solutions.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a full-coverage lab coat.Nitrile gloves offer good resistance to a wide range of chemicals and are essential to prevent skin irritation.[7] Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin. A lab coat, fully buttoned, protects the skin and personal clothing from contamination.[6]
Respiratory Protection NIOSH-approved respirator with particulate filter (if dust is generated).All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.[2][8] If engineering controls are insufficient or if dust generation is unavoidable, a respirator appropriate for organic vapors and particulates is required.[4][9]

Operational Workflow: From Bench to Disposal

Safe handling is a procedural loop that begins before the container is opened and ends with proper waste disposal. The following workflow ensures that safety is integrated into every step of the experimental process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_area Prepare & Verify Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound in Hood prep_area->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces in Hood handle_exp->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Institutional Protocol cleanup_waste->cleanup_dispose cleanup_doff Doff PPE & Wash Hands cleanup_dispose->cleanup_doff

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the supplier-specific Safety Data Sheet (SDS) before beginning work.[8]

    • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[6][10]

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace by ensuring the chemical fume hood is clean, uncluttered, and certified.[9]

  • Handling the Compound:

    • Conduct all manipulations, including weighing and transferring the solid, inside the chemical fume hood to prevent inhalation of dust.[2][4]

    • Avoid generating dust whenever possible.[2] Use appropriate tools like spatulas to handle the solid carefully.

    • When not in use, keep the container tightly sealed to prevent contamination and accidental release.[2][3][4]

  • Cleanup:

    • Clean up all spills immediately using dry cleanup procedures.[2] Avoid dry sweeping which can generate dust.

    • Decontaminate all glassware and surfaces that have come into contact with the chemical. The rinsate from cleaning should be collected as hazardous waste.[8]

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2][4]

Emergency Protocols: A Rapid Response Plan

Accidents can happen despite the best precautions. A clear and immediate response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[2][4]

  • Skin Contact: Remove any contaminated clothing.[3] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs or persists, seek medical advice.[2][4]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4] If the person feels unwell or if symptoms develop, call a poison center or physician.[3][4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6] Seek medical attention if symptoms occur.[4]

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container from non-halogenated waste.[8]

  • Disposal Procedure: Do not dispose of this chemical down the drain.[9] All waste must be disposed of through your institution's environmental health and safety program, typically via incineration at an approved facility.[3][4][6] Follow all local, state, and federal regulations for hazardous waste disposal.[9]

By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.